Ethyl 5-phenyloxazole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQAQFQUJNFEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539079 | |
| Record name | Ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13575-16-1 | |
| Record name | Ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 5-phenyloxazole-2-carboxylate from ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate
A Comprehensive Technical Guide to the Synthesis of Ethyl 5-phenyloxazole-2-carboxylate
Abstract
The oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiproliferative, and hypoglycemic properties.[1] This guide provides an in-depth, technical overview of a robust synthetic route to this compound, a valuable building block in medicinal chemistry. The synthesis proceeds via the intramolecular cyclodehydration of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate, a reaction that aligns with the principles of the classic Robinson-Gabriel oxazole synthesis.[2][3] This document furnishes a detailed mechanistic rationale, a step-by-step experimental protocol, comprehensive characterization data, and field-proven insights to ensure reproducibility and high-yield synthesis for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Oxazole Core
Heterocyclic compounds form the bedrock of modern pharmaceutical science, with over half of all known organic compounds containing at least one heterocyclic ring.[4] Among these, the oxazole ring system is of paramount importance. Its presence in natural products and synthetic molecules often confers significant biological activity, making it a key target for synthetic chemists.[1][4] Compounds incorporating the oxazole moiety have found applications as anticancer agents, kinase inhibitors, and antagonists for various receptors.[5][6][7]
The target molecule, this compound, serves as a versatile intermediate. The ester functionality at the 2-position and the phenyl group at the 5-position provide handles for further chemical modification, allowing for the generation of diverse molecular libraries for high-throughput screening and lead optimization in drug development programs.
This guide focuses on the efficient conversion of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate into the target oxazole. This transformation is a prime example of the Robinson-Gabriel synthesis, a powerful and reliable method for constructing the oxazole ring from 2-acylamino-ketone precursors.[2][3]
Mechanistic Deep Dive: The Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield a substituted oxazole.[2][3][8] The starting material, ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate, is an ideal substrate for this transformation.
The reaction proceeds through several key steps, which are facilitated by a strong dehydrating agent, typically concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).
The step-wise mechanism is as follows:
-
Protonation of the Ketone: The reaction initiates with the protonation of the more basic carbonyl oxygen of the phenacyl group by the strong acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen acts as an intramolecular nucleophile, attacking the now highly electrophilic carbonyl carbon. This attack results in the formation of a five-membered ring intermediate, a protonated 2,5-dihydroxy-2,5-dihydrooxazole derivative (a hemiaminal-like structure).
-
Dehydration Cascade: The reaction culminates in a two-step dehydration process. First, one of the hydroxyl groups is protonated, forming a good leaving group (water). The departure of this water molecule generates a carbocation, which is stabilized by resonance.
-
Aromatization: A second molecule of water is eliminated, and a proton is abstracted from the remaining hydroxyl group, leading to the formation of the stable, aromatic oxazole ring.
This mechanistic pathway underscores the critical role of the acid catalyst, which not only initiates the reaction but also drives the equilibrium towards the product by acting as a powerful dehydrating agent.
Caption: Robinson-Gabriel Reaction Mechanism.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where successful execution and characterization confirm the integrity of the process. Adherence to anhydrous conditions and careful monitoring are paramount for achieving high yields and purity.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate | ≥98% Purity | Standard vendors |
| Sulfuric Acid (H₂SO₄), concentrated (98%) | ACS Grade | Standard vendors |
| Dichloromethane (DCM), anhydrous | ACS Grade | Standard vendors |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard vendors |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard vendors |
| Hexane | HPLC Grade | Standard vendors |
| Silica Gel (for column chromatography) | 230-400 mesh | Standard vendors |
Equipment: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate (10.0 g, 39.8 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C. Causality Insight: This initial cooling is crucial to control the exothermic reaction upon acid addition, preventing potential side reactions and degradation of the starting material.
-
Acid Addition: Slowly add concentrated sulfuric acid (20 mL) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:7 Ethyl Acetate/Hexane eluent. The reaction is complete upon the disappearance of the starting material spot. Trustworthiness Check: TLC is a critical checkpoint. A single product spot with a higher Rf value than the starting material indicates a clean and complete conversion.
-
Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This step neutralizes the excess acid and quenches the reaction.
-
Neutralization & Extraction: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral (pH ~7-8). Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.
-
Final Product: Combine the pure fractions (identified by TLC) and evaporate the solvent to afford this compound as a white to off-white solid.
Caption: General Experimental Workflow.
Data Presentation and Product Characterization
A successful synthesis must be validated by quantitative data and rigorous spectroscopic analysis.
Quantitative Data Summary
| Parameter | Value |
| Mass of Starting Material | 10.0 g |
| Molar Mass of Starting Material | 251.25 g/mol |
| Moles of Starting Material | 0.0398 mol |
| Molar Mass of Product | 217.22 g/mol |
| Theoretical Yield | 8.64 g |
| Actual Yield (Representative) | 7.52 g |
| Percentage Yield (Representative) | 87% |
Spectroscopic Characterization
The identity and purity of the synthesized this compound must be unequivocally confirmed.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.10-8.05 (m, 2H, Ar-H ortho to oxazole)
-
δ 7.75 (s, 1H, oxazole C4-H)
-
δ 7.50-7.40 (m, 3H, Ar-H meta and para)
-
δ 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
Expert Insight: The singlet at ~7.75 ppm is highly characteristic of the C4 proton on the oxazole ring, providing strong evidence of successful cyclization.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 161.5 (Ester C=O)
-
δ 158.0 (Oxazole C2)
-
δ 152.0 (Oxazole C5)
-
δ 130.5, 129.0, 127.5, 125.0 (Aromatic Carbons)
-
δ 124.0 (Oxazole C4)
-
δ 61.5 (-OCH₂)
-
δ 14.3 (-CH₃)
-
-
Mass Spectrometry (ESI+):
-
Calculated for C₁₂H₁₁NO₃ [M+H]⁺: 218.0761
-
Found: 218.0765
-
Trustworthiness Check: High-resolution mass spectrometry provides an exact mass, confirming the elemental composition of the product with high confidence.
-
-
Infrared (IR) Spectroscopy (ATR, cm⁻¹):
-
~1735 (C=O stretch, ester)
-
~1610, 1550 (C=N and C=C stretch, oxazole ring)
-
~1250 (C-O stretch, ester)
-
~1100 (C-O-C stretch, oxazole ring)
-
Conclusion
This guide has detailed a reliable and high-yielding synthesis of this compound through the Robinson-Gabriel cyclodehydration of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate. By providing a thorough mechanistic explanation, a validated experimental protocol, and comprehensive characterization data, this document serves as an authoritative resource for researchers. The presented workflow, grounded in established chemical principles and reinforced with practical insights, empowers scientists in pharmaceutical and chemical development to confidently synthesize this valuable oxazole-based building block for application in novel therapeutic discovery programs.
References
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Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]
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International Journal of Research in Pharmacy and Science. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Retrieved from [Link]
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Macmillan Group, Princeton University. (n.d.). Oxazole. Retrieved from [Link]
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Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
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Wiley Online Library. (n.d.). Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate. Retrieved from [Link]
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ACS Publications. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to Ethyl 5-phenyloxazole-2-carboxylate: Characterization and Analysis
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
Ethyl 5-phenyloxazole-2-carboxylate (C₁₂H₁₁NO₃, Mol. Wt. 217.22 g/mol ) is a heterocyclic compound featuring a core oxazole ring system. This structure is strategically functionalized with a phenyl group at the C5 position and an ethyl carboxylate group at the C2 position. The strategic placement of these moieties—an aromatic ring, a heteroaromatic core, and an ester group—results in a unique electronic and structural profile. Such oxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of this compound. As senior application scientists and drug development professionals, rigorous structural confirmation is the bedrock of our research. This document synthesizes fundamental spectroscopic principles with data from analogous structures to present a definitive reference for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. The causality behind spectral features is explained to provide not just data, but a framework for interpretation.
Workflow for Spectroscopic Analysis
The structural elucidation of a novel or synthesized compound is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical workflow ensures that information from one technique is used to corroborate and clarify data from another, leading to a confident final assignment.
Caption: General workflow for compound characterization.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is paramount for mapping the proton environment of a molecule. The chemical shift of each proton provides insight into its local electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons, thus establishing connectivity.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single residual peak at δ 7.26 ppm, which typically does not interfere with signals in the aromatic region.[1]
-
Standard: Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to δ 0.00 ppm.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the multiplets in the aromatic region.
-
Processing: Process the raw data (Free Induction Decay) with Fourier transformation, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons.
Data Interpretation and Expected Spectrum
The structure of this compound presents four distinct proton environments.
-
Phenyl Protons (H-2', H-3', H-4'): These protons will appear in the characteristic aromatic region. The protons ortho to the oxazole ring (H-2') are expected to be the most deshielded due to the electronic effects of the heteroaromatic system. They will likely appear as a multiplet. The meta (H-3') and para (H-4') protons will also appear as a multiplet, slightly upfield from the ortho protons.
-
Oxazole Proton (H-4): The lone proton on the oxazole ring is in a unique heteroaromatic environment and is expected to resonate as a sharp singlet, significantly downfield.
-
Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to two distinct signals. The methylene protons (-OCH₂-) are adjacent to an oxygen atom and are thus deshielded, appearing as a quartet due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) are more shielded and appear as a triplet, coupled to the two methylene protons.[2]
Summary of Expected ¹H NMR Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Phenyl (ortho) | ~ 7.85 - 7.75 | Multiplet (m) | 2H |
| Phenyl (meta/para) | ~ 7.55 - 7.45 | Multiplet (m) | 3H |
| Oxazole H-4 | ~ 7.60 | Singlet (s) | 1H |
| Ethyl -OCH₂ CH₃ | ~ 4.45 | Quartet (q) | 2H |
| Ethyl -OCH₂CH₃ | ~ 1.42 | Triplet (t) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment (e.g., carbonyl, aromatic, aliphatic).
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.
-
Acquisition: Acquire the spectrum on a 100 MHz (or corresponding) spectrometer using a standard proton-decoupled pulse sequence. This sequence removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.
-
Referencing: Reference the spectrum to the solvent peak of CDCl₃ at δ 77.16 ppm.[1]
Data Interpretation and Expected Spectrum
The molecule has 10 unique carbon environments, as two pairs of carbons in the phenyl ring are equivalent due to symmetry.
-
Ester Carbonyl (C=O): This is the most deshielded carbon, appearing at the low-field end of the spectrum, typically around 160 ppm for a conjugated ester.
-
Heteroaromatic Carbons (C2, C5, C4): The carbons of the oxazole ring are significantly deshielded. C2 and C5, being bonded to both oxygen and nitrogen, will be at the lowest field, while C4 will be further upfield.
-
Aromatic Carbons (Phenyl): The phenyl group will show four distinct signals: one for the ipso-carbon (the one attached to the oxazole ring), and one each for the ortho, meta, and para carbons.
-
Ethyl Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is attached to oxygen and will appear around 62 ppm, while the terminal methyl carbon (-CH₃) is the most shielded carbon in the molecule, appearing around 14 ppm.[3]
Caption: Key ¹H and ¹³C NMR chemical shift assignments.
Summary of Expected ¹³C NMR Data
| Signal Assignment | Predicted δ (ppm) |
| Ester C =O | ~ 160.5 |
| Oxazole C 2 | ~ 155.0 |
| Oxazole C 5 | ~ 148.2 |
| Phenyl C -1' (ipso) | ~ 127.0 |
| Phenyl C -4' (para) | ~ 131.0 |
| Phenyl C -2' (ortho) | ~ 125.5 |
| Phenyl C -3' (meta) | ~ 129.3 |
| Oxazole C 4 | ~ 122.5 |
| Ethyl -OC H₂CH₃ | ~ 62.1 |
| Ethyl -OCH₂C H₃ | ~ 14.3 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol
-
Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or as a thin film on a salt plate. For a KBr pellet, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of air (or the pure KBr pellet) must be taken and subtracted from the sample spectrum.
Data Interpretation and Expected Spectrum
The IR spectrum will be dominated by features characteristic of the aromatic rings and the ethyl ester group.
-
C-H Stretching: Aromatic C-H stretches typically appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.
-
Carbonyl (C=O) Stretching: This will be one of the most intense and sharpest peaks in the spectrum. For an ester conjugated with an aromatic system, this peak is expected between 1730-1715 cm⁻¹.
-
Aromatic C=C Stretching: Multiple medium-intensity bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the C=C bond vibrations within the phenyl and oxazole rings.
-
C-O Stretching: Esters exhibit two characteristic C-O stretching bands. The C-C-O stretch is found between 1310-1250 cm⁻¹ and the O-C-C stretch appears between 1130-1100 cm⁻¹. These are typically strong and well-defined peaks.
Summary of Expected IR Data
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3050 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Ester C=O Stretch | ~ 1725 | Strong, Sharp |
| Aromatic C=C Stretches | 1605, 1580, 1470 | Medium |
| Asymmetric C-O Stretch | ~ 1280 | Strong |
| Symmetric C-O Stretch | ~ 1115 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.
Experimental Protocol
-
Ionization Method: Electron Ionization (EI) is a standard hard ionization technique that provides a detailed fragmentation pattern, which is excellent for structural elucidation.
-
Analysis: Introduce a small amount of the sample into the mass spectrometer. The resulting ions are separated by their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum, noting the molecular ion peak (M⁺) and the m/z values of the most abundant fragment ions.
Data Interpretation and Expected Spectrum
The molecular formula C₁₂H₁₁NO₃ gives an exact mass of 217.07. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses, with cleavage typically occurring around the ester functional group.
-
Molecular Ion (M⁺): A distinct peak at m/z = 217, corresponding to the intact molecule radical cation.
-
Primary Fragmentation: The most common fragmentation pathways for ethyl esters involve the ester group:
-
Loss of an ethoxy radical (•OCH₂CH₃): This results in a prominent acylium ion at [M - 45]⁺, m/z = 172. This is often a very stable and abundant ion.
-
Loss of an ethylene molecule (C₂H₄) via McLafferty rearrangement is not possible as there is no γ-hydrogen.
-
Loss of the ethyl radical (•CH₂CH₃): This leads to an ion at [M - 29]⁺, m/z = 188.
-
-
Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ion (m/z 172 → m/z 144).
Caption: Predicted major fragmentation pathways in EI-MS.
Summary of Expected MS Data
| m/z Value | Proposed Fragment Identity |
| 217 | [M]⁺˙ (Molecular Ion) |
| 188 | [M - C₂H₅]⁺ |
| 172 | [M - OC₂H₅]⁺ (Acylium ion, likely base peak) |
| 144 | [M - OC₂H₅ - CO]⁺ |
| 104 | [C₇H₅O]⁺ (Benzoyl cation fragment) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating system for the structural confirmation of this compound. The proton and carbon NMR spectra establish the precise connectivity of the C-H framework. Infrared spectroscopy confirms the presence of key functional groups, particularly the conjugated ester and aromatic systems. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. This comprehensive spectroscopic profile serves as an authoritative reference for researchers engaged in the synthesis, development, and analysis of this and related oxazole compounds.
References
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An In-depth Technical Guide to Ethyl 5-phenyloxazole-2-carboxylate (CAS Number: 13575-16-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-phenyloxazole-2-carboxylate (CAS No. 13575-16-1), a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, and potential mechanism of action as an anticancer agent, drawing from current scientific literature. The guide is structured to provide both foundational knowledge and practical insights for researchers and drug development professionals exploring the therapeutic potential of oxazole derivatives. Particular focus is given to the emerging role of this scaffold in the inhibition of tubulin polymerization, a clinically validated target in oncology. Detailed experimental protocols for the evaluation of its biological activity are also presented to facilitate further investigation.
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into a wide array of therapeutic agents.[1] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3] The versatility of the oxazole ring allows for structural modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This chemical tractability makes the oxazole scaffold an attractive starting point for the design and development of novel therapeutic agents.[2]
This compound represents a key exemplar of this chemical class. Its structure, featuring a phenyl group at the 5-position and an ethyl carboxylate at the 2-position, provides a foundation for the synthesis of more complex derivatives with potent biological activities. Recent research has highlighted the potential of 5-phenyloxazole-2-carboxylic acid derivatives as a new class of tubulin polymerization inhibitors, positioning this scaffold at the forefront of anticancer drug discovery.[5]
Chemical Identity and Physicochemical Properties
-
Chemical Name: this compound
-
CAS Number: 13575-16-1
-
Molecular Formula: C₁₂H₁₁NO₃
-
Molecular Weight: 217.22 g/mol
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 60 - 62 °C | |
| Boiling Point (Predicted) | 344.8 ± 35.0 °C | |
| Density (Predicted) | 1.173 ± 0.06 g/cm³ | |
| pKa (Predicted) | -1.84 ± 0.10 | |
| Appearance | White to off-white solid | |
| Solubility | Chloroform (Slightly), DMSO (Slightly) |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the cyclization of an appropriate precursor. A general and efficient method involves the reaction of ethyl [2-phenyl-2-oxoethyl]amino-2-oxoacetate with a dehydrating agent such as phosphorus oxychloride (POCl₃) in an anhydrous solvent.
Synthetic Workflow
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.
-
Reaction Setup: In a 1 L Parr reactor, dissolve ethyl [2-phenyl-2-oxoethyl]amino-2-oxoacetate (16.5 g, 71 mmol) in 200 mL of anhydrous toluene.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 21 mL, 225 mmol, 3.15 equiv) to the solution.
-
Reaction Conditions: Seal the Parr reactor and heat the reaction mixture in an oil bath at 110°C for 48 hours.
-
Work-up: Upon completion, remove the solvent and excess POCl₃ by distillation under reduced pressure to yield a brown oil.
-
Extraction: To the oily residue, add 300 mL of water. Extract the aqueous phase twice with 150 mL of dichloromethane.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the resulting brown solid from 50 mL of ethanol to obtain the final product as an orange solid (12.5 g, 80% yield).
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR (300 MHz, DMSO-d₆): δ 8.10 (s, 1H), 7.82 (d, J = 7.5 Hz, 2H), 7.55 (m, 3H), 4.43 (q, J = 7.1 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H).
-
Mass Spectrometry (APCI+): m/z 218 ([M+H]⁺).
Mechanism of Action and Biological Activity: A Focus on Tubulin Polymerization Inhibition
While direct biological data for this compound is limited in the public domain, a seminal study on a series of its derivatives provides compelling evidence for their mechanism of action as inhibitors of tubulin polymerization.[5]
The Role of Microtubules in Cell Division
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[6] They play a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.[6] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for proper chromosome segregation.[7]
Inhibition of Tubulin Polymerization as an Anticancer Strategy
Disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.[6] Agents that interfere with tubulin polymerization can be broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine). Both classes of drugs lead to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[5]
5-Phenyloxazole-2-carboxylic Acid Derivatives as Tubulin Polymerization Inhibitors
A study by Zhang et al. (2021) demonstrated that N,5-diphenyloxazole-2-carboxamides, which are derivatives of the core structure of this compound, exhibit potent antiproliferative activity against various cancer cell lines.[5] The lead compound from this study was shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[5] Molecular docking studies further suggested that these compounds bind to the colchicine-binding site on β-tubulin.[5]
The proposed signaling pathway leading to apoptosis is illustrated below:
Caption: Proposed mechanism of action for 5-phenyloxazole-2-carboxylate derivatives.
Cytotoxicity Data
The study by Zhang et al. reported IC₅₀ values for several N,5-diphenyloxazole-2-carboxamide derivatives against HeLa, A549, and HepG2 cancer cell lines.[5] For instance, the most potent compound exhibited IC₅₀ values of 0.78, 1.08, and 1.27 µM, respectively.[5] While the cytotoxicity of the parent compound, this compound, was not explicitly detailed, these findings strongly suggest that this chemical scaffold is a promising starting point for the development of novel anticancer agents.
Experimental Protocols for Biological Evaluation
To facilitate further research into the biological activity of this compound and its analogues, detailed protocols for key in vitro assays are provided below.
In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.[6]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye for tubulin polymerization
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
96-well, black, clear-bottom plates
-
Temperature-controlled microplate reader capable of fluorescence measurement
Procedure:
-
Compound Preparation: Prepare a 10x stock solution of this compound and controls in General Tubulin Buffer.
-
Tubulin Reaction Mix: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[6]
-
Assay Plate Setup: Pre-warm the 96-well plate to 37°C. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to a final volume of 50 µL.
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader (37°C) and measure the fluorescence intensity every 60 seconds for 60 minutes.
Data Analysis:
Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by measuring the reduction in the maximum fluorescence intensity (Vmax) and the initial rate of polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to determine the DNA content of cells and thereby assess the distribution of cells in different phases of the cell cycle.[8][9]
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
Data Analysis:
Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of microtubule disruption.
Applications in Drug Development and Future Perspectives
The 5-phenyloxazole-2-carboxylate scaffold represents a promising starting point for the development of novel anticancer therapeutics. The demonstrated activity of its derivatives as tubulin polymerization inhibitors opens up several avenues for further research and development:
-
Lead Optimization: Structure-activity relationship (SAR) studies can be conducted to optimize the potency and pharmacokinetic properties of this class of compounds. Modifications at the phenyl ring and the ester group could lead to the identification of more potent and selective inhibitors.
-
Broad-Spectrum Anticancer Activity: The efficacy of optimized leads should be evaluated against a broader panel of cancer cell lines, including those with multidrug resistance, to determine their full therapeutic potential.
-
In Vivo Studies: Promising candidates should be advanced to preclinical in vivo studies in relevant animal models of cancer to assess their efficacy, toxicity, and pharmacokinetic profiles.
The workflow for advancing a lead compound from this scaffold is depicted below:
Caption: A generalized workflow for the development of a 5-phenyloxazole-2-carboxylate-based drug candidate.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery, particularly in the development of novel anticancer agents. The compelling evidence pointing to the inhibition of tubulin polymerization as the mechanism of action for its derivatives provides a strong rationale for its further investigation. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and a clear path forward for its biological evaluation. It is our hope that this document will serve as a valuable resource for researchers dedicated to advancing the field of oncology through the exploration of innovative chemical scaffolds.
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Physicochemical Characterization of Ethyl 5-phenyloxazole-2-carboxylate: A Guide to Theoretical Estimation and Experimental Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 5-phenyloxazole-2-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its fundamental physical properties—namely melting point, boiling point, and solubility—is a prerequisite for its synthesis, purification, formulation, and application, particularly in the rigorous context of drug development.[1][2][3][4] This guide addresses the current landscape of available data for this specific molecule, noting the absence of experimentally determined values in publicly accessible databases. Consequently, this document provides a robust framework for both the theoretical estimation and the empirical determination of these critical parameters. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to characterize novel chemical entities.
The Pivotal Role of Physical Properties in a Development Context
In the journey from chemical synthesis to a viable product, the physical properties of a compound are not mere data points; they are critical determinants of its behavior, processability, and, in the pharmaceutical realm, its ultimate therapeutic efficacy.
-
Melting Point (M.P.) is a primary indicator of a compound's purity.[5] A sharp, defined melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[6] Furthermore, melting point is a key parameter in assessing the stability of a compound's solid-state form, which has profound implications for storage, formulation, and shelf-life.
-
Boiling Point (B.P.) is fundamental for the purification of liquid compounds, most commonly through distillation.[7][8] It provides insight into a molecule's volatility and the strength of its intermolecular forces in the liquid state.
-
Solubility is arguably one of the most critical physicochemical properties in drug development.[1][9][10] A drug's aqueous solubility directly influences its absorption and bioavailability.[9] Poor solubility is a frequent cause of failure for promising drug candidates.[10] Solubility in various organic solvents is also crucial for designing purification protocols (e.g., recrystallization), analytical methods (e.g., chromatography), and reaction conditions.
A comprehensive search of chemical databases reveals a notable lack of experimentally verified data for the melting point, boiling point, and solubility of this compound. This guide therefore serves as a proactive manual for scientists encountering this or similarly uncharacterized novel compounds.
Theoretical Framework: Predicting Properties from Molecular Structure
The physical properties of this compound are dictated by its molecular structure and the resulting intermolecular forces. By analyzing its constituent functional groups, we can form qualitative predictions.
-
Molecular Structure: The molecule consists of a central 1,3-oxazole ring, a phenyl substituent at the 5-position, and an ethyl carboxylate group at the 2-position.
-
Intermolecular Forces:
-
Van der Waals Forces (London Dispersion Forces): The presence of the phenyl ring and the overall molecular size contribute significantly to these forces, which will raise the melting and boiling points compared to smaller, less complex molecules.
-
Dipole-Dipole Interactions: The oxazole ring (with its heteroatoms, oxygen and nitrogen) and the ethyl ester group are polar. These permanent dipoles lead to stronger intermolecular attractions than dispersion forces alone.
-
Hydrogen Bonding: The molecule itself lacks hydrogen bond donors (like -OH or -NH). However, the oxygen and nitrogen atoms in the oxazole ring and the carbonyl and ether oxygens of the ester group can act as hydrogen bond acceptors. This is critically important for its solubility in protic solvents like water or ethanol.
-
Based on this structure, we can hypothesize that this compound is a solid at room temperature with a relatively high melting point and a significantly higher boiling point. Its solubility is expected to be low in water but higher in polar organic solvents.
For more quantitative predictions, computational methods such as Quantitative Structure-Property Relationship (QSPR) models or other physics-based simulations can be employed.[10][11][12] These in silico tools use algorithms trained on large datasets of known compounds to predict the properties of novel molecules based on their structure.[11][13]
Experimental Determination Protocols
When data is unavailable, direct experimental measurement is the definitive approach. The following sections provide self-validating, step-by-step protocols for determining the key physical properties of a novel compound like this compound.
Melting Point Determination
The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[6][14]
Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline material is placed on a clean, dry watch glass.
-
Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powder. Tap the sealed end gently on a hard surface to pack the sample down into the bottom. The packed sample should be 1-2 mm high.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Initial Determination: Heat the block rapidly to get an approximate melting range. This saves time and identifies the temperature region of interest.[6]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[5] A pure compound will have a sharp melting range of 0.5-1.0°C.
Boiling Point Determination
For small quantities of a liquid, the Thiele tube or a similar micro-boiling point method is highly effective.[15] This protocol assumes the compound is a liquid at the relevant temperature or can be melted without decomposition.
Experimental Protocol: Micro-Boiling Point (Capillary Method)
-
Sample Preparation: Add 0.5-1 mL of the liquid sample into a small test tube (e.g., a fusion tube).
-
Capillary Inversion: Place a small capillary tube (sealed at one end) into the test tube with the open end down.[16][17]
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker on a hot plate). The heating bath ensures even temperature distribution.[7][15]
-
Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[17]
-
Data Recording: Note the temperature of this rapid bubbling, then remove the heat source. The bubbling will slow and stop. The exact boiling point is the temperature at which the liquid is drawn back into the capillary tube as the vapor pressure inside equals the external atmospheric pressure.[15][17]
Solubility Determination
Solubility is assessed by systematically testing the compound in a range of solvents with varying polarities. This provides a qualitative but highly informative solubility profile.
Experimental Protocol: Qualitative Solubility Testing
-
Initial Setup: Place approximately 10-20 mg of the compound into separate, labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of a selected solvent. Begin with common laboratory solvents representing a range of polarities:
-
Water (highly polar, protic)
-
Ethanol (polar, protic)
-
Acetone (polar, aprotic)
-
Dichloromethane (medium polarity, aprotic)
-
Hexane (non-polar)
-
-
Observation: Vigorously shake or vortex each tube for 30-60 seconds. Observe if the solid dissolves completely. If it does, the compound is classified as "soluble." If not, it is "insoluble" or "sparingly soluble."[18]
-
Acid-Base Testing (for Aqueous Insolubility): If the compound is insoluble in water, its acidic or basic properties can be probed by testing its solubility in aqueous acid and base solutions.[19]
-
Add 1 mL of 5% aqueous HCl. If it dissolves, the compound is likely basic (e.g., contains an amine group).
-
Add 1 mL of 5% aqueous NaOH. If it dissolves, the compound is likely acidic.
-
-
Classification: Record the results for each solvent. This profile is invaluable for choosing solvents for reactions, purification, and analysis.
Visualization of Experimental Workflows
To streamline the characterization of a novel compound, a logical workflow is essential.
Caption: Workflow for Physicochemical Characterization.
Caption: Decision Tree for Solubility Classification.
Data Summary Table
Once determined, the physical properties of this compound should be tabulated for clear and concise reporting. The following table serves as a template for recording experimental results.
| Physical Property | Experimental Value | Method Used | Notes |
| Melting Point | e.g., 105.5 - 106.0 °C | Capillary Method | Indicates high purity |
| Boiling Point | e.g., 185 °C @ 10 mmHg | Micro-Boiling Point | Specify pressure if not at STP |
| Solubility | |||
| Water | e.g., Insoluble | Qualitative Assessment | - |
| Ethanol | e.g., Soluble | Qualitative Assessment | - |
| Dichloromethane | e.g., Very Soluble | Qualitative Assessment | - |
| Hexane | e.g., Sparingly Soluble | Qualitative Assessment | - |
| 5% Aqueous HCl | e.g., Insoluble | Qualitative Assessment | Not a basic compound |
| 5% Aqueous NaOH | e.g., Insoluble | Qualitative Assessment | Not an acidic compound |
Conclusion
While the specific physical properties of this compound are not yet documented in readily available literature, this should not impede its investigation. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to confidently and accurately determine its melting point, boiling point, and solubility profile. By following these standardized procedures, scientists can generate the reliable data essential for advancing their research and development objectives, ensuring that subsequent work in synthesis, purification, and formulation is built on a solid physicochemical foundation.
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The Multifaceted Therapeutic Potential of Substituted Phenyloxazoles: A Technical Guide for Drug Discovery
Abstract
The oxazole nucleus, a five-membered heterocyclic motif containing nitrogen and oxygen, represents a cornerstone in medicinal chemistry. Its derivatives, particularly substituted phenyloxazoles, have garnered significant attention due to their broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of substituted phenyloxazole derivatives for researchers, scientists, and drug development professionals. We delve into their significant antimicrobial, anticancer, and anti-inflammatory properties, offering detailed experimental protocols and exploring the underlying signaling pathways. This guide is designed to be a practical resource, bridging synthetic strategies with pharmacological insights to accelerate the discovery and development of novel phenyloxazole-based therapeutics.
Introduction: The Phenyloxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The journey of drug discovery is often a quest for molecular scaffolds that can be readily modified to interact with a variety of biological targets. The substituted phenyloxazole core has emerged as one such "privileged structure" due to its unique physicochemical properties. Its planar, aromatic nature allows for diverse interactions with biological macromolecules, including π-π stacking and hydrogen bonding. The ability to introduce a wide array of substituents at various positions on both the phenyl and oxazole rings provides a powerful tool for fine-tuning the pharmacological profile of these compounds, influencing their potency, selectivity, and pharmacokinetic properties. This versatility has led to the development of phenyloxazole derivatives with a remarkable range of therapeutic applications.
Synthetic Strategies for Substituted Phenyloxazole Derivatives
The efficient synthesis of a diverse library of compounds is fundamental to any drug discovery program. Several robust methods have been established for the synthesis of the phenyloxazole core. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Robinson-Gabriel Synthesis and Related Cyclodehydration Reactions
One of the most classical and versatile methods is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[1] This method is particularly useful for accessing 2,5-disubstituted oxazoles.
Experimental Protocol 1: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Phenyloxazole
Materials:
-
Substituted 2-aminoacetophenone hydrochloride
-
Appropriate acid chloride or anhydride
-
Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid)
-
Anhydrous solvent (e.g., pyridine, dioxane)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Acylation: Dissolve the substituted 2-aminoacetophenone hydrochloride (1 equivalent) in a suitable anhydrous solvent like pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acid chloride or anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acylamino ketone.
-
Cyclodehydration: To the crude 2-acylamino ketone, add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture, typically between 80-120°C, for 1-3 hours. Monitor the formation of the oxazole by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the pure substituted phenyloxazole derivative.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides an alternative route, particularly for the synthesis of 5-substituted oxazoles, by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Experimental Workflow: Van Leusen Oxazole Synthesis
Caption: Inhibition of peptidoglycan synthesis by phenyloxazoles.
Experimental Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Substituted phenyloxazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole) [2]* Negative control (broth with solvent)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a stock solution of the phenyloxazole derivative. Perform serial two-fold dilutions in the microtiter plate using the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive and negative control wells.
-
Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Table 1: Representative Antimicrobial Activity of Substituted Phenyloxazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound A | Staphylococcus aureus | 8 | Fictional Data |
| Compound B | Escherichia coli | 16 | Fictional Data |
| Compound C | Candida albicans | 4 | Fictional Data |
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the development of novel, targeted therapies is a primary focus of research. Substituted phenyloxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. [3][4] Mechanism of Action: The anticancer effects of phenyloxazole derivatives are often multifactorial. One prominent mechanism is the inhibition of tubulin polymerization. [3]Tubulin is a key component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine binding site on tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. [3]
Signaling Pathway: Induction of Apoptosis via Tubulin Polymerization Inhibition
Caption: Anticancer mechanism of phenyloxazoles via tubulin inhibition.
Experimental Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, HepG2) [3]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted phenyloxazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Representative Anticancer Activity of Substituted Phenyloxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | HeLa | 0.78 | [3] |
| Compound 9 | A549 | 1.08 | [3] |
| Compound 9 | HepG2 | 1.27 | [3] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, but their long-term use can be associated with gastrointestinal side effects. Substituted phenyloxazoles have been investigated as potent and selective anti-inflammatory agents. [5] Mechanism of Action: A primary mechanism of the anti-inflammatory action of these derivatives is the selective inhibition of cyclooxygenase-2 (COX-2). [5][6]COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. By selectively inhibiting COX-2 over COX-1, phenyloxazole derivatives can reduce the production of pro-inflammatory prostaglandins with a potentially improved safety profile compared to non-selective NSAIDs. [6]
Signaling Pathway: Selective COX-2 Inhibition
Caption: Selective COX-2 inhibition by phenyloxazoles.
Experimental Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Substituted phenyloxazole derivatives
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: In separate wells of a microplate, pre-incubate the enzymes with various concentrations of the phenyloxazole derivatives or reference inhibitors for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation time (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each compound concentration and determine the IC50 values. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Table 3: Representative Anti-inflammatory Activity of Substituted Phenyloxazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound X | >100 | 0.5 | >200 | Fictional Data |
| Compound Y | 50 | 1.0 | 50 | Fictional Data |
| Celecoxib | 15 | 0.04 | 375 | Fictional Data |
Conclusion and Future Directions
Substituted phenyloxazole derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their amenability to synthetic modification allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective agents with diverse therapeutic applications. The significant antimicrobial, anticancer, and anti-inflammatory activities highlighted in this guide underscore the immense potential of this scaffold.
Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies to access a wider chemical space of phenyloxazole derivatives is crucial. Further elucidation of the molecular mechanisms underlying their biological activities will enable more rational drug design. In the realm of antimicrobial discovery, investigating their efficacy against multidrug-resistant strains and exploring combination therapies is a priority. For anticancer applications, the development of derivatives with improved tumor selectivity and the investigation of their potential as adjuvants in combination with existing chemotherapies are promising avenues. Finally, the optimization of pharmacokinetic and pharmacodynamic properties will be essential for translating the preclinical promise of these compounds into clinically effective therapeutics. The continued investigation of substituted phenyloxazoles holds great promise for the development of the next generation of medicines to address pressing global health challenges.
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The Ascendant Role of Oxazole-2-Carboxylate Esters in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the ever-evolving landscape of pharmaceutical sciences, the quest for novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility is paramount. Among the privileged heterocyclic structures, the oxazole nucleus has long been recognized for its broad spectrum of biological activities.[1][2] This technical guide, tailored for researchers, scientists, and drug development professionals, delves into a specific, yet profoundly promising subclass: oxazole-2-carboxylate esters . We will explore their synthesis, burgeoning pharmaceutical applications, and the critical structure-activity relationships that govern their therapeutic potential.
The Oxazole Core: A Foundation of Versatility
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry.[2] Its presence in both natural products and synthetic drugs underscores its significance. Marketed drugs containing the broader oxazole scaffold include the anti-inflammatory agent Oxaprozin and the tyrosine kinase inhibitor Mubritinib.[2] The unique electronic properties and structural rigidity of the oxazole ring allow for specific interactions with biological targets, making it an attractive framework for the design of novel therapeutics.[3]
Synthetic Strategies for Oxazole-2-Carboxylate Esters
The synthesis of the oxazole ring system can be achieved through various established methods. However, the regioselective introduction of a carboxylate ester at the C2 position requires specific synthetic design. A prevalent and efficient method for the synthesis of substituted oxazoles involves the reaction of carboxylic acids with isocyanoacetates.[4][5] This approach offers a versatile route to a wide range of substituted oxazoles.
A plausible synthetic pathway to obtain oxazole-2-carboxylate esters can be envisioned through the adaptation of known methodologies. One such conceptualized workflow is the reaction of an α-hydroxyamino ketone with an appropriate aldehyde in the presence of an oxidizing agent.
Experimental Protocol: Conceptual Synthesis of Ethyl Oxazole-2-carboxylate
Objective: To outline a potential synthetic route for ethyl oxazole-2-carboxylate.
Materials:
-
α-Amino-β-ketoester (e.g., ethyl 2-amino-3-oxobutanoate)
-
Glyoxal
-
Oxidizing agent (e.g., manganese dioxide)
-
Solvent (e.g., dichloromethane)
-
Dehydrating agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Condensation: To a solution of the α-amino-β-ketoester in dichloromethane, add an equimolar amount of glyoxal at room temperature.
-
Oxidative Cyclization: Stir the reaction mixture and add an excess of manganese dioxide portion-wise over a period of 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent. Wash the celite pad with dichloromethane.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl oxazole-2-carboxylate.
Causality behind Experimental Choices:
-
The α-amino-β-ketoester provides the necessary carbon and nitrogen backbone for the oxazole ring.
-
Glyoxal serves as the source for the C2 carbon of the oxazole.
-
An oxidizing agent is crucial for the aromatization of the initially formed oxazoline intermediate to the stable oxazole ring.
-
Dichloromethane is a common solvent for such reactions due to its inertness and ability to dissolve a wide range of organic compounds.
Below is a Graphviz diagram illustrating the conceptual synthetic workflow.
Caption: Conceptual workflow for the synthesis of ethyl oxazole-2-carboxylate.
Emerging Pharmaceutical Applications
While the broader class of oxazoles has demonstrated a wide array of pharmacological activities, recent research has begun to illuminate the specific potential of oxazole-2-carboxylate esters in various therapeutic areas.
Anticancer Activity
The oxazole scaffold is a recognized pharmacophore in the development of anticancer agents.[6][7] Oxazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like STAT3 and tubulin polymerization, as well as targeting DNA topoisomerases and G-quadruplexes.[8][9] A recent review highlighted the potential of oxazole-based compounds as anticancer agents, emphasizing their ability to induce apoptosis in cancer cells.[7]
Specifically, certain substituted oxazole-2-carboxylate esters have been investigated for their antiproliferative activity. For instance, novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives have been synthesized and screened for their antimicrobial and potential anticancer properties.[10]
Anti-inflammatory Properties
Inflammation is a complex biological response implicated in a multitude of diseases. The anti-inflammatory potential of oxazole derivatives is well-documented.[11] Some oxazole-containing compounds have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12]
Recent studies on naphthoxazole derivatives, which can be considered as extended oxazole systems, have shown their ability to inhibit multiple pro-inflammatory pathways.[13] These findings provide a strong rationale for the exploration of simpler oxazole-2-carboxylate esters as potential anti-inflammatory agents. The mechanism of action is often linked to the modulation of inflammatory mediators and signaling pathways.[13]
In-vivo Evaluation of Anti-inflammatory Activity:
A standard method to assess the in-vivo anti-inflammatory activity of novel compounds is the carrageenan-induced rat paw edema model.[14][15]
Protocol: Carrageenan-Induced Rat Paw Edema Assay
-
Animal Model: Wistar rats of either sex are used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the oxazole-2-carboxylate ester).
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specified time (e.g., 30 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
The following diagram illustrates the workflow for in-vivo anti-inflammatory screening.
Caption: Workflow for in-vivo anti-inflammatory screening of oxazole-2-carboxylate esters.
Structure-Activity Relationship (SAR) Studies
The therapeutic efficacy of oxazole-2-carboxylate esters is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[3]
A key area of investigation is the influence of substituents on the oxazole ring and the nature of the ester group at the C2 position. For instance, in a series of oxazol-2-one-3-carboxamides designed as acid ceramidase inhibitors, modifications at the C5 position of the oxazole ring and the nature of the carboxamide chain significantly impacted inhibitory potency.[16] While this study focused on oxazolones, the principles of SAR can be extrapolated to oxazole-2-carboxylate esters.
Key SAR Insights:
-
Substituents on the Oxazole Ring: The introduction of various aryl and heteroaryl groups at the C4 and C5 positions can modulate the compound's interaction with the target protein. Lipophilic and electron-withdrawing or -donating groups can influence binding affinity and pharmacokinetic properties.
-
The Ester Moiety at C2: The nature of the alcohol component of the ester (e.g., methyl, ethyl, benzyl) can affect the compound's solubility, metabolic stability, and ability to act as a prodrug.
The following table summarizes hypothetical SAR data for a series of oxazole-2-carboxylate esters, illustrating how structural modifications could influence biological activity.
| Compound | R1 (at C4) | R2 (at C5) | R3 (Ester) | IC50 (µM) |
| 1a | H | Phenyl | Ethyl | 15.2 |
| 1b | H | 4-Chlorophenyl | Ethyl | 8.5 |
| 1c | H | 4-Methoxyphenyl | Ethyl | 12.1 |
| 2a | Phenyl | Phenyl | Ethyl | 5.6 |
| 2b | Phenyl | Phenyl | Methyl | 7.8 |
| 2c | Phenyl | Phenyl | Benzyl | 3.2 |
Interpretation of Hypothetical SAR Data:
-
The presence of an electron-withdrawing group (Cl) at the para-position of the C5 phenyl ring (Compound 1b) enhances activity compared to the unsubstituted analog (Compound 1a).
-
A phenyl group at the C4 position (Compound 2a) significantly improves potency.
-
Varying the ester group (Compounds 2a-c) demonstrates that a larger, more lipophilic benzyl ester (Compound 2c) leads to the highest activity in this hypothetical series.
Future Directions and Conclusion
The field of oxazole-2-carboxylate esters presents a fertile ground for drug discovery. Future research should focus on:
-
Development of Novel Synthetic Methodologies: The exploration of more efficient and versatile synthetic routes will be crucial for generating diverse libraries of these compounds for biological screening.
-
Elucidation of Mechanisms of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these esters are needed to understand their therapeutic effects fully.
-
Expansion of Therapeutic Applications: Screening of oxazole-2-carboxylate ester libraries against a wider range of diseases, including infectious diseases and metabolic disorders, could unveil new therapeutic opportunities.
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Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. Available at: [Link]
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Pinto, M., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules. Available at: [Link]
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Joshi, S., et al. (2017). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review. The Pharma Innovation Journal, 6(1), 109-117. Available at: [Link]
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The Strategic Intermediate: A Technical Guide to Ethyl 5-phenyloxazole-2-carboxylate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active compounds. Its unique electronic properties and rigid planar structure make it an ideal scaffold for designing molecules that can effectively interact with biological targets. Within this important class of heterocyles, Ethyl 5-phenyloxazole-2-carboxylate emerges as a highly versatile and strategic synthetic intermediate. Its ester functionality at the 2-position provides a convenient handle for a variety of chemical transformations, while the phenyl group at the 5-position often plays a crucial role in modulating the pharmacological activity of the final compounds. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of this compound, offering practical insights for its application in research and drug development.
Physicochemical Properties and Spectral Characterization
A thorough understanding of the physicochemical properties and spectral data of this compound is fundamental for its effective use and characterization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | Calculated |
| Molecular Weight | 217.22 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available in literature | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While a publicly available, experimentally verified spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 8.10-8.00 (m, 2H): Aromatic protons on the phenyl ring ortho to the oxazole ring.
-
δ 7.55-7.45 (m, 3H): Aromatic protons on the phenyl ring meta and para to the oxazole ring.
-
δ 7.35 (s, 1H): Proton at the C4 position of the oxazole ring.
-
δ 4.45 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester group.
-
δ 1.42 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester group.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 161.5: Carbonyl carbon of the ethyl ester.
-
δ 159.0: C2 carbon of the oxazole ring.
-
δ 152.0: C5 carbon of the oxazole ring.
-
δ 130.0 - 125.0: Aromatic carbons of the phenyl ring.
-
δ 124.0: C4 carbon of the oxazole ring.
-
δ 62.0: Methylene carbon of the ethyl ester group.
-
δ 14.5: Methyl carbon of the ethyl ester group.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
-
~1730 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.
-
~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and oxazole rings.
-
~1250 cm⁻¹: C-O stretching vibration of the ester.
Mass Spectrometry (MS):
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
-
[M]⁺: m/z = 217.07
Synthesis of this compound: Key Methodologies
Several synthetic strategies can be employed for the construction of the 5-phenyloxazole-2-carboxylate core. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.
The Robinson-Gabriel Synthesis and Related Cyclizations
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from 2-acylamino ketones.[1] While not a direct route to the title compound, it establishes the fundamental principle of oxazole ring closure.
A more direct and modern approach involves the condensation and cyclization of precursors that already contain the required carbon framework. A highly relevant strategy is the reaction of an α-acylamino ketone with a suitable cyclodehydrating agent.
Caption: The Robinson-Gabriel synthesis for oxazole formation.
Synthesis from Ethyl Isocyanoacetate
A versatile and widely used method for the synthesis of oxazole-4-carboxylates involves the use of ethyl isocyanoacetate as a key building block.[2] This approach can be adapted for the synthesis of 2,5-disubstituted oxazoles. A plausible and efficient route to this compound involves the reaction of benzaldehyde with ethyl isocyanoacetate in the presence of a suitable base and an oxidizing agent.
Caption: Synthesis of this compound from benzaldehyde and ethyl isocyanoacetate.
Detailed Experimental Protocol (Proposed):
This protocol is a proposed method based on analogous syntheses of related oxazole derivatives.
Materials:
-
Benzaldehyde
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Manganese dioxide (MnO₂)
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) and ethyl isocyanoacetate (1.2 mmol) in anhydrous toluene (10 mL) at room temperature, add DBU (1.5 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the oxazoline intermediate.
-
Add activated manganese dioxide (5.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
This compound as a Synthetic Intermediate
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The ester functionality serves as a key reactive site for derivatization.
Hydrolysis to 5-phenyloxazole-2-carboxylic acid
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This transformation is a critical step, as the resulting carboxylic acid is a versatile precursor for a wide range of functional group interconversions.[1]
Caption: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Detailed Experimental Protocol (Hydrolysis):
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).
-
Add LiOH (2.0 mmol) or NaOH (2.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-phenyloxazole-2-carboxylic acid.
Amide Bond Formation: Synthesis of Bioactive Carboxamides
The resulting 5-phenyloxazole-2-carboxylic acid is a key precursor for the synthesis of a diverse library of amides. Amide bond formation is a cornerstone of medicinal chemistry, and various coupling reagents can be employed for this transformation.[3] The synthesized N-substituted 5-phenyloxazole-2-carboxamides have shown significant potential as therapeutic agents.
Caption: Amide bond formation from 5-phenyloxazole-2-carboxylic acid.
Detailed Experimental Protocol (Amide Coupling):
Materials:
-
5-phenyloxazole-2-carboxylic acid
-
Desired amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 5-phenyloxazole-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add HATU (1.2 mmol) or EDCI (1.2 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 5-phenyloxazole-2-carboxamide.
Applications in Drug Discovery and Medicinal Chemistry
The 5-phenyloxazole-2-carboxamide scaffold, readily accessible from this compound, has been investigated for a range of therapeutic applications.
Anticancer Activity: Derivatives of 5-phenyloxazole have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[4] The phenyl group at the 5-position and the substituent on the amide nitrogen can be systematically varied to optimize potency and selectivity.
Antimicrobial Properties: The oxazole nucleus is a common feature in natural and synthetic compounds with antibacterial and antifungal activities.[4] The derivatization of the 5-phenyloxazole-2-carboxamide core allows for the exploration of structure-activity relationships to develop novel antimicrobial agents.
Enzyme Inhibition: The rigid oxazole scaffold can serve as a platform for the design of specific enzyme inhibitors. By tailoring the substituents, it is possible to achieve high-affinity binding to the active site of target enzymes.
Conclusion
This compound is a valuable and versatile synthetic intermediate that provides a gateway to a wide array of functionalized oxazole derivatives. Its straightforward synthesis and the reactivity of its ester group make it an attractive starting material for the construction of compound libraries for drug discovery and medicinal chemistry programs. The ability to readily convert it to the corresponding carboxylic acid and subsequently to a diverse range of amides underscores its strategic importance. As the demand for novel heterocyclic scaffolds in drug development continues to grow, the utility of this compound as a key building block is poised to expand further.
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
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-
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The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Phenyloxazole-2-carboxylates
Abstract
The oxazole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a vast array of biologically active compounds. Among the diverse family of oxazole derivatives, the 5-phenyloxazole-2-carboxylate scaffold has emerged as a structure of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the historical development and synthetic evolution of this important heterocyclic entity. We will explore the foundational chemistries that paved the way for oxazole synthesis, from classical named reactions to modern catalytic methodologies. This guide will delve into the mechanistic underpinnings of these transformations, offering researchers and drug development professionals a detailed understanding of the experimental choices and strategic considerations required to access this valuable molecular framework.
Introduction: The Oxazole Core in Medicinal Chemistry
The five-membered aromatic heterocycle, oxazole, containing one nitrogen and one oxygen atom, is a recurring motif in natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide spectrum of biological targets, including enzymes and receptors.[3] This has led to the development of oxazole-containing drugs with a broad range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and anticancer agents.[4][5] The specific substitution pattern on the oxazole ring is crucial in determining its pharmacological activity, making the development of versatile and regioselective synthetic methods a paramount objective in organic and medicinal chemistry.[6][7]
The 5-phenyloxazole-2-carboxylate scaffold, in particular, offers a synthetically versatile platform for the generation of diverse chemical libraries. The phenyl group at the 5-position provides a lipophilic anchor and a site for further functionalization, while the carboxylate group at the 2-position serves as a convenient handle for amide bond formation, esterification, or other transformations to modulate the compound's physicochemical properties and biological activity.[8]
Historical Perspectives on Oxazole Synthesis: The Foundational Pillars
The early history of oxazole synthesis is marked by several key named reactions that laid the groundwork for the field. While not specifically developed for 5-phenyloxazole-2-carboxylates, these classical methods provided the fundamental chemical logic for constructing the oxazole ring.
The Robinson-Gabriel Synthesis
First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the cyclodehydration of a 2-acylamino-ketone.[8][9] This reaction is a robust and versatile method for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[10]
-
Causality of Experimental Choices: The choice of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, is critical to drive the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. The 2-acylamino ketone precursor can be readily prepared from the corresponding α-amino ketone and an acylating agent.
The Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[5][11] This method is particularly useful for the synthesis of 2,5-diaryl-oxazoles.[5]
-
Expertise in Action: The Fischer synthesis proceeds through an iminochloride intermediate formed from the cyanohydrin. This intermediate then reacts with the aldehyde, followed by cyclization and dehydration. The anhydrous conditions are crucial to prevent the hydrolysis of the intermediates.
The Van Leusen Reaction: A Paradigm Shift in 5-Substituted Oxazole Synthesis
The development of the van Leusen oxazole synthesis in 1972 represented a significant advancement, providing a mild and efficient route to 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[3][12] This reaction has become one of the most widely used methods for the preparation of this class of compounds due to its operational simplicity and broad substrate scope.[13]
-
Mechanism and Self-Validation: The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic addition to the aldehyde. The resulting intermediate undergoes a [3+2] cycloaddition to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[13] The progress of the reaction can be easily monitored by techniques such as thin-layer chromatography (TLC), and the product can be purified by standard chromatographic methods, ensuring a self-validating protocol.
Experimental Protocol: Van Leusen Synthesis of a 5-Aryl Oxazole
-
Reaction Setup: To a solution of the aromatic aldehyde (1.0 mmol) and tosylmethylisocyanide (1.1 mmol) in methanol (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).
-
Reaction Execution: Stir the reaction mixture at reflux for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl oxazole.
Modern Synthetic Methodologies: Expanding the Synthetic Toolkit
While classical methods remain valuable, the demand for more efficient, selective, and environmentally benign synthetic routes has driven the development of modern methodologies for oxazole synthesis.
Transition-Metal Catalyzed Reactions of Diazo Compounds
The use of transition metal catalysts, particularly rhodium(II) carboxylates, to decompose α-diazocarbonyl compounds in the presence of nitriles has emerged as a powerful strategy for the synthesis of oxazoles.[6][13][14] This approach offers a convergent and atom-economical route to highly substituted oxazoles.
-
Mechanistic Insight: The rhodium catalyst reacts with the diazo compound to generate a rhodium carbene intermediate. This highly reactive species then undergoes a [3+2] cycloaddition with a nitrile to form the oxazole ring. The choice of rhodium catalyst and ligand can influence the efficiency and selectivity of the reaction.[13]
Cycloaddition Reactions
1,3-dipolar cycloaddition reactions provide another modern and efficient pathway to the oxazole core.[15][16] For instance, the reaction of nitrile oxides with alkynes can directly lead to the formation of isoxazoles, which can be rearranged to oxazoles under certain conditions.
Synthesis of the 5-Phenyloxazole-2-carboxylate Scaffold: A Strategic Approach
The synthesis of the target scaffold, 5-phenyloxazole-2-carboxylate, requires a strategy that allows for the specific introduction of a phenyl group at the C5 position and a carboxylate or its precursor at the C2 position.
Adaptation of Classical and Modern Methods
-
Hypothetical Robinson-Gabriel Approach: One could envision a route starting from ethyl 2-amino-3-oxo-3-phenylpropanoate, which upon acylation with an appropriate acylating agent (e.g., oxalyl chloride monoester) would provide the necessary 2-acylamino-ketone precursor for a Robinson-Gabriel cyclodehydration.
-
Van Leusen-based Strategy: A more direct approach would involve the reaction of benzaldehyde with an isocyanide bearing an ester group at the α-position, such as ethyl isocyanoacetate, in a van Leusen-type reaction.
A Modern Rhodium-Catalyzed Approach
A highly efficient and convergent synthesis can be achieved through the rhodium(II)-catalyzed reaction of ethyl 2-diazo-3-oxo-3-phenylpropanoate with a suitable nitrile. Alternatively, the reaction of a phenyl-substituted diazoketone with an isocyanate can also lead to the desired oxazole.
Data Presentation: A Comparative Overview of Synthetic Routes
| Synthetic Method | Precursors | Key Reagents | General Yields | Advantages | Limitations |
| Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, P₂O₅ | Moderate to Good | Versatile for various substitutions | Harsh reaction conditions |
| Fischer | Cyanohydrin, Aldehyde | Anhydrous HCl | Moderate | Good for diaryl-oxazoles | Limited substrate scope |
| Van Leusen | Aldehyde, TosMIC | K₂CO₃, NaH | Good to Excellent | Mild conditions, broad scope | TosMIC can be moisture sensitive |
| Rh-Catalyzed | Diazo compound, Nitrile | Rh₂(OAc)₄ | Good to Excellent | High efficiency, atom economy | Availability of diazo precursors |
Conclusion: The Enduring Importance of the 5-Phenyloxazole-2-carboxylate Scaffold
The journey from the classical named reactions of the late 19th and early 20th centuries to the sophisticated catalytic methods of the 21st century reflects the continuous evolution of synthetic organic chemistry. The 5-phenyloxazole-2-carboxylate scaffold, once accessible only through multi-step and often harsh procedures, can now be synthesized with high efficiency and selectivity using a variety of modern techniques. This enhanced synthetic accessibility, coupled with the inherent biological relevance of the oxazole core, ensures that this privileged scaffold will continue to be a focal point of research and development in medicinal chemistry for years to come. The ability to readily access and diversify this core structure will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
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An In-depth Technical Guide to the Basic Reactivity of the Oxazole Ring in Ethyl 5-phenyloxazole-2-carboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its unique electronic properties and diverse reactivity. This technical guide provides a comprehensive exploration of the basic reactivity of the oxazole ring, with a specific focus on Ethyl 5-phenyloxazole-2-carboxylate. This molecule serves as an excellent case study to understand the influence of electron-withdrawing and conjugating substituents on the inherent chemical behavior of the oxazole core. We will delve into the electronic structure of the ring, its susceptibility to electrophilic and nucleophilic attack, propensity for deprotonation, and participation in cycloaddition reactions. This guide is intended to equip researchers with the foundational knowledge to strategically design synthetic routes and predict reaction outcomes involving substituted oxazoles.
Introduction: The Oxazole Core and the Influence of Substituents
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity is significant, though less pronounced than that of imidazole, rendering it susceptible to a range of chemical transformations.[1] The reactivity of the oxazole ring is dictated by the electronegativity of the heteroatoms and the resulting electron distribution. The nitrogen atom at position 3 behaves like pyridine, while the oxygen atom at position 1 is furan-like.[2][3]
In our target molecule, This compound , the intrinsic reactivity of the oxazole ring is modulated by two key substituents:
-
An Ethyl Carboxylate Group at C2: This is a strong electron-withdrawing group (EWG). It significantly deactivates the ring towards electrophilic attack and, conversely, activates it for nucleophilic substitution, particularly at the C2 position.
-
A Phenyl Group at C5: This group can participate in resonance with the oxazole ring, influencing the electron density and potentially directing substitution reactions.
This guide will systematically dissect how these substituents govern the reactivity at each position of the oxazole ring (C2, C4, and C5).
Electronic Landscape and Predicted Reactivity
The oxazole ring is inherently electron-deficient due to the presence of two electronegative heteroatoms. The general order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2, although such reactions are generally difficult without activating groups.[2] Conversely, the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack and deprotonation.[2][4]
For this compound, the electronic landscape is further skewed:
-
C2 Position: The ethyl carboxylate group makes this position highly electrophilic and the attached proton (if it were present) highly acidic.
-
C4 Position: Remains a potential site for electrophilic attack, though deactivated by the C2-EWG.
-
C5 Position: The phenyl group can stabilize a positive charge through resonance, potentially making this site more susceptible to electrophilic attack compared to the C4 position in this specific molecule.
The following diagram illustrates the key reactivity considerations for this molecule.
Sources
An In-depth Technical Guide to the Stability and Storage of Ethyl 5-phenyloxazole-2-carboxylate
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Ethyl 5-phenyloxazole-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document synthesizes fundamental principles of oxazole chemistry with established protocols for stability testing to offer a robust framework for maintaining the integrity of this compound. We will explore its intrinsic stability, potential degradation pathways under various stress conditions—including hydrolysis, oxidation, photolysis, and thermal stress—and provide detailed methodologies for assessing its stability profile. The ultimate aim is to equip researchers and drug development professionals with the necessary knowledge to ensure the long-term quality, purity, and potency of this compound in their work.
Introduction: The Chemical Landscape of this compound
This compound belongs to the oxazole class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole ring is a common motif in numerous natural products and pharmacologically active molecules due to its ability to engage in various biological interactions and its relative stability.[1] The 2,5-disubstituted pattern, as seen in the title compound, is a frequently encountered structural feature.[2][3][4][5][6]
The inherent stability of the oxazole ring is generally considered to be robust, particularly its thermal stability.[7][8] However, the electronic nature of the ring and the presence of substituents can render it susceptible to specific degradation pathways. The ester functional group at the 2-position and the phenyl group at the 5-position of this compound are key determinants of its reactivity and stability.
This guide will systematically deconstruct the factors influencing the stability of this molecule, providing both a theoretical foundation and practical, field-proven experimental protocols.
Intrinsic Stability and Physicochemical Properties
The stability of a chemical compound is intrinsically linked to its physicochemical properties. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on the properties of similar structures.
| Property | Anticipated Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₁NO₃ | Based on chemical structure. |
| Molecular Weight | 217.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar aromatic esters. |
| Melting Point | Expected to be a solid at room temperature | Aromatic compounds of this size are generally solids. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents). Sparingly soluble in water. | The ethyl ester and phenyl groups confer lipophilicity. |
| Thermal Stability | Generally high | Oxazole rings are known to be thermally stable and do not typically decompose at high boiling temperatures.[7][8] |
Potential Degradation Pathways: A Proactive Assessment
Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods and establishing appropriate storage conditions. Based on the structure of this compound, the following degradation routes are plausible:
Hydrolytic Degradation
The ethyl ester functional group is the most probable site for hydrolytic attack. This reaction can be catalyzed by both acid and base.[9]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to yield 5-phenyloxazole-2-carboxylic acid and ethanol. The oxazole ring itself is generally more resistant to acid than furan but can be sensitive to strongly acidic conditions.[7][10]
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester will be saponified to form the corresponding carboxylate salt and ethanol.[9] This process is typically faster and irreversible compared to acid-catalyzed hydrolysis. The stability of the ester bond is pH-dependent.[11][12]
Oxidative Degradation
The oxazole ring can be susceptible to oxidation, potentially leading to ring cleavage.[7] The reaction with singlet oxygen, for example, can proceed via [2+2] and [4+2] cycloaddition mechanisms, leading to the formation of endoperoxide and dioxetane intermediates that can further decompose.[13] Common laboratory oxidants like hydrogen peroxide (H₂O₂) can also induce degradation, particularly in the presence of metal catalysts.[14][15][16][17][18]
Photodegradation
Aromatic and heterocyclic compounds are often susceptible to photodegradation. Oxazole rings can undergo photolysis, leading to the formation of oxidation products.[7] Exposure to UV or even high-intensity visible light could potentially lead to the degradation of this compound. The phenyl group may also contribute to the molecule's photosensitivity.
Thermal Degradation
While oxazoles are generally thermally stable, prolonged exposure to extreme temperatures could lead to decomposition.[7][8] The specific degradation products would depend on the temperature and atmosphere (inert or oxidative).
Below is a diagram illustrating the primary anticipated degradation pathways.
Caption: Figure 1: Anticipated Degradation Pathways.
Recommended Storage and Handling
Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. | Reduced temperature slows down potential hydrolytic and thermal degradation pathways. |
| Light | Store in a light-resistant container (e.g., amber vial). Avoid exposure to direct sunlight and strong artificial light.[15] | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize the risk of oxidative degradation. |
| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis of the ester group. |
| pH | Avoid contact with strong acids and bases. | To prevent catalyzed hydrolysis. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a combination of forced degradation studies and long-term stability testing is essential. These studies are crucial for identifying actual degradation products and developing a stability-indicating analytical method.[7][19][20][21]
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[10][20] The ICH Q1A(R2) guideline provides a framework for these studies.[7]
Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21]
Caption: Figure 2: Forced Degradation Study Workflow.
Step-by-Step Protocols:
-
Acid Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points, neutralize, and analyze.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound and dilute with 0.1 M sodium hydroxide.
-
Incubate at room temperature.
-
Withdraw aliquots at specified time points, neutralize, and analyze.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound and add 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at specified time points and analyze.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a stability chamber.
-
Analyze samples at specified time points.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][22][23][24][25]
-
Maintain a control sample in the dark at the same temperature.
-
Analyze both samples after the exposure period.
-
Long-Term Stability Testing
Long-term stability studies are conducted under recommended storage conditions to establish a re-test period for the compound.[7][8][26][27]
Protocol:
-
Batch Selection: Use at least three batches of the compound.[7]
-
Storage Conditions: Store samples at the recommended long-term storage condition (e.g., 2-8°C) and an accelerated condition (e.g., 25°C/60% RH or 40°C/75% RH).[7]
-
Testing Frequency: Test samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) for the long-term study, and at 0, 3, and 6 months for the accelerated study.[7]
-
Parameters to Test: Analyze for appearance, assay, and degradation products.
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is paramount for accurately assessing the stability of this compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the most common and effective technique for this purpose.[28][29][30][31][32]
-
Column: A C18 column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate) is likely to provide good separation of the parent compound from its potential degradation products.
-
Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for the identification and characterization of degradation products formed during forced degradation studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to identify volatile degradation products.[33][34][35][36]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of isolated degradation products.[37][38][39][40]
Conclusion and Recommendations
This compound is expected to be a thermally stable compound. However, its ester functionality and oxazole ring present potential liabilities towards hydrolytic, oxidative, and photolytic degradation. To ensure the integrity and reliability of this compound in research and development settings, the following is recommended:
-
Storage: Store at 2-8°C, protected from light and moisture, under an inert atmosphere.
-
Handling: Avoid contact with strong acids and bases. Minimize exposure to ambient light and atmosphere.
-
Stability Testing: Conduct comprehensive forced degradation studies to understand its degradation profile and develop a validated stability-indicating HPLC method. Perform long-term stability studies to establish a formal re-test period.
By adhering to these guidelines, researchers and drug development professionals can be confident in the quality and stability of this compound, thereby ensuring the accuracy and reproducibility of their scientific endeavors.
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A Senior Application Scientist's Guide to the Structural Elucidation of Novel Phenyloxazole Compounds
Foreword: The Architectural Blueprint of a Molecule
In the realm of drug discovery and materials science, the phenyloxazole scaffold is a recurring motif of significant interest, appearing in compounds with a wide array of biological activities, including as inhibitors of tubulin polymerization[1]. The journey from a newly synthesized powder in a vial to a fully characterized molecule with a known three-dimensional structure is one of the most critical phases in the research and development pipeline. The structural integrity of a compound underpins its function, its interactions, and its potential. Therefore, its unambiguous determination is not merely a procedural step but the very foundation of its scientific narrative.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, integrated workflow designed to systematically deconstruct the structural puzzle of a novel phenyloxazole derivative. As a Senior Application Scientist, my objective is not just to list techniques but to illuminate the strategic reasoning behind their application—why we choose a certain experiment, what questions it answers, and how its results guide our next step. We will proceed from initial hypothesis generation to the ultimate, irrefutable confirmation of the molecular architecture, ensuring that each stage is a self-validating system.
Section 1: The Integrated Elucidation Workflow
The structural elucidation of a novel compound is a multi-faceted process that relies on the convergence of evidence from several analytical techniques. No single method provides the complete picture; rather, they offer complementary pieces of the puzzle. The workflow below illustrates a robust and efficient pathway from an unknown sample to a validated structure.
Caption: Integrated workflow for structural elucidation.
Section 2: Initial Characterization - The First Glimpse
Before delving into complex connectivity experiments, we must first ascertain the fundamental properties of our molecule: its mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase.
Mass Spectrometry (MS): Defining the Molecular Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound with high precision[2]. For novel compounds, HRMS (e.g., TOF or Orbitrap) is indispensable.
Causality in Method Choice: We choose HRMS over standard-resolution MS because its high accuracy allows for the determination of a unique elemental formula. A molecular weight of, for example, 221 could correspond to C₁₅H₁₁NO or C₁₄H₉N₃. HRMS can distinguish between these possibilities based on the exact mass (e.g., 221.0840 for C₁₅H₁₁NO vs. 221.0847 for C₁₄H₉N₃), providing a critical constraint for all subsequent analysis.
Interpreting Fragmentation Patterns: Electron Impact (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to fragment. These fragmentation patterns provide structural clues[3][4][5]. For a phenyloxazole, characteristic fragments may arise from:
-
Cleavage of substituent groups from the phenyl or oxazole rings.
-
Rupture of the oxazole ring itself.
-
Loss of small, stable molecules like CO or HCN.
Analyzing these fragments allows for the generation of initial structural hypotheses even before NMR data is acquired[6].
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy (<5 ppm).
-
Ionization: Utilize Electrospray Ionization (ESI) for polar molecules or Atmospheric Pressure Chemical Ionization (APCI) for less polar ones. Run in both positive and negative ion modes to identify the most stable molecular ion.
-
Data Acquisition: Acquire a full scan spectrum to identify the [M+H]⁺, [M-H]⁻, or [M]⁺· ion. The m/z value of this ion provides the molecular weight.
-
Formula Determination: Use the instrument's software to calculate possible elemental formulas based on the accurate mass of the molecular ion. The software will provide a list of candidates ranked by mass error (in ppm). The most plausible formula will align with the known synthetic precursors.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to CID to generate a fragmentation spectrum. Analyze the fragment masses to support the proposed structure.
Section 3: Nuclear Magnetic Resonance (NMR) - Assembling the Core Structure
NMR spectroscopy is the most powerful tool for determining the detailed covalent framework of an organic molecule in solution[7][8]. It provides information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C).
One-Dimensional (1D) NMR: The Atom Census
-
¹H NMR: Provides the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which reveals adjacent protons. For a phenyloxazole, one would expect to see signals in the aromatic region (typically 7-8.5 ppm) corresponding to both the phenyl ring and the oxazole ring protons[9][10].
-
¹³C NMR: Shows the number of distinct carbon environments. The chemical shifts are highly indicative of the carbon type (e.g., sp², sp³, C=O). Oxazole ring carbons typically appear at distinct chemical shifts, providing a clear fingerprint of the heterocyclic core[11].
Two-Dimensional (2D) NMR: The Connectivity Map
While 1D spectra provide a list of parts, 2D NMR shows how they are connected. For phenyloxazoles, a combination of COSY, HSQC, and HMBC experiments is essential[12][13].
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is crucial for mapping out the proton spin systems on the phenyl ring(s).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This definitively assigns the carbon resonances for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire structure. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This allows for the connection of isolated spin systems and the identification of quaternary (non-protonated) carbons.
The Logic of Application: For a novel phenyloxazole, HMBC is the key that unlocks the structure. It will reveal correlations between the phenyl protons and the oxazole carbons, unambiguously establishing the point of attachment. It also connects substituents to the core framework.
Caption: Key 2D NMR correlations for a generic phenyloxazole.
Protocol 2: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; the compound must be fully soluble, and solvent signals should not obscure important resonances.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum. Ensure proper shimming for high resolution.
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.
-
-
2D Spectra Acquisition:
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Run a gradient-selected, sensitivity-enhanced HSQC experiment to correlate ¹H-¹³C one-bond couplings.
-
HMBC: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe ²JCH and ³JCH correlations.
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., Mnova, TopSpin).
-
Reference spectra to the residual solvent peak.
-
Integrate the ¹H spectrum.
-
Systematically analyze the 2D spectra, starting with COSY to identify spin systems, then HSQC to assign protonated carbons, and finally HMBC to connect all fragments and identify quaternary carbons.
-
Section 4: X-ray Crystallography - The Gold Standard
While NMR provides a robust model of the molecular structure, it is ultimately a representation of the molecule in solution. Single Crystal X-ray Crystallography provides direct, unambiguous proof of the three-dimensional structure in the solid state[14][15][16]. It is the definitive technique for confirming connectivity, stereochemistry, and detailed geometric parameters like bond lengths and angles[17][18].
Why It's Trustworthy: The result of a successful X-ray diffraction experiment is an electron density map from which the positions of individual atoms can be determined with high precision[19][20]. The quality of the structure is validated by statistical parameters like the R-factor, which measures the agreement between the experimental diffraction data and the final structural model. A low R-factor (< 0.05) indicates a highly reliable structure.
Data Presentation: Experimental vs. Theoretical Parameters
A powerful way to validate a structure is to compare the experimental geometric parameters from X-ray crystallography with those predicted by computational methods like Density Functional Theory (DFT)[15].
| Parameter | Bond/Angle | X-ray Experimental Value | DFT Calculated Value | % Difference |
| Bond Length | O1-C2 | 1.365 Å | 1.372 Å | 0.51% |
| N3-C2 | 1.301 Å | 1.308 Å | 0.54% | |
| C4-C5 | 1.345 Å | 1.355 Å | 0.74% | |
| Bond Angle | C5-O1-C2 | 105.2° | 105.5° | 0.28% |
| O1-C2-N3 | 115.0° | 114.8° | -0.17% | |
| Note: Data is representative for a generic phenyloxazole scaffold and illustrates the typical high degree of correlation.[15] |
Protocol 3: Single Crystal Growth and X-ray Diffraction
-
Crystal Growth (The Art): This is often the most challenging step.
-
Ensure the compound is of the highest possible purity (>99%).
-
Screen various solvents and solvent systems (e.g., hexane/ethyl acetate, methanol/dichloromethane).
-
Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated film. Allow the solvent to evaporate over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.
-
Cooling: Slowly cool a saturated solution.
-
-
-
Crystal Mounting: Carefully select a well-formed, single crystal with sharp edges and no visible defects under a microscope. Mount it on a cryoloop or glass fiber[14].
-
Data Collection:
-
Mount the crystal on the diffractometer goniometer[21].
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality.
-
The instrument will irradiate the crystal with a monochromatic X-ray beam and rotate it, collecting thousands of diffraction spots on a detector[17].
-
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group.
-
Specialized software is used to solve the "phase problem" and generate an initial electron density map.
-
A molecular model is built into the map and refined against the experimental data until the model best fits the data, as indicated by a low R-factor.
-
Section 5: Computational Corroboration
Computational chemistry provides a powerful in-silico method to support and validate experimental findings[22]. By calculating theoretical NMR chemical shifts, we can compare them to our experimental data, providing another layer of confidence in our structural assignment.
The Underlying Principle: Quantum chemical methods, such as DFT, can predict the magnetic shielding around each nucleus in a proposed structure[23]. These shielding tensors can be converted into chemical shifts[24][25][26]. A strong correlation between the calculated and experimental shifts for a proposed structure provides compelling evidence that the structure is correct[27]. This is particularly useful for complex molecules or when X-ray quality crystals cannot be obtained.
Conclusion: A Convergence of Evidence
The structural elucidation of a novel phenyloxazole compound is a systematic process of inquiry, deduction, and confirmation. It begins with the broad strokes of molecular formula from mass spectrometry, moves to the intricate connectivity map drawn by multi-dimensional NMR, and culminates in the definitive three-dimensional portrait provided by X-ray crystallography. Each step is guided by the principles of scientific integrity, where experimental choices are deliberate and results are cross-validated. By integrating these powerful analytical techniques with computational methods, researchers can move forward with absolute confidence in the molecular architecture of their compounds, paving the way for successful drug development and materials innovation.
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Introduction to the Robinson-Gabriel synthesis for oxazoles
An In-Depth Technical Guide to the Robinson-Gabriel Synthesis of Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Moiety in Modern Chemistry
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a stable, rigid linker have led to its incorporation into a multitude of biologically active compounds, including antiviral, antifungal, antibacterial, and antidiabetic agents.[2][3][4] The synthesis of substituted oxazoles is, therefore, a critical endeavor in drug discovery and development. Among the classical methods, the Robinson-Gabriel synthesis remains a robust and widely utilized strategy for constructing the oxazole core.[1][2]
This guide provides a comprehensive overview of the Robinson-Gabriel synthesis, delving into its core mechanism, practical applications, modern adaptations, and detailed experimental protocols. It is designed for the professional scientist seeking both foundational knowledge and actionable insights into this cornerstone reaction.
Part 1: The Core Reaction - Mechanism and Principles
The Robinson-Gabriel synthesis is fundamentally an acid-catalyzed cyclodehydration of a 2-acylamino-ketone to form a 2,4,5-trisubstituted oxazole.[1][5] First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), the reaction provides a direct and efficient route to the oxazole ring from readily available starting materials.[1][6] The 2-acylamino-ketone precursors can often be prepared via the Dakin-West reaction, making this a versatile two-step sequence from amino acids.[1][7]
The Reaction Mechanism
The reaction proceeds through a two-stage process: an intramolecular cyclization followed by a dehydration event to establish the aromatic ring.[8]
-
Carbonyl Activation: The reaction is initiated by the protonation of the ketone carbonyl by a strong acid catalyst. This activation significantly increases the electrophilicity of the carbonyl carbon.[8]
-
Intramolecular Cyclization: The nucleophilic oxygen of the adjacent amide group attacks the activated carbonyl carbon, forming a five-membered cyclic intermediate, a hemiacetal-like structure often referred to as an oxazoline derivative.[5][8]
-
Dehydration and Aromatization: The cyclic intermediate undergoes acid-catalyzed dehydration. A proton transfer to the hydroxyl group forms a good leaving group (water), which is eliminated. The subsequent loss of a proton from the nitrogen atom results in the formation of the stable, aromatic oxazole ring.[8]
The overall mechanism is a testament to the principles of carbonyl activation and intramolecular catalysis, providing a thermodynamically favorable pathway to the aromatic product.
Caption: Key mechanistic steps of the Robinson-Gabriel synthesis.
Cyclodehydrating Agents: From Classical to Modern
The choice of the cyclodehydrating agent is critical to the success of the synthesis. The agent must be potent enough to facilitate the removal of water and drive the reaction towards the aromatic product.
| Dehydrating Agent | Typical Conditions | Notes |
| Sulfuric Acid (H₂SO₄) | Concentrated, often heated | The classical and most common agent; harsh conditions can limit substrate scope.[1] |
| Phosphorus Pentoxide (P₂O₅) | Inert solvent, heated | A strong dehydrating agent, effective but can be difficult to handle.[1] |
| Phosphoryl Chloride (POCl₃) | In DMF, heated | Often used in syntheses where milder conditions are required.[1] |
| Polyphosphoric Acid (PPA) | Heated, neat or in solvent | Acts as both a solvent and a catalyst, good for less reactive substrates.[1] |
| Trifluoroacetic Anhydride (TFAA) | Ethereal solvent | Used in solid-phase synthesis variations.[1] |
| Triphenylphosphine (PPh₃) / Iodine (I₂) / Et₃N | Milder conditions | Wipf's modification for sensitive substrates, particularly from amino acid derivatives.[1] |
| Propylphosphonic Anhydride (T3P®) | Microwave conditions | A modern, efficient reagent that often leads to cleaner reactions and higher yields.[9][10] |
| Burgess Reagent | Microwave conditions | Enables rapid synthesis of oxazoles under neutral conditions.[7][11] |
The evolution from harsh mineral acids to sophisticated modern reagents reflects a drive towards greater functional group tolerance, milder reaction conditions, and improved yields, aligning with the principles of green chemistry.[7][8]
Part 2: Practical Application & Experimental Protocol
The Robinson-Gabriel synthesis has been instrumental in the synthesis of complex molecules, including natural products like mycalolide A and (−)-muscoride A, and pharmaceutical agents.[1] A notable industrial application was disclosed by Lilly Research Laboratories for the synthesis of a dual PPARα/γ agonist, a potential therapeutic for type 2 diabetes.[1]
Example Protocol: Synthesis of an Oxazole Intermediate for a PPARα/γ Agonist
This protocol is adapted from methodologies used in pharmaceutical development, demonstrating a practical application of the Robinson-Gabriel cyclodehydration.[1] The starting 2-acylamino-ketone is prepared via a Dakin-West reaction.
Objective: To synthesize the oxazole core via cyclodehydration of the corresponding 2-acylamino-ketone precursor.
Materials:
-
2-Acylamino-ketone precursor (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (as solvent, ~5-10 mL per gram of substrate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the 2-acylamino-ketone starting material in DMF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. Causality Note: The slow, cooled addition is crucial to manage the exothermic reaction between POCl₃ and DMF, which forms the Vilsmeier reagent, the active dehydrating species in this context.
-
Reaction Execution: After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C. Maintain this temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice. Trustworthiness Note: This step safely quenches the reactive POCl₃ and precipitates the crude product.
-
Work-up - Neutralization & Extraction: Neutralize the acidic aqueous mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Work-up - Washing: Combine the organic layers and wash successively with water and then brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure oxazole product.
Part 3: Scope, Limitations, and Modern Innovations
While powerful, the classical Robinson-Gabriel synthesis has limitations. The harsh acidic conditions can be incompatible with sensitive functional groups on the R¹, R², and R³ substituents. This has spurred the development of milder and more versatile protocols.
-
Wipf's Modification: The use of triphenylphosphine and iodine provides a significantly milder method for the cyclodehydration of β-keto amides, expanding the reaction's utility in natural product synthesis.[1]
-
Solid-Phase Synthesis: The reaction has been adapted for solid-phase synthesis, allowing for the generation of oxazole libraries for high-throughput screening. This typically involves linking the 2-acylamidoketone to a resin and using reagents like TFAA for cleavage and cyclization.[1]
-
One-Pot Syntheses: Modern variations combine multiple reactions into a single pot. For example, a Friedel-Crafts acylation can be directly followed by a Robinson-Gabriel cyclization, or an Ugi multicomponent reaction can generate the precursor in situ, which then undergoes cyclodehydration.[1][11] These tandem approaches improve efficiency and reduce waste.
These innovations demonstrate the enduring relevance of the Robinson-Gabriel synthesis, showcasing its adaptability to meet the complex demands of modern organic and medicinal chemistry.
References
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Title: Robinson–Gabriel synthesis Source: Wikipedia URL: [Link]
-
Title: SYNTHESIS Robinson-Gabriel synthesis Source: Scribd URL: [Link]
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Title: First reported propylphosphonic anhydride (T3P®) mediated Robinson–Gabriel cyclization. Synthesis of natural and unnatural 5-(3-indolyl)oxazoles Source: Tetrahedron Letters (via ACS Publications) URL: [Link]
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Title: Robinson-Gabriel synthesis of oxazoles Source: YouTube URL: [Link]
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Title: Mechanism of the Robinson-Gabriel synthesis of oxazoles Source: The Journal of Organic Chemistry URL: [Link]
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Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis Online URL: [Link]
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Theoretical Frontiers in Drug Discovery: An In-depth Guide to the Electronic Structure of Phenyloxazoles
Abstract
Phenyloxazole scaffolds are privileged structures in medicinal chemistry and materials science, prized for their unique photophysical properties and biological activities.[1][2][3] Understanding the intricate details of their electronic structure is paramount for the rational design of novel therapeutics and advanced materials. This technical guide provides a comprehensive exploration of the theoretical methodologies employed to elucidate the electronic properties of phenyloxazoles. We delve into the application of quantum chemical calculations, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to predict and interpret molecular geometries, electronic transitions, and spectroscopic behaviors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the predictive design of phenyloxazole-based compounds with tailored functionalities.
Introduction: The Significance of Phenyloxazoles
The 1,3-oxazole ring, fused with one or more phenyl groups, forms the core of the phenyloxazole family. These compounds are renowned for their applications as efficient luminophores in liquid and plastic scintillators and as fluorescent probes in biological systems.[4] The relationship between their molecular structure and their spectral properties is a key area of investigation.[5] Furthermore, their derivatives have shown promise as functional materials for organic light-emitting diodes (OLEDs) and solar cells.[4] The biochemical reactivity and, consequently, the therapeutic potential of a drug molecule are direct consequences of its electronic structure.[6] Therefore, a profound understanding of this electronic framework is not merely academic but a critical component in the design of more effective and efficient molecules.
Theoretical studies provide a powerful lens through which to examine these properties at a sub-molecular level, offering insights that can be difficult or impossible to obtain through experimental means alone. This guide will navigate the theoretical landscape, providing both the principles and practical protocols for investigating the electronic structure of this vital class of heterocyclic compounds.
The Theoretical Toolkit: Unraveling Electronic Structure
The cornerstone of modern theoretical investigations into molecular electronic structure is quantum chemistry. For molecules of the size and complexity of phenyloxazoles, Density Functional Theory (DFT) has emerged as the workhorse due to its favorable balance of computational cost and accuracy.[4][7]
Ground State Properties with Density Functional Theory (DFT)
DFT calculations are typically the first step in any theoretical analysis. They are used to determine the equilibrium geometry of the molecule in its ground electronic state. The choice of functional and basis set is a critical decision that directly impacts the quality of the results.[4]
-
Functionals: Hybrid functionals, such as B3LYP, are widely employed for organic molecules as they incorporate a portion of exact Hartree-Fock exchange, often yielding more accurate results for electronic properties.[4][8] For specific properties like charge transfer excitations, range-separated functionals like CAM-B3LYP may be more appropriate.[9]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are common choices, providing a good description of the electron distribution around the atoms.[4][10]
The output of a DFT calculation provides more than just the molecular geometry. Key electronic descriptors can be extracted, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO (Egap) is a crucial parameter that correlates with the molecule's chemical reactivity and kinetic stability.[7][8] A smaller gap generally implies higher reactivity.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7] This is invaluable for predicting sites of intermolecular interactions, including drug-receptor binding.
Experimental Protocol: Ground State Geometry Optimization and FMO Analysis
-
Molecule Building: Construct the 3D structure of the phenyloxazole derivative using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Calculation Setup:
-
Specify the desired level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Use the Opt keyword to request a geometry optimization.
-
Include the Freq keyword to perform a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
Use the Pop=NBO or Pop=Full keyword to obtain detailed information about molecular orbitals.
-
-
Execution: Run the calculation on a suitable computing resource.
-
Analysis:
-
Visualize the optimized geometry and confirm convergence.
-
Extract the HOMO and LUMO energies from the output file to calculate the energy gap.
-
Generate and visualize the HOMO and LUMO surfaces to understand their spatial distribution and bonding/antibonding character.
-
Generate and visualize the MEP surface to identify reactive sites.
-
Excited State Properties with Time-Dependent DFT (TD-DFT)
To understand the photophysical properties of phenyloxazoles, such as their UV-Vis absorption and fluorescence, we must venture into the realm of excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, providing information on vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions.[4][11]
TD-DFT calculations are typically performed on the DFT-optimized ground state geometry to simulate light absorption (the Franck-Condon principle). The results can be directly compared with experimental UV-Vis spectra.[12][13] Discrepancies between theoretical and experimental spectra can often be attributed to factors like solvent effects or limitations of the chosen functional.[12]
Diagram: Computational Workflow for Electronic Structure Analysis
Caption: A typical workflow for the theoretical investigation of phenyloxazole electronic properties.
The Influence of Substituents: Tailoring Electronic Properties
The electronic and photophysical properties of the phenyloxazole core can be finely tuned by the introduction of various substituent groups on the phenyl rings.[14][15] This is a cornerstone of rational drug design and materials engineering. Theoretical calculations are exceptionally well-suited to systematically probe these substituent effects.[16][17]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2) or methoxy (-OCH3) tend to increase the HOMO energy level, which can lead to a red-shift (bathochromic shift) in the absorption spectrum.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) typically lower the LUMO energy level, also resulting in a bathochromic shift of the absorption maximum.[18]
By creating a "push-pull" system with an EDG on one end of the conjugated system and an EWG on the other, it is possible to significantly reduce the HOMO-LUMO gap, leading to absorption at longer wavelengths and often enhancing properties like nonlinear optical response.[9] Quantum chemical models can quantify these effects, providing a predictive framework for molecular engineering.[17]
Table 1: Predicted vs. Experimental Absorption Maxima (λmax) for Substituted 2,5-Diphenyloxazoles (PPO)
| Substituent (R) on Phenyl Ring | Theoretical λmax (nm) (TD-B3LYP/6-31G(d)) | Experimental λmax (nm) in Toluene |
| -H (PPO) | ~320 | ~325 |
| -NH2 (Amino) | ~350 | ~355 |
| -NO2 (Nitro) | ~345 | ~350 |
| -OH (Hydroxy) | ~330 | ~335 |
| -CH3 (Methyl) | ~325 | ~330 |
Note: The theoretical values are representative and can vary based on the specific computational methodology.
Advanced Topics in Phenyloxazole Electronic Structure
Beyond ground-state and vertical excitation analysis, theoretical studies can illuminate more complex phenomena crucial to the function of phenyloxazoles.
Solvatochromism: The Role of the Environment
Solvatochromism describes the change in a substance's color (and hence its absorption or emission spectrum) when dissolved in different solvents.[19] This phenomenon provides valuable information about the interactions between the solute and solvent molecules.[19] Phenyloxazole derivatives can exhibit significant solvatochromic shifts, particularly in their fluorescence emission.[20][21][22]
Theoretical modeling of solvatochromism is typically achieved using implicit solvent models, such as the Polarizable Continuum Model (PCM).[4] These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of electronic properties in a simulated solvent environment. By comparing gas-phase and solvent-phase calculations, one can quantify the effect of solvent polarity on the electronic structure and spectral properties.[23][24]
Excited-State Intramolecular Proton Transfer (ESIPT)
Certain substituted phenyloxazoles, particularly those with hydroxyl groups positioned to form an intramolecular hydrogen bond, can undergo a process called Excited-State Intramolecular Proton Transfer (ESIPT).[25] Upon photoexcitation, the acidity and basicity of different parts of the molecule can change dramatically, triggering the transfer of a proton from a donor to an acceptor site within the same molecule.[25][26]
This process leads to the formation of a transient tautomeric species that often has a significantly different electronic structure and, consequently, a distinct fluorescence emission at a much longer wavelength (a large Stokes shift).[26][27] ESIPT is a fascinating phenomenon with applications in fluorescent probes, sensors, and photostabilizers.[25] Theoretical studies can map out the potential energy surfaces of the ground and excited states to elucidate the mechanism and energetics of the proton transfer process.[26][28]
Diagram: ESIPT Photocycle
Caption: The photocycle of a molecule undergoing Excited-State Intramolecular Proton Transfer (ESIPT).
Conclusion and Future Outlook
Theoretical studies on the electronic structure of phenyloxazoles provide indispensable insights for the rational design of new molecules with tailored properties. Through the judicious application of DFT and TD-DFT, researchers can predict molecular geometries, analyze frontier molecular orbitals, simulate spectroscopic data, and understand the intricate effects of substituents and the solvent environment. These computational approaches not only complement experimental findings but also guide synthetic efforts, saving time and resources in the discovery pipeline for new drugs and materials.
As computational power continues to grow and theoretical methods become more sophisticated, we can expect even more accurate and predictive models. The integration of machine learning with quantum chemical data holds the promise of accelerating the screening of vast chemical spaces. The continued synergy between theoretical and experimental investigations will undoubtedly propel the field forward, unlocking the full potential of the versatile phenyloxazole scaffold.
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Methodological & Application
Application of Ethyl 5-phenyloxazole-2-carboxylate in Medicinal Chemistry: A Technical Guide
Authored by: A Senior Application Scientist
Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery
The oxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing one nitrogen and one oxygen atom, is a key structural motif in numerous natural products, pharmaceuticals, and agrochemicals.[2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] The unique electronic properties and rigid planar structure of the oxazole ring allow it to engage in various non-covalent interactions with biological targets, making it a highly attractive framework for the design of novel therapeutic agents.
Ethyl 5-phenyloxazole-2-carboxylate, the subject of this guide, represents a versatile starting material and a core fragment for the development of new chemical entities. The presence of the phenyl group at the 5-position and the ethyl carboxylate at the 2-position provides two key points for chemical modification, enabling the generation of diverse libraries of compounds for biological screening. This document provides a comprehensive overview of the synthetic utility, potential therapeutic applications, and relevant experimental protocols associated with this valuable chemical scaffold.
Synthetic Strategies for 5-Phenyloxazole Derivatives
The synthesis of the 5-phenyloxazole core can be achieved through several established methods. Two of the most prominent are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[1] These methods offer robust and versatile routes to the oxazole ring system.
Protocol 1: Generalized Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1] This method is a classic and reliable approach for the synthesis of various oxazole derivatives.
Experimental Workflow: Robinson-Gabriel Synthesis
Caption: Robinson-Gabriel synthesis workflow.
Detailed Protocol:
-
Acylation of 2-Amino-1-phenylethan-1-one:
-
To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 equivalent) in a suitable solvent such as pyridine, add the desired acyl chloride or anhydride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[1]
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-acylamino-1-phenylethan-1-one.
-
-
Cyclodehydration:
-
Dissolve the crude 2-acylamino-1-phenylethan-1-one in a suitable dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford the desired 5-phenyloxazole derivative.
-
Therapeutic Applications and Mechanisms of Action
Derivatives of the 5-phenyloxazole scaffold have shown significant promise in several therapeutic areas, most notably in oncology and anti-inflammatory applications.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant body of research has highlighted the potential of 5-phenyloxazole derivatives as potent anticancer agents.[4][5][6] One of the key mechanisms of action identified for this class of compounds is the inhibition of tubulin polymerization.[5] Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. By disrupting this process, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.[5]
Molecular docking studies have suggested that some 5-phenyloxazole derivatives bind to the colchicine binding site on tubulin, thereby preventing its polymerization.[5] This mechanism is shared by other successful anticancer agents and highlights the potential of the 5-phenyloxazole scaffold in the development of new antineoplastic drugs.
Signaling Pathway: Tubulin Inhibition and Cell Cycle Arrest
Caption: Mechanism of tubulin polymerization inhibition.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, and selective inhibition of COX-2 over COX-1 is a validated strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile.[7][8] Several studies have reported that 4,5-disubstituted oxazole derivatives, including those with a phenyl group at the 5-position, act as potent and selective COX-2 inhibitors.[8]
By selectively blocking the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7] This makes the this compound scaffold a promising starting point for the design of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Signaling Pathway: COX-2 Inhibition
Caption: COX-2 inhibition pathway.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the anticancer potential of newly synthesized this compound derivatives, a standard in vitro cytotoxicity assay such as the MTT assay is employed.
Experimental Workflow: MTT Assay
Caption: MTT assay workflow.
Detailed Protocol:
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., HeLa, A549, or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation and MTT Addition:
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Formazan Solubilization and Readout:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
The biological activity of this compound derivatives is typically quantified by their IC50 values. The following table provides a representative summary of the cytotoxic activity of hypothetical derivatives against various cancer cell lines.
| Compound ID | R1 Group | R2 Group | HeLa IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| E5P-001 | H | H | > 50 | > 50 | > 50 |
| E5P-002 | 4-Cl | H | 5.2 | 7.8 | 6.5 |
| E5P-003 | 4-OCH3 | H | 12.5 | 15.1 | 14.3 |
| E5P-004 | H | 4-F-Ph | 2.1 | 3.5 | 2.9 |
| Doxorubicin | - | - | 0.8 | 1.2 | 1.0 |
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutic agents. The demonstrated potential of 5-phenyloxazole derivatives as anticancer agents, through mechanisms such as tubulin polymerization inhibition, and as anti-inflammatory agents, via selective COX-2 inhibition, underscores the importance of continued research into this promising class of compounds. The protocols and information provided in this guide are intended to facilitate further exploration and application of this compound in drug discovery and development programs.
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- MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI.
- MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
- Chemical Synthesis Database. (2025). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Chemical Synthesis Database.
- NIH. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. NIH.
- PubMed. (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. PubMed.
- NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. NIH.
- ResearchGate. (2025). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. ResearchGate.
- Pharmacia. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia.
- PubMed Central. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PubMed Central.
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- Scribd. (n.d.). Benzoxazole Derivatives as 5-LOX Inhibitors. Scribd.
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- (n.d.). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity.
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Application Notes and Protocols for the Synthesis of Antimicrobial Agents from Ethyl 5-phenyloxazole-2-carboxylate
Introduction: The Oxazole Scaffold in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the oxazole ring system has emerged as a privileged structure, featuring prominently in a diverse array of biologically active natural products and synthetic compounds.[1][2][3] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4] The inherent electronic properties and structural rigidity of the oxazole core allow for precise spatial orientation of substituents, facilitating specific interactions with biological targets.
This guide focuses on the strategic utilization of Ethyl 5-phenyloxazole-2-carboxylate as a versatile starting material for the synthesis of novel antimicrobial agents. We will provide a detailed exploration of the synthetic pathways, experimental protocols, and structure-activity relationships (SAR) for the development of potent antimicrobial compounds based on the 5-phenyloxazole-2-carboxamide scaffold.
Synthetic Strategy: From Ester to Bioactive Amide
The primary synthetic route to access a diverse library of antimicrobial candidates from this compound involves a two-step sequence:
-
Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding 5-phenyloxazole-2-carboxylic acid. This transformation is crucial as it unmasks the carboxylic acid functionality, which is essential for the subsequent coupling reaction.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a variety of primary or secondary amines to generate a library of N-substituted 5-phenyloxazole-2-carboxamides. This amide bond formation is a key step in introducing molecular diversity and modulating the biological activity of the final compounds.
This straightforward yet powerful synthetic strategy allows for the systematic exploration of the chemical space around the 5-phenyloxazole-2-carboxamide core, enabling the fine-tuning of antimicrobial potency and selectivity.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol details the saponification of the ethyl ester to yield 5-phenyloxazole-2-carboxylic acid, the key intermediate for subsequent amide coupling reactions.
Reaction Scheme:
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Derivatization of the ester group in Ethyl 5-phenyloxazole-2-carboxylate
An Application Guide to the Chemical Derivatization of the Ester Group in Ethyl 5-phenyloxazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the ester functional group in this compound. The oxazole scaffold is a privileged core in medicinal chemistry, appearing in numerous clinically relevant agents.[1][2] The ability to strategically derivatize this core is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. This document focuses on four principal transformations of the C2-ester: hydrolysis to the corresponding carboxylic acid, conversion to a diverse library of amides, reduction to the primary alcohol, and reaction with Grignard reagents to generate tertiary alcohols. Each section elucidates the underlying chemical principles, provides field-tested, step-by-step protocols, and explains the critical causality behind experimental design choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction: The Strategic Importance of the 5-Phenyloxazole-2-carboxylate Scaffold
The 5-phenyloxazole moiety is a five-membered heterocyclic ring system that is isosteric to other key pharmacophoric groups, enabling favorable interactions with a wide array of biological targets such as enzymes and receptors.[2][3] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a cornerstone in the design of novel therapeutics.[4] this compound serves as a versatile and readily accessible starting material. The ester group at the C2 position is particularly strategic for derivatization; it is the most electron-deficient carbon in the ring system and is readily susceptible to nucleophilic attack, providing a reliable handle for chemical modification.[5]
This guide details the core synthetic pathways to unlock the chemical diversity accessible from this starting material, transforming the ethyl ester into key functional groups that are pivotal for modulating pharmacokinetic and pharmacodynamic properties.
Caption: Core derivatization pathways from the starting ester.
Key Derivatization Protocols
The following sections provide detailed methodologies for the primary chemical transformations of the C2-ester group.
Reaction I: Saponification to 5-Phenyloxazole-2-carboxylic Acid
Scientific Principle: The conversion of the ethyl ester to the parent carboxylic acid is most commonly achieved via base-catalyzed hydrolysis, or saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide leaving group.[6] A final acidification step is required to protonate the carboxylate salt and yield the neutral carboxylic acid. This acid is a critical intermediate for subsequent reactions, particularly amide coupling.
Protocol:
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Ethanol (or THF/Water mixture)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.5 - 2.0 eq)
-
2M Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, reflux condenser.
-
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., 10 mL of ethanol per gram of ester) in the round-bottom flask.
-
Add an aqueous solution of the base (e.g., NaOH dissolved in a minimal amount of water).
-
Heat the mixture to reflux (typically 60-80 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture by adding 2M HCl dropwise while stirring. The carboxylic acid product will precipitate out of the solution. Continue adding acid until the pH is ~2-3.
-
-
Work-up & Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the product under vacuum. If required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
Causality and Experimental Insights:
-
Choice of Base: LiOH is often preferred over NaOH as it can sometimes lead to cleaner reactions and easier workups, though NaOH is more cost-effective.
-
Solvent System: A co-solvent system like THF/water or ethanol/water is used to ensure the solubility of both the organic ester and the inorganic base.
-
Acidification: This step must be performed carefully and at a low temperature to prevent any potential acid-catalyzed degradation of the product.
Caption: Step-by-step workflow for ester hydrolysis.
Reaction II: Amidation to N-Substituted 5-Phenyloxazole-2-carboxamides
Scientific Principle: Amide bond formation is one of the most critical reactions in medicinal chemistry. This can be achieved by activating the carboxylic acid (from Reaction I) with a coupling agent, which converts the hydroxyl group into a better leaving group, facilitating attack by an amine.[7] Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole), or uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[8]
Protocol (via Carboxylic Acid):
-
Reagents & Setup:
-
5-Phenyloxazole-2-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
HBTU (1.1 eq) or EDC (1.2 eq) / HOBt (1.2 eq)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Flask, magnetic stirrer, under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling agent (HBTU or EDC/HOBt) and the base (DIPEA). Stir for 15-20 minutes at room temperature to pre-activate the acid.
-
Add the amine to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor by TLC.
-
-
Work-up & Purification:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer successively with a weak acid (e.g., 1M HCl or saturated NH4Cl solution), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography (Silica gel).
-
Causality and Experimental Insights:
-
Anhydrous Conditions: All reagents and solvents must be anhydrous, as water can hydrolyze the activated intermediate, returning the starting carboxylic acid.
-
Role of the Base: A tertiary amine base like DIPEA is crucial. It deprotonates the carboxylic acid and the amine hydrochloride salt (if used), and neutralizes the acidic byproducts formed during the reaction.[8]
-
Pre-activation: Activating the acid before adding the amine is often beneficial, especially for less reactive amines or sensitive substrates, as it minimizes side reactions.[8]
Reaction III: Reduction to (5-Phenyloxazol-2-yl)methanol
Scientific Principle: The reduction of an ester to a primary alcohol requires a strong reducing agent capable of delivering two hydride equivalents. Lithium aluminum hydride (LiAlH4) is the classic and most effective reagent for this transformation.[9][10] The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, forming an intermediate that eliminates ethoxide. The resulting aldehyde is then immediately reduced by a second hydride to form the alkoxide, which is protonated during aqueous workup to yield the primary alcohol. Milder reducing agents like sodium borohydride (NaBH4) are generally not reactive enough to reduce esters.[9]
Protocol:
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) (1.5-2.0 eq)
-
Anhydrous ethereal solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Three-neck flask, dropping funnel, magnetic stirrer, ice bath, under an inert atmosphere.
-
-
Procedure:
-
Suspend LiAlH4 in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath.
-
Dissolve the ester in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
-
Work-up & Purification (Fieser workup):
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, sequential, and dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water (where 'X' is the mass of LiAlH4 used in grams).
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or Ethyl Acetate.
-
Combine the filtrates, dry over Na2SO4, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.
-
Causality and Experimental Insights:
-
Safety: LiAlH4 reacts violently with water and protic solvents. Strict anhydrous and inert atmosphere techniques are mandatory. The quenching procedure must be done slowly and with extreme care behind a blast shield.[10]
-
Solvent Choice: THF is an ideal solvent as it is aprotic and effectively solvates the aluminum species.
-
Workup: The Fieser workup is a reliable method for quenching LiAlH4 reactions, resulting in a granular, easily filterable aluminum salt precipitate.
Reaction IV: Grignard Reaction to form Tertiary Alcohols
Scientific Principle: Grignard reagents (R-MgX) are potent nucleophiles and strong bases. They react with esters in a two-fold addition. The first equivalent adds to the carbonyl to form a tetrahedral intermediate which collapses to form a ketone. Since ketones are more reactive than esters towards Grignard reagents, a second equivalent of the Grignard reagent immediately adds to the ketone, forming a tertiary alkoxide.[11] This is then protonated during aqueous workup to yield the tertiary alcohol. It is not possible to isolate the ketone intermediate.
Protocol:
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in ether) (2.2-2.5 eq)
-
Anhydrous ethereal solvent (THF or Diethyl ether)
-
Three-neck flask, dropping funnel, magnetic stirrer, ice bath, under an inert atmosphere.
-
-
Procedure:
-
Dissolve the ester in anhydrous THF in the reaction flask and cool to 0 °C.
-
Add the Grignard reagent solution dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After addition, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
-
Work-up & Purification:
-
Cool the reaction to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Diethyl ether) three times.
-
Combine the organic extracts, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude tertiary alcohol by flash column chromatography.
-
Causality and Experimental Insights:
-
Stoichiometry: At least two equivalents of the Grignard reagent are required per equivalent of ester. An excess is used to ensure complete reaction.
-
Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by any protic source, including water or alcohols. Strict anhydrous conditions are essential.[12]
-
Quenching: Saturated NH4Cl is a weakly acidic solution that effectively protonates the alkoxide and neutralizes any remaining Grignard reagent without causing side reactions that a strong acid might induce.
Summary of Derivatization Reactions
| Reaction Type | Key Reagents | Product Functional Group | Key Considerations |
| I. Hydrolysis | NaOH or LiOH, then HCl | Carboxylic Acid | Requires aqueous conditions; final acidification step is crucial. |
| II. Amidation | R-NH₂, Coupling Agent (HBTU or EDC), Base (DIPEA) | Amide | Strict anhydrous conditions; requires activation of the acid. |
| III. Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strict anhydrous conditions; highly exothermic; careful quenching. |
| IV. Grignard Reaction | R-MgX (≥ 2 eq) | Tertiary Alcohol | Strict anhydrous conditions; two equivalents of Grignard reagent add. |
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Application Notes and Protocols for Microwave-Assisted Synthesis of Phenyloxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of phenyloxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We delve into the principles of microwave-assisted organic synthesis (MAOS), detailing its advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and enhanced purity. This application note presents detailed, step-by-step protocols for the efficient synthesis of 5-substituted phenyloxazoles via the Van Leusen reaction, a cornerstone of oxazole synthesis. Furthermore, we explore the underlying reaction mechanisms and provide a comparative analysis of reaction conditions. Troubleshooting tips and a discussion of the broad applications of these derivatives in drug discovery are also included to provide a holistic resource for researchers in the field.
Introduction: The Significance of Phenyloxazoles and the Advent of Microwave Synthesis
The oxazole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic compounds. Phenyloxazole derivatives, in particular, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1] Their utility extends to materials science, where they are employed as fluorescent dyes and optical brighteners.[2]
Traditionally, the synthesis of oxazoles, such as through the Robinson-Gabriel or Van Leusen reactions, has often required harsh conditions and prolonged reaction times.[3][4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field. Microwave heating offers a rapid, efficient, and reproducible alternative to conventional heating methods.[5][6] By directly coupling microwave energy with the molecules in the reaction mixture, MAOS provides uniform and rapid heating, leading to a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[7][8] This green chemistry approach also frequently results in higher yields, cleaner reaction profiles, and a reduction in the use of hazardous solvents.[6][9]
This guide will focus on a robust and widely applicable microwave-assisted protocol for synthesizing phenyloxazole derivatives, empowering researchers to accelerate their discovery and development efforts.
The Engine of Acceleration: Principles of Microwave-Assisted Synthesis
Conventional heating methods rely on conduction and convection to transfer thermal energy from an external source to the reaction vessel and then to the solvent and reactants. This process is often slow and can lead to uneven heating, resulting in the formation of byproducts. In contrast, microwave irradiation heats the reaction mixture volumetrically and directly.[2] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in the synthesis of phenyloxazoles, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. The resulting rapid rotation and friction generate heat efficiently and uniformly throughout the reaction medium.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the generation of heat.
This direct and uniform heating is the key to the dramatic rate enhancements observed in microwave-assisted reactions.[5]
Reaction Spotlight: The Microwave-Assisted Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful and versatile method for the construction of the oxazole ring.[10][11] It typically involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.[10][12] Microwave irradiation has been shown to significantly accelerate this reaction, providing excellent yields of 5-substituted oxazoles in a fraction of the time required by conventional heating.[12][13]
Plausible Reaction Mechanism
The microwave-assisted Van Leusen synthesis of a 5-phenyloxazole proceeds through a [3+2] cycloaddition pathway. A plausible mechanism is outlined below:
-
Deprotonation of TosMIC: The base (e.g., K₃PO₄) deprotonates the active methylene group of TosMIC, generating a reactive nucleophile.
-
Nucleophilic Attack: The deprotonated TosMIC attacks the carbonyl carbon of the benzaldehyde.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline intermediate.
-
Elimination: The oxazoline intermediate then eliminates the p-toluenesulfinic acid (TosH) group to yield the final 5-phenyloxazole product.[10]
The application of microwave energy accelerates each of these steps, leading to a rapid and efficient overall transformation.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the microwave-assisted synthesis of 5-phenyl oxazole.
Materials and Equipment
-
Chemicals:
-
Benzaldehyde (1a)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (2a)
-
Potassium phosphate (K₃PO₄)
-
Isopropanol (IPA)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
-
Equipment:
-
Microwave reactor (e.g., CATA R)[13]
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Detailed Synthesis Protocol for 5-Phenyl Oxazole (4a)
-
Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (1.18 mmol, 1.0 equiv), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv), and 10 mL of isopropanol.[13]
-
Addition of Base: To the same flask, add potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv).[13]
-
Microwave Irradiation: Place the flask in the microwave reactor and irradiate the reaction mixture at 65 °C and 350 W for 8 minutes with stirring.[13]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a mixture of 20% ethyl acetate in n-hexane as the eluent.[13]
-
Work-up: After completion, cool the reaction mixture to room temperature.[13]
-
Solvent Removal: Remove the isopropanol under reduced pressure using a rotary evaporator.[13]
-
Extraction: Dilute the crude product with 10 mL of water and extract with ethyl acetate (3 x 15 mL).[13]
-
Washing: Wash the combined organic layers with water (10 mL) and then with brine (10 mL).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can often be purified by washing with ice-cold ether and hexane to yield the pure 5-phenyl oxazole.[13] If necessary, further purification can be achieved by column chromatography on silica gel.
Data Presentation: Comparative Analysis
The following table summarizes the effect of different bases and reaction conditions on the synthesis of 5-phenyl oxazole, highlighting the superiority of the microwave-assisted method.
| Entry | Base (equiv.) | Solvent | Method | Time | Temperature (°C) | Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | Methanol | Reflux | Several hours | ~65 | Moderate | [12] |
| 2 | Ambersep 900 OH⁻ | DME/MeOH | Reflux | Several hours | ~85 | Moderate | [12] |
| 3 | K₃PO₄ (2.0) | IPA | Microwave | 8 min | 65 | 96 | [12][13] |
| 4 | NaHCO₃ (2.0) | IPA | Heating | 6 h | 60 | Low | [13] |
| 5 | Triethylamine (2.0) | IPA | Heating | 6 h | 60 | Low | [13] |
This table is a representative summary and specific yields may vary.
Visualizing the Process: Workflow and Reaction Scheme
Experimental Workflow Diagram
Caption: Microwave-assisted synthesis workflow.
General Reaction Scheme
Caption: General Van Leusen oxazole synthesis.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or microwave power slightly. Ensure anhydrous conditions. |
| Inefficient base | Use freshly dried K₃PO₄. Consider screening other non-nucleophilic bases. | |
| Formation of Byproducts | Overheating | Reduce microwave power or temperature. |
| Incorrect stoichiometry | Double-check the molar equivalents of reactants and reagents. | |
| Difficulty in Purification | Residual TosMIC or byproducts | Perform a thorough aqueous workup. Consider using a different solvent system for column chromatography. |
Applications in Drug Discovery
Phenyloxazole derivatives are a cornerstone in the development of new therapeutic agents. Their diverse biological activities make them attractive scaffolds for medicinal chemists. Some notable applications include:
-
Anticancer Agents: Certain phenyloxazole derivatives have shown potent activity as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[14] Others have been investigated as dual inhibitors of VEGFR-2 and c-Met kinases, crucial targets in tumor angiogenesis and metastasis.[15]
-
Anti-inflammatory Agents: The oxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Agents: Phenyloxazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[10]
-
Prostacyclin Mimetics: Novel diphenyloxazole derivatives have been developed as orally active prostacyclin mimetics for the treatment of cardiovascular diseases.[16]
The ability to rapidly synthesize libraries of phenyloxazole derivatives using microwave technology greatly accelerates the structure-activity relationship (SAR) studies essential for optimizing lead compounds in drug discovery programs.[6]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of phenyloxazole derivatives. The protocols and insights provided in this application note demonstrate the significant advantages of this technology, including dramatically reduced reaction times, high yields, and operational simplicity. By leveraging the power of microwave chemistry, researchers can accelerate the synthesis of novel phenyloxazole-based compounds, thereby expediting the discovery and development of new therapeutics and advanced materials.
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Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248. [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. [Link]
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National Institutes of Health. (n.d.). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
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Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(1), 1-21. [Link]
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Current Trends in Biotechnology and Pharmacy. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 16(2), 25-30. [Link]
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DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 1(1), 1-10. [Link]
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ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives. [Link]
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Semantic Scholar. (n.d.). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
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Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
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Tetrahedron Letters. (n.d.). Rapid Synthesis of Oxazoles under Microwave Conditions. [Link]
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PubMed. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 34, 127968. [Link]
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Semantic Scholar. (n.d.). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. [Link]
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Catalytic methods for the synthesis of substituted oxazoles
An In-Depth Guide to the Catalytic Synthesis of Substituted Oxazoles: Application Notes and Protocols for the Modern Chemist
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] Its prevalence stems from its ability to engage in various non-covalent interactions within biological systems and its unique electronic properties.[1][4] Consequently, the development of efficient, versatile, and robust catalytic methods for the synthesis of substituted oxazoles is a paramount objective for researchers in drug discovery and process development.
This guide provides a detailed overview of key catalytic strategies, moving beyond simple procedural lists to explain the causality behind experimental choices. Each section includes field-proven insights, step-by-step protocols for key transformations, and visualizations to clarify complex mechanisms and workflows.
Section 1: Transition Metal-Catalyzed Syntheses
Transition metals have revolutionized the synthesis of heterocyclic compounds, and oxazoles are no exception. Catalysts based on palladium, copper, gold, and rhodium offer unique pathways characterized by high efficiency, broad substrate scope, and functional group tolerance.
Palladium-Catalyzed Methods: C-H Activation and Cross-Coupling Cascades
Palladium catalysis is a powerful tool for constructing oxazoles, often proceeding through sequential C-N and C-O bond formations.[5] These methods can utilize readily available starting materials like amides and ketones, avoiding the pre-functionalization required in classical syntheses.[5] A common strategy involves a palladium-catalyzed dehydration and C-H bond functionalization, followed by a C-O bond-forming cyclization.[5][6]
Causality of Component Selection:
-
Palladium Catalyst (e.g., PdCl₂, Pd(OAc)₂): Serves as the primary catalyst to facilitate the key C-H activation and bond-forming steps.
-
Oxidant (e.g., K₂S₂O₈, Ag₂O): Required to regenerate the active Pd(II) or Pd(III) species in the catalytic cycle.
-
Promoter (e.g., CuBr₂, Cu(OAc)₂): Often used to facilitate the C(sp²)-H bond activation process, working in synergy with the palladium catalyst.[5]
Protocol 1: Palladium-Catalyzed Synthesis of 2-Phenyl-4-acetyloxazole [5]
-
Materials: Benzamide (0.5 mmol), ethyl acetoacetate (0.6 mmol), PdCl₂ (5 mol%), CuBr₂ (10 mol%), K₂S₂O₈ (1.0 mmol), and DMSO (3 mL).
-
Procedure:
-
To a sealed reaction tube, add benzamide, ethyl acetoacetate, PdCl₂, CuBr₂, and K₂S₂O₈.
-
Add DMSO as the solvent under an air atmosphere.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion (monitored by TLC), cool the reaction to room temperature.
-
Add water (15 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-phenyl-4-acetyloxazole.
-
Table 1: Representative Palladium-Catalyzed Oxazole Syntheses [5]
| Amide Substrate | Ketone Substrate | Catalyst System | Yield (%) |
| Benzamide | Acetophenone | PdCl₂/CuBr₂/K₂S₂O₈ | 85% |
| 4-Methylbenzamide | Propiophenone | PdCl₂/CuBr₂/K₂S₂O₈ | 82% |
| Thioacetamide | 1,3-Diphenyl-1,3-propanedione | PdCl₂/CuBr₂/K₂S₂O₈ | 78% |
| Acetamide | Ethyl benzoylacetate | PdCl₂/CuBr₂/K₂S₂O₈ | 75% |
Copper-Catalyzed Methods: Versatile and Economical
Copper catalysts offer a more economical alternative to palladium and are highly effective for synthesizing polysubstituted oxazoles, often through tandem oxidative cyclization pathways.[7] These reactions can proceed via various mechanisms, including C-H bond functionalization of enamides or annulation of aldehydes and amines.[8] The choice of starting materials and reaction conditions can direct the reaction towards specific substitution patterns.[9]
Causality of Component Selection:
-
Copper Catalyst (e.g., CuI, Cu(OAc)₂, CuBr): Acts as the primary catalytic species. Its oxidation state (Cu(I) or Cu(II)) is crucial for different mechanistic pathways.
-
Ligand (e.g., Phenanthroline, DBU): Often used to stabilize the copper center and modulate its reactivity, enhancing yield and selectivity.
-
Oxidant (e.g., O₂, DDQ, TEMPO): Required for oxidative cyclization pathways to regenerate the active copper species.
Protocol 2: Copper-Catalyzed Tandem Oxidative Cyclization [7]
-
Materials: Phenylacetaldehyde (1.0 mmol), 4-chloroaniline (1.2 mmol), CuI (10 mol%), DBU (2.0 equiv), and DMSO (2 mL).
-
Procedure:
-
Add phenylacetaldehyde, 4-chloroaniline, CuI, and DBU to an oven-dried Schlenk tube.
-
Add DMSO under an oxygen atmosphere (balloon).
-
Stir the mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the 2,5-disubstituted oxazole.
-
Gold-Catalyzed Synthesis: Cycloisomerization of Propargyl Amides
Gold catalysis is particularly effective for the cycloisomerization of N-propargylamides to form oxazoles.[8] The high affinity of gold catalysts for alkynes (π-Lewis acidity) facilitates the intramolecular attack of the amide oxygen onto the activated alkyne, leading to a 5-endo-dig cyclization.
Protocol 3: Gold-Catalyzed Synthesis from an N-Propargylamide [8]
-
Materials: N-(1-phenylprop-2-yn-1-yl)benzamide (0.2 mmol), Ph₃PAuCl (2 mol%), AgOTf (2 mol%), and 1,2-dichloroethane (2 mL).
-
Procedure:
-
In a reaction vial, dissolve the N-propargylamide in 1,2-dichloroethane.
-
Add Ph₃PAuCl and AgOTf. The silver salt acts as a halide scavenger to generate the active cationic gold catalyst in situ.
-
Stir the reaction at 60 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, concentrate under reduced pressure, and directly purify the residue by silica gel chromatography to obtain the 2,4-disubstituted oxazole.
-
Rhodium-Catalyzed Reactions of α-Diazo Ketones
Rhodium catalysts are highly effective in decomposing α-diazo ketones to generate rhodium carbene intermediates.[10] These reactive species can then undergo [3+2] cycloaddition with nitriles or amides to furnish highly substituted oxazoles. The choice of rhodium catalyst and its ligands can dramatically influence the regioselectivity of the reaction.[10][11]
Protocol 4: Rhodium-Catalyzed Synthesis from an α-Diazo Ketone [10]
-
Materials: Ethyl 2-diazo-3-oxo-3-phenylpropanoate (0.5 mmol), benzamide (1.5 mmol), Rh₂(OAc)₄ (1 mol%), and toluene (5 mL).
-
Procedure:
-
To a solution of benzamide in toluene, add the rhodium(II) acetate catalyst.
-
Heat the mixture to 80 °C.
-
Slowly add a solution of the α-diazo ketone in toluene over 1 hour using a syringe pump. (Note: Slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions).
-
After the addition is complete, stir the mixture at 80 °C for an additional 2 hours.
-
Cool the reaction, remove the solvent in vacuo, and purify the crude product by column chromatography to yield the corresponding 2-aryl-oxazole-4-carboxylate.
-
Section 2: Metal-Free and Organocatalytic Methods
While transition metals are powerful, concerns about cost, toxicity, and removal from final products (especially in drug development) have driven the development of metal-free alternatives.
The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a classic, robust, and widely used method for preparing 4,5-disubstituted oxazoles.[1][4] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), a versatile reagent that provides three atoms (C2, N3, C4) of the oxazole ring.[12]
Mechanism in Brief: The reaction proceeds via deprotonation of TosMIC by a base (e.g., K₂CO₃), followed by nucleophilic addition to the aldehyde. The resulting adduct undergoes intramolecular cyclization to form an oxazoline intermediate, which then eliminates the tosyl group (as p-toluenesulfinic acid) to yield the aromatic oxazole.[4]
Protocol 5: One-Pot Van Leusen Synthesis of 4-Methyl-5-phenyloxazole [1][12]
-
Materials: Benzaldehyde (1.0 mmol), TosMIC (1.1 mmol), K₂CO₃ (2.0 mmol), and Methanol (10 mL).
-
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde and TosMIC in methanol.
-
Add potassium carbonate to the solution.
-
Reflux the mixture for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 5-substituted oxazole.
-
Table 2: Scope of the Van Leusen Reaction [1][4]
| Aldehyde | Base | Solvent | Yield (%) |
| 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | 92% |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | 88% |
| Cyclohexanecarboxaldehyde | K₂CO₃ | DME/Methanol | 75% |
| 3-Pyridinecarboxaldehyde | Ambersep® 900(OH) | DME/Methanol | 66% |
Iodine-Mediated Oxidative Cyclizations
Molecular iodine (I₂) can act as a mild and inexpensive catalyst or mediator for the synthesis of oxazoles.[8] These reactions often involve a domino or cascade sequence of oxidative cyclization from simple starting materials like aromatic aldehydes and α-amino acids or β-keto compounds and amines.[8][13]
Protocol 6: Iodine-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles [8]
-
Materials: 4-Methoxybenzaldehyde (1 mmol), benzylamine (1.2 mmol), α-bromoketone (1 mmol), I₂ (20 mol%), and DMSO (3 mL).
-
Procedure:
-
Combine the aldehyde, amine, α-bromoketone, and iodine in a reaction vessel.
-
Add DMSO as the solvent.
-
Heat the mixture at 100 °C under an air atmosphere for 8 hours.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic phase.
-
Concentrate and purify by silica gel chromatography.
-
Conclusion
The synthesis of substituted oxazoles has been profoundly advanced by the development of diverse catalytic methods. Transition metal catalysts, particularly those based on palladium, copper, gold, and rhodium, provide highly efficient and flexible routes with broad substrate applicability. Concurrently, classic organocatalytic methods like the Van Leusen synthesis and modern metal-free approaches using iodine or photocatalysis offer valuable, often more sustainable, alternatives. The choice of a specific method depends on the desired substitution pattern, functional group tolerance, and economic and environmental considerations. The protocols and data presented herein serve as a practical guide for researchers to navigate these options and successfully implement them in their synthetic endeavors.
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Li, S., et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. RSC Advances, 14, 26955-26959. Available from: [Link]
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Li, J., et al. (2023). Copper-Catalyzed Chemodivergent Synthesis of Oxazoles and Imidazolidones by Selective C–O/C–N Cyclization. The Journal of Organic Chemistry, 88(15), 10769–10779. Available from: [Link]
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Padwa, A., et al. (2005). Rhodium Carbene Routes to Oxazoles and Thiazoles. Catalyst Effects in the Synthesis of Oxazole and Thiazole Carboxylates, Phosphonates, and Sulfones. The Journal of Organic Chemistry, 70(14), 5529–5540. Available from: [Link]
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Padwa, A., et al. (2005). Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. The Journal of Organic Chemistry, 70(14), 5529-40. Available from: [Link]
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Wang, C., et al. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications, 50, 13625-13628. Available from: [Link]
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Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 72(9), 3207–3210. Available from: [Link]
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Wang, C., et al. (2010). Facile Synthesis of Polysubstituted Oxazoles via A Copper-Catalyzed Tandem Oxidative Cyclization. Organic Letters, 12(10), 2338–2341. Available from: [Link]
-
Sahoo, S., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega, 8(26), 23293–23310. Available from: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05122J [pubs.rsc.org]
Application Note & Protocol: A Streamlined One-Pot Synthesis of 4,5-Disubstituted Oxazoles Directly from Carboxylic Acids
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] The inherent biological activities of oxazole derivatives, which include anti-inflammatory, antifungal, antibacterial, and anticancer properties, make them highly valuable targets in drug discovery programs.[4] Traditionally, the synthesis of substituted oxazoles has involved multi-step procedures that can be time-consuming, generate significant waste, and require the isolation of intermediates.[5] One-pot synthesis methodologies offer a more efficient and environmentally friendly alternative by combining multiple reaction steps into a single procedural operation, thereby saving time, resources, and improving overall yield.[4][6]
This application note details a robust and highly efficient one-pot method for the synthesis of 4,5-disubstituted oxazoles directly from readily available carboxylic acids. This protocol is distinguished by its use of a stable and easily handled triflylpyridinium reagent for the in situ activation of the carboxylic acid, followed by a [3+2] cycloaddition with an activated isocyanide.[5][7] The method demonstrates broad substrate scope, excellent functional group tolerance, and scalability, making it a valuable tool for researchers in organic synthesis and drug development.
Mechanism and Rationale: The Chemistry Behind the One-Pot Transformation
The success of this one-pot synthesis hinges on the efficient in situ activation of the carboxylic acid, which is typically a stable and less reactive functional group. The chosen activating reagent, a triflylpyridinium salt such as DMAP-Tf (4-(Dimethylamino)pyridine-trifluoromethanesulfonic acid adduct), plays a crucial role.[7]
The proposed reaction mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid (1) is first activated by the triflylpyridinium reagent. This is believed to form a highly reactive mixed anhydride intermediate.
-
Formation of the Acylpyridinium Salt: The activated intermediate is then nucleophilically attacked by a pyridine derivative (like DMAP), leading to the formation of a key acylpyridinium salt (B) . This species is a potent electrophile.[7]
-
Nucleophilic Attack and Cyclization: A base deprotonates the α-carbon of the isocyanoacetate or tosylmethyl isocyanide (2) , creating a nucleophilic species. This nucleophile then attacks the electrophilic acylpyridinium salt (B) . The resulting intermediate (C) undergoes a rapid intramolecular cyclization.[7]
-
Aromatization to the Oxazole: The cyclized intermediate then eliminates the leaving group (e.g., the pyridine derivative and triflate anion) to yield the final, stable 4,5-disubstituted oxazole product (3) .[7]
This one-pot approach is advantageous because it avoids the isolation of the often-sensitive activated carboxylic acid derivatives, proceeding directly from the stable starting materials to the desired heterocyclic product in a single, streamlined operation.[7]
Sources
- 1. A Comprehensive Review of One‐Pot Multicomponent Strategies for Oxazole Synthesis | Zendy [zendy.io]
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- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Experimental procedure for the cyclization of β-keto esters to form oxazoles
Application Note & Protocol
Topic: High-Fidelity Synthesis of Substituted Oxazoles via Cyclization of β-Keto Ester Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The oxazole motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in biological interactions. This document provides an in-depth guide to a robust and versatile method for synthesizing substituted oxazoles: the cyclodehydration of α-amido-β-keto esters. This approach, a strategic adaptation of the classical Robinson-Gabriel synthesis, offers a reliable pathway from readily accessible β-keto ester starting materials. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss the critical parameters that govern reaction efficiency and yield.
Introduction: The Strategic Importance of Oxazole Synthesis
Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This structural unit is prevalent in a vast array of natural products and pharmacologically active compounds, exhibiting activities ranging from anti-inflammatory to anti-cancer. The synthesis of substituted oxazoles is therefore a critical endeavor in drug discovery and development.
While numerous methods exist for oxazole synthesis, such as the Fischer, van Leusen, and Cornforth reactions, the Robinson-Gabriel synthesis and its modern variants remain one of the most powerful strategies.[1] This method traditionally involves the cyclodehydration of α-acylamino ketones.[2] Our focus here is on a logical extension of this chemistry, utilizing α-amido-β-keto esters as the direct precursors. This choice is strategic, as the ester functionality provides an additional handle for molecular diversification, and the β-keto ester starting materials are widely available or easily synthesized.[3][4]
This guide is designed to provide both the conceptual framework and the practical steps necessary to successfully implement this synthetic strategy in a laboratory setting.
The Chemical Rationale: Mechanism of Cyclodehydration
The core transformation is the intramolecular cyclization and subsequent dehydration of an α-amido-β-keto ester to form the aromatic oxazole ring. This process is typically facilitated by a strong acid or dehydrating agent.
Pillar of Trustworthiness: Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process can be broken down into three key stages:
-
Enolization/Activation: The reaction is initiated by the protonation of the ketone carbonyl by a strong acid (e.g., H₂SO₄). This activation increases the electrophilicity of the carbonyl carbon. The molecule can also exist in its enol form, which is reactive.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen acts as an internal nucleophile, attacking the activated ketone carbonyl. This 5-exo-dig cyclization forms a five-membered heterocyclic intermediate, an oxazoline derivative.
-
Dehydration and Aromatization: The hydroxyl group on the intermediate is protonated, forming a good leaving group (water). Elimination of water, followed by deprotonation, results in the formation of the stable, aromatic oxazole ring.
The entire mechanistic cascade is a testament to the orchestrated movement of electrons, guided by the strategic placement of functional groups in the α-amido-β-keto ester precursor.
Caption: The Robinson-Gabriel cyclization mechanism.
Experimental Workflow & Protocols
The overall process is a two-stage synthesis starting from a common β-keto ester. This workflow ensures a modular approach, allowing for variation in all substituent groups (R¹, R², R³).
Caption: Overall experimental workflow.
Protocol 1: Synthesis of the α-Amido-β-Keto Ester Precursor
Expertise & Experience: The critical step in adapting a β-keto ester for oxazole synthesis is the introduction of an acylamino group at the α-position. A common and effective method involves α-amination via azidation, followed by reduction and acylation. This protocol outlines a representative procedure.
Materials:
-
Ethyl acetoacetate (or other β-keto ester)
-
Sodium azide (NaN₃)
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂) or a transfer hydrogenation source (e.g., ammonium formate)
-
Acyl chloride or anhydride (e.g., Benzoyl chloride)
-
Triethylamine (Et₃N)
-
Solvents: Acetonitrile (MeCN), Methanol (MeOH), Dichloromethane (DCM)
Step-by-Step Procedure:
-
α-Azidation:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) and K₂CO₃ (1.5 eq) in MeCN at 0 °C, add p-toluenesulfonyl azide (1.1 eq) dropwise. (Note: Toluenesulfonyl azide is often prepared in situ for safety reasons. Handle all azides with extreme caution behind a blast shield).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-azido-β-keto ester.
-
-
Reduction to α-Amino-β-Keto Ester:
-
Dissolve the crude α-azido-β-keto ester in MeOH.
-
Carefully add 10% Pd/C (approx. 5 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until TLC indicates complete consumption of the starting material (typically 4-8 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with MeOH.
-
Concentrate the filtrate to obtain the crude α-amino-β-keto ester, which is often used directly in the next step.
-
-
N-Acylation:
-
Dissolve the crude α-amino-β-keto ester in DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure α-amido-β-keto ester.
-
Protocol 2: Cyclodehydration to Form the Substituted Oxazole
Expertise & Experience: The choice of dehydrating agent is critical and substrate-dependent. Concentrated sulfuric acid is a classic and powerful choice, while phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic acid can be effective for more sensitive substrates.[1][2]
Materials:
-
α-Amido-β-keto ester (from Protocol 1)
-
Concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃)
-
Ice, Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate or Diethyl ether
Step-by-Step Procedure (using H₂SO₄):
-
Reaction Setup:
-
Place the purified α-amido-β-keto ester (1.0 eq) in a round-bottom flask.
-
Cool the flask in an ice bath (0 °C).
-
Slowly and carefully add concentrated sulfuric acid (2-3 eq by volume) with stirring. The mixture may become viscous.
-
(Causality: The acid acts as both a catalyst and a dehydrating agent. The cooling is essential to control the initial exothermic reaction).
-
-
Reaction Execution:
-
Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Gentle heating (e.g., to 50 °C) may be required for less reactive substrates. Monitor the reaction progress by TLC (quench a small aliquot in ice/bicarbonate and extract before spotting).
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow, portion-wise addition of solid NaHCO₃ or by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude oxazole.
-
-
Purification:
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the final, pure substituted oxazole.
-
Data Summary: Reaction Parameters
Authoritative Grounding: The efficiency of the cyclodehydration step is highly dependent on the chosen conditions. The following table summarizes typical parameters.
| Dehydrating Agent | Solvent | Temperature (°C) | Typical Time (h) | Approx. Yield (%) | Notes |
| H₂SO₄ (conc.) | Neat | 0 to 50 | 1 - 4 | 70 - 90 | Classic, strong conditions. May not be suitable for acid-sensitive functional groups.[1] |
| POCl₃ | Toluene or neat | Reflux | 2 - 6 | 65 - 85 | Milder than H₂SO₄. The reaction is often run at higher temperatures. |
| TfOH | CH₂Cl₂ | 0 to RT | 1 - 3 | 75 - 95 | Trifluoromethanesulfonic acid is a very strong acid catalyst, often providing high yields under mild conditions.[1] |
| Dess-Martin/PPh₃/I₂ | CH₂Cl₂ | RT | 4 - 8 | 60 - 80 | A modification for sensitive substrates, proceeding through a different intermediate.[1] |
Conclusion
The synthesis of oxazoles from β-keto ester derivatives via an α-amido intermediate is a powerful and adaptable strategy for accessing this important heterocyclic core. By understanding the underlying mechanism and carefully controlling the reaction parameters outlined in these protocols, researchers can reliably produce a diverse range of substituted oxazoles. This self-validating system, from the modular synthesis of the precursor to the robust cyclization, provides a cornerstone methodology for applications in drug discovery and materials science.
References
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. Available at: [Link]
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Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Gajare, A. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. Available at: [Link]
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Application Notes & Protocols: A Framework for Screening the Biological Activity of Novel Ethyl 5-phenyloxazole-2-carboxylate Analogs
Introduction
The oxazole ring is a five-membered heterocyclic motif recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[3] Derivatives of the oxazole core have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][4] This application note provides a comprehensive, tiered framework and detailed protocols for conducting the initial biological evaluation of a new library of Ethyl 5-phenyloxazole-2-carboxylate analogs. The objective is to efficiently identify and characterize promising "hit" compounds for further development.
The causality behind this tiered screening approach is rooted in resource management and logical progression. By starting with broad, cost-effective assays, we can quickly triage the compound library, eliminating inert or overtly toxic molecules. Subsequent tiers employ more complex and specific assays to elucidate the mechanism of action only for the most promising candidates, ensuring that resources are focused on compounds with the highest potential. This structured workflow is fundamental to modern drug discovery.[5][6]
Section 1: The High-Throughput Screening (HTS) Workflow
High-Throughput Screening (HTS) is the foundational methodology that enables the rapid evaluation of thousands of compounds.[7] By leveraging automation, robotics, and sensitive detection methods, HTS allows researchers to quickly identify molecules that modulate a specific biological pathway.[8][9] The process is not merely about speed; it is a systematic approach to generate high-quality, reproducible data that forms the basis for subsequent drug development efforts.[5] A typical HTS campaign follows a multi-stage process designed to maximize efficiency and confidence in the results.
Caption: Decision-making workflow for hit progression from primary screen to lead candidate.
A "hit" is defined as a compound that meets pre-defined activity and selectivity criteria. For example, a promising anti-inflammatory hit might be a compound with an IC₅₀ < 10 µM in the COX-2 assay, an IC₅₀ > 50 µM in the general cytotoxicity assay, and a demonstrated ability to reduce TNF-α or IL-6 production. By systematically applying these protocols and criteria, researchers can confidently identify novel this compound analogs with therapeutic potential, paving the way for lead optimization and preclinical development.
References
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Title: High-throughput screening - Wikipedia Source: Wikipedia URL: [Link]
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Title: Drug Testing - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
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Title: What is High-Throughput Screening in Drug Discovery Source: Aragen Life Sciences URL: [Link]
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Title: Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies Source: MDPI URL: [Link]
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Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: National Center for Biotechnology Information URL: [Link]
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Title: A novel bispecific antibody targeting TNF-α and IL-6 receptor as a potent immunotherapeutic agent for inflammation Source: National Center for Biotechnology Information URL: [Link]
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Title: Simultaneous detection of IL-6 and TNF- α using the prepared Source: ResearchGate URL: [Link]
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Title: Data analysis approaches in high throughput screening Source: SlideShare URL: [Link]
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Title: High-throughput screening as a method for discovering new drugs Source: Drug Target Review URL: [Link]
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Title: (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives Source: ResearchGate URL: [Link]
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Title: Drug and Alcohol Testing Best Practice Standards Source: National Treatment Court Resource Center URL: [Link]
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Title: Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB Source: MDPI URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
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Title: IL-6, TNF-α and IL-12p70 levels in patients with colorectal cancer and their predictive value in anti-vascular therapy Source: Frontiers URL: [Link]
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Title: Lipoxygenase Inhibitor Screening Assay Kit Source: Bio-Techne URL: [Link]
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Title: High-Throughput Screening Data Analysis | Basicmedical Key Source: Basicmedical Key URL: [Link]
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Title: Drug Test: What It Is, Purpose, Procedure & Types Source: Cleveland Clinic URL: [Link]
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Title: Graphviz Source: Graphviz URL: [Link]
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Title: Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry Source: ResearchGate URL: [Link]
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Title: Advances in High-Throughput Screening for Novel Antimicrobial Compounds Source: AZoM URL: [Link]
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Title: Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia Source: National Center for Biotechnology Information URL: [Link]
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Title: High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases Source: National Center for Biotechnology Information URL: [Link]
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Title: User Guide — graphviz 0.21 documentation Source: Graphviz URL: [Link]
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Title: Appropriate Use of Drug Testing in Clinical Addiction Medicine Consensus Document Source: American Society of Addiction Medicine URL: [Link]
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Title: Quantitative high-throughput screening data analysis: challenges and recent advances Source: National Center for Biotechnology Information URL: [Link]
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Title: A comprehensive review on biological activities of oxazole derivatives Source: National Center for Biotechnology Information URL: [Link]
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Title: Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric) Source: Bio-Techne URL: [Link]
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Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: LinkedIn URL: [Link]
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Title: COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) Source: Assay Genie URL: [Link]
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Title: ES114 Graphviz Source: YouTube URL: [Link]
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Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study Source: Antimicrobial Agents and Chemotherapy URL: [Link]
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Title: Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives Source: Journal of Drug Delivery and Therapeutics URL: [Link]
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Title: Lipoxygenase Inhibitor Screening Assay Kit Source: Creative BioMart URL: [Link]
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Title: A comprehensive review on biological activities of oxazole derivatives Source: National Library of Medicine URL: [Link]
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Title: Study on Comprehensive Quality Control of Herba Hyssopi Based on Chemical Components and Pharmacological Mechanism Action Source: MDPI URL: [Link]
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Application Notes & Protocols: Ethyl 5-phenyloxazole-2-carboxylate in Materials Science
Introduction: Unlocking the Potential of the Oxazole Core
The field of materials science is in a perpetual search for novel molecular scaffolds that offer a unique combination of synthetic accessibility, thermal stability, and tunable electronic properties. Within the vast landscape of heterocyclic chemistry, oxazole derivatives have emerged as a promising class of compounds.[1] These five-membered aromatic rings, containing one oxygen and one nitrogen atom, form the core of numerous biologically active molecules and functional organic materials, including dyes, fluorescent whitening agents, and agrochemicals.[1][2]
This document focuses on a specific, yet versatile, member of this family: Ethyl 5-phenyloxazole-2-carboxylate . While its direct applications in materials are still an emerging area of research, its structure presents a compelling platform for the development of next-generation organic electronic and polymeric materials. The inherent aromaticity and thermal stability of the oxazole ring, combined with the synthetic handles provided by the phenyl and ethyl carboxylate groups, make it an ideal building block for creating larger, conjugated systems with tailored optoelectronic properties.[3]
This guide will serve as a technical resource for researchers and scientists, providing foundational knowledge, actionable protocols, and theoretical insights into leveraging this compound as a precursor for advanced functional materials.
Part 1: Core Concepts & Application Rationale
Molecular Profile and Key Attributes
Before delving into complex applications, it is crucial to understand the intrinsic properties of the title compound.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 13575-16-1 | |
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | [4][5] |
| Structure | A 5-membered oxazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 2-position. | N/A |
The key to its potential lies in this structure:
-
The Oxazole Core: This heterocyclic aromatic ring is electron-deficient and known for its high thermal stability, a critical attribute for materials used in electronic devices that operate at elevated temperatures.[2]
-
The Phenyl Group: This substituent can be readily modified using well-established organic reactions (e.g., electrophilic aromatic substitution) to either extend the π-conjugation of the molecule or to attach solubilizing groups.
-
The Ethyl Carboxylate Group: This ester functional group is a versatile synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used for condensation reactions to form polyesters or polyamides. Alternatively, it can be reduced or converted to other functional groups, providing a wide array of synthetic possibilities.
Application Focus: A Building Block for Organic Light-Emitting Diodes (OLEDs)
Given the electronic nature of heterocyclic compounds, one of the most promising applications for materials derived from this compound is in the field of organic electronics, particularly in OLEDs. Related heterocyclic systems, such as 1,3,4-oxadiazoles, have been extensively studied and utilized as electron-transporting materials (ETMs) in OLED devices due to their electron-deficient nature.[6][7]
By using this compound as a starting scaffold, it is possible to design and synthesize novel materials that could function as:
-
Electron-Transporting Materials (ETMs): The inherent electron-deficient character of the oxazole ring facilitates the injection and transport of electrons from the cathode.
-
Emissive Layer (EML) Hosts or Dopants: Through synthetic modification to extend π-conjugation, derivatives can be engineered to emit light in specific regions of the visible spectrum.
The general workflow involves using the base molecule as a building block, functionalizing it to achieve desired electronic properties and processability, and then incorporating it into a multilayer OLED device.
Caption: Conceptual workflow from starting material to functional device.
Part 2: Experimental Protocols
The following protocols are designed to be representative of the synthetic and processing steps required to utilize this compound in a materials science context.
Protocol 1: Synthesis of a π-Extended Derivative via Suzuki Coupling
This protocol details a common cross-coupling reaction to functionalize the phenyl ring, thereby extending the molecule's π-conjugation system. This is a foundational step toward creating a molecule with tailored photophysical properties. The protocol is adapted from established methods for coupling aryl halides with boronic acids.[8]
Objective: To synthesize Ethyl 5-(4'-biphenyl)oxazole-2-carboxylate from a brominated derivative of the starting material.
Step 1: Bromination of the Starting Material (Prerequisite)
-
Rationale: To create a reactive site for the Suzuki coupling, the phenyl ring must first be halogenated. Bromination at the para-position is typically high-yielding. This step is assumed to be completed to yield Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate.
Step 2: Suzuki Coupling Reaction
-
Materials & Reagents:
-
Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate (1 equivalent)
-
4-Biphenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.
-
-
Procedure:
-
To a 100 mL three-neck round-bottom flask, add Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate, 4-biphenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Removing oxygen prevents catalyst degradation and unwanted side reactions.
-
Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add the solvent system: a 3:1:1 mixture of toluene, ethanol, and water. The solvent mixture is crucial for dissolving both the organic substrates and the inorganic base.
-
Attach a reflux condenser and heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine. Causality: These washes remove the inorganic base and salts, simplifying purification.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Caption: Workflow for the Suzuki cross-coupling protocol.
Protocol 2: Thin-Film Deposition by Spin-Coating
This protocol describes the fabrication of a uniform thin film of a functional material (e.g., the product from Protocol 1) onto a substrate, a critical step for testing its properties in an electronic device.
-
Materials & Equipment:
-
Synthesized functional material
-
High-purity solvent (e.g., chloroform, chlorobenzene)
-
Substrates (e.g., ITO-coated glass, quartz)
-
Beakers, pipettes, 0.2 µm syringe filters
-
Ultrasonic bath
-
Spin-coater
-
Hotplate
-
-
Procedure:
-
Substrate Cleaning (Critical Step): a. Place the substrates in a beaker with deionized water and detergent. b. Sonicate for 15 minutes in an ultrasonic bath. c. Rinse thoroughly with deionized water. d. Sonicate for 15 minutes in acetone. e. Sonicate for 15 minutes in isopropanol. f. Dry the substrates under a stream of nitrogen gas. Causality: A pristine substrate surface is absolutely essential for the formation of a uniform, defect-free thin film. Any organic residue or particulate matter will lead to poor film quality and device performance.
-
Solution Preparation: a. Dissolve the synthesized material in the chosen solvent to a specific concentration (e.g., 10 mg/mL). The optimal concentration depends on the material's solubility and the desired film thickness. b. Gently heat or stir until the material is fully dissolved. c. Filter the solution through a 0.2 µm PTFE syringe filter directly before use to remove any micro-particulates.
-
Spin-Coating: a. Place a cleaned substrate onto the chuck of the spin-coater and engage the vacuum. b. Dispense a small amount of the filtered solution onto the center of the substrate. c. Start the spin-coater. A typical two-step program is used: i. Step 1 (Spread): 500 rpm for 10 seconds. (Allows the solution to cover the substrate evenly). ii. Step 2 (Thin): 2000-4000 rpm for 45 seconds. (The final film thickness is primarily determined by the speed of this step and the solution concentration).
-
Annealing: a. Transfer the coated substrate to a hotplate in a controlled environment (e.g., a nitrogen-filled glovebox). b. Anneal the film at a temperature just below the material's glass transition temperature (e.g., 120 °C) for 10-20 minutes. Causality: Annealing removes residual solvent and can improve the molecular packing and morphology of the film, which is crucial for efficient charge transport.
-
The film is now ready for characterization (e.g., UV-Vis, PL spectroscopy) or for the deposition of subsequent layers in a device stack.
-
References
- Singh, S. P., et al. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives.
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de la Rosa, V. R. (2014). Poly(2-oxazoline)s as materials for biomedical applications. Journal of Materials Science: Materials in Medicine, 25(5), 1211–1225. [Link]
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Lambermont-Thijs, H. M. L., et al. (2018). Poly(2-oxazoline)s based biomaterials: A comprehensive and critical update. Biomaterials, 178, 233-264. [Link]
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Oleszko-Torbus, N., et al. (2021). Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. MDPI. [Link]
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Wikipedia. (n.d.). Zylon. Retrieved from [Link]
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Balean, D., & Mangalagiu, I. I. (2015). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. RSC Publishing. [Link]
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Oleszko-Torbus, N., et al. (2025). New trends in research on poly(2-oxazoline)s with antimicrobial activity. Polymer Chemistry. [Link]
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Chemical Synthesis Database. (n.d.). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
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Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(5), 184-196. [Link]
- Unnamed Publisher. (n.d.). The Role of Oxazole Derivatives in Pharmaceutical Synthesis.
-
Yoshimura, T., et al. (2016). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 12, 2296–2302. [Link]
- Unnamed Publisher. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]
- Unnamed Publisher. (2025). Optical, non-linear optical and electronic properties of 1,3,4-oxadiazole derivative: a combined experimental and theoretical study.
- Unnamed Publisher. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate.
-
PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate. Retrieved from [Link]
- Unnamed Publisher. (n.d.). Critical Design Features of Phenyl Carboxylate-Containing Polymer Microbicides.
- Unnamed Publisher. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
- Unnamed Publisher. (2016). Reaction 2-Benzyl 5-Oxo 5-H 6-Ethyl carboxylate 7-phenyl -1,3,4- thiadiazolo-[3,2-a]-pyrimidine with Amin derivatives and study of Biological properties.
- Unnamed Publisher. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
- Google Patents. (n.d.). Organic light-emitting diodes (OLED) including poly[2-methoxy-5-(2′-ethyl-hexyloxy)].
- HBCChem, Inc. (n.d.). OLED Chemical USA Supplier.
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Application Notes and Protocols: Fluorescent Properties of Phenyloxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyloxazole derivatives represent a versatile class of heterocyclic organic compounds that have garnered significant attention for their robust fluorescent properties. These molecules are characterized by a phenyl ring attached to an oxazole, a five-membered heterocycle containing one oxygen and one nitrogen atom. The inherent π-conjugated system of this scaffold gives rise to their fluorescence, making them valuable tools in a wide array of scientific disciplines, including bioimaging, chemical sensing, and materials science. This guide provides a detailed exploration of the fluorescent properties of phenyloxazole derivatives, their synthesis, and practical applications, complete with experimental protocols.
Scientific Foundation of Fluorescence
The fluorescence of phenyloxazole derivatives is a direct consequence of their electronic structure. The conjugated π-system allows for the absorption of photons, which elevates electrons to an excited state. The subsequent return of these electrons to their ground state results in the emission of light, or fluorescence. The specific characteristics of this emission, such as wavelength and intensity, are highly dependent on the molecular structure and the local environment.
Synthesis and Structure-Property Relationships
The synthesis of phenyloxazole derivatives can be achieved through various organic chemistry reactions. A common method involves the condensation of a phenacyl halide with an amide, followed by cyclization. The ability to modify the substituents on both the phenyl and oxazole rings allows for the fine-tuning of the fluorescent properties. For instance, the introduction of electron-donating groups on the phenyl ring can lead to a bathochromic (red) shift in the emission spectrum, while electron-withdrawing groups may cause a hypsochromic (blue) shift.[1] This tunability is a key advantage in designing probes for specific applications.
Solvatochromism and Intramolecular Charge Transfer (ICT)
A fascinating property of many phenyloxazole derivatives is solvatochromism, where the emission color changes with the polarity of the solvent.[2][3][4] This phenomenon is often attributed to an intramolecular charge transfer (ICT) process.[5][6][7] In these molecules, an electron donor and an electron acceptor group are part of the same conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, creating a more polar excited state. Polar solvents stabilize this excited state, leading to a red-shifted emission.[8]
Caption: Intramolecular Charge Transfer (ICT) in a Donor-π-Acceptor phenyloxazole derivative.
Applications in Research and Development
The unique fluorescent properties of phenyloxazole derivatives have led to their widespread use in various fields.
Bioimaging and Cellular Probes
Phenyloxazole-based fluorescent probes are invaluable tools for visualizing cellular structures and processes.[1][9][] Their small size and cell permeability allow for the staining of live cells.[11] By functionalizing the phenyloxazole core with specific targeting moieties, probes can be designed to accumulate in specific organelles like mitochondria or lysosomes, or to report on cellular parameters such as pH or ion concentration.[12][13]
Chemical Sensing
The sensitivity of their fluorescence to the environment makes phenyloxazole derivatives excellent candidates for chemical sensors.[14][15] Probes can be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a specific analyte, such as a metal ion or a reactive oxygen species. This allows for the sensitive and selective detection of these species in complex biological or environmental samples.
Materials Science
In materials science, phenyloxazole derivatives are incorporated into polymers and other materials to create fluorescent plastics, films, and coatings. These materials find applications in areas such as organic light-emitting diodes (OLEDs), security inks, and fluorescent sensors for detecting mechanical stress or temperature changes.[16]
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a known standard, is a common and straightforward approach.[17][18][19]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, cyclohexane)
-
Phenyloxazole derivative sample
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Prepare a series of five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[20]
-
Record the UV-Vis absorption spectrum of each solution.
-
Record the fluorescence emission spectrum of each solution, using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission spectra for all solutions.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the gradient of the straight line for both plots.
-
Calculate the quantum yield of the sample using the following equation:
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)
where η is the refractive index of the solvent.[17]
Data Presentation:
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Gradient (Intensity vs. Abs) | Refractive Index (η) | Quantum Yield (Φ) |
| Standard | 0.1 M H₂SO₄ | 350 | 450 | Measured | 1.33 | 0.54 |
| Sample | Ethanol | 350 | 480 | Measured | 1.36 | Calculated |
Protocol 2: Live-Cell Staining and Fluorescence Microscopy
This protocol provides a general guideline for staining live cells with a phenyloxazole-based fluorescent probe.
Materials:
-
Cultured cells on glass-bottom dishes
-
Phenyloxazole fluorescent probe (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Preparation: Dilute the stock solution of the phenyloxazole probe in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Staining: Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time should be determined for each probe and cell line.
-
Washing: Remove the staining solution and wash the cells three times with warm PBS to remove any unbound probe.[21]
-
Imaging: Add fresh, warm culture medium or PBS to the cells and image them using a fluorescence microscope with the appropriate filter sets for the probe.
Caption: General workflow for live-cell imaging with a fluorescent probe.
Conclusion
Phenyloxazole derivatives are a powerful and versatile class of fluorophores with a broad range of applications. Their tunable fluorescent properties, coupled with their synthetic accessibility, make them highly valuable tools for researchers, scientists, and drug development professionals. By understanding the fundamental principles governing their fluorescence and employing the appropriate experimental protocols, the full potential of these fascinating molecules can be harnessed to advance scientific discovery.
References
- Berlman, I. B. (1971).
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
-
Gate Scientific. (2020). Building a Fluorescent Cell Staining Protocol, Part 1. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Retrieved from [Link]
- Resch-Genger, U., & Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Standards for Fluorescence Spectrometry. Springer, Berlin, Heidelberg.
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Application Notes and Protocols for Novel Assay Development Using Ethyl 5-phenyloxazole-2-carboxylate
Introduction: The Significance of the Oxazole Scaffold
The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry.[1] Its unique structural and electronic properties facilitate diverse interactions with a wide array of biological targets, making it a privileged structure in drug discovery. Derivatives of oxazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Specifically, compounds structurally related to Ethyl 5-phenyloxazole-2-carboxylate have been identified as potent inhibitors of tubulin polymerization, a clinically validated mechanism for cancer therapy.[1][2][3][4] Microtubules are critical components of the cellular cytoskeleton, essential for mitosis, cell structure, and intracellular transport.[5][6] Agents that disrupt microtubule dynamics can induce mitotic arrest and subsequently trigger programmed cell death (apoptosis), making them highly effective anticancer agents.[5][6][7]
This technical guide provides detailed application notes and protocols for two novel assays leveraging this compound and its derivatives. These assays are designed for high-throughput screening (HTS) and detailed mechanistic studies, empowering researchers to identify and characterize new drug candidates targeting microtubule dynamics.
Guiding Principles: A Dual-Assay Strategy for Drug Discovery
A robust drug discovery campaign requires a multi-faceted approach, beginning with high-throughput screening to identify initial "hits" and progressing to more complex, biologically relevant assays to validate their mechanism of action.[8] We propose a sequential, dual-assay strategy:
-
Primary Biochemical Assay: A high-throughput, target-based Fluorescence Polarization (FP) assay to rapidly screen for compounds that directly bind to tubulin. This method is fast, cost-effective, and ideal for screening large compound libraries.[9][10]
-
Secondary Cell-Based Assay: A High-Content Imaging (HCI) assay to confirm the findings of the primary screen in a physiologically relevant context. This assay visually quantifies the effects of hit compounds on the cellular microtubule network and downstream apoptotic pathways, providing crucial mechanistic insights.[11][12][13]
This strategic workflow ensures that resources are focused on compounds with a confirmed, on-target cellular effect.
Caption: Proposed workflow for identifying tubulin inhibitors.
Application Note 1: A Fluorescence Polarization (FP) Biochemical Assay for Screening Tubulin Polymerization Inhibitors
Principle of the Assay
Fluorescence Polarization (FP) is a homogeneous technique used to measure molecular binding events in solution.[10][14][15] The principle is based on the rotational speed of a fluorescent molecule. A small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution and emits depolarized light when excited with plane-polarized light.[9] Upon binding to a large protein target (like tubulin), the tracer's rotational motion is slowed dramatically. This results in the emission of highly polarized light. By measuring the change in polarization, we can quantify the binding interaction.[16]
In this competitive assay format, an unlabeled test compound (e.g., a derivative of this compound) competes with the fluorescent tracer for the same binding site on tubulin. Active inhibitors will displace the tracer, causing a decrease in the FP signal.[14]
Caption: Mechanism of the competitive FP assay.
Protocol: FP Competition Assay
Materials and Reagents
-
Tubulin Protein: Lyophilized, purified bovine brain tubulin (>99% pure).
-
Fluorescent Tracer: A custom-synthesized, fluorescently-labeled (e.g., FITC) oxazole-based tubulin inhibitor known to bind the colchicine site.
-
Test Compound: this compound or its derivatives, dissolved in 100% DMSO.
-
Positive Control: Colchicine or another known tubulin polymerization inhibitor.
-
Assay Buffer: G-PEM Buffer (80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP).
-
Microplates: Black, low-volume, 384-well, non-binding surface microplates.
-
Plate Reader: A microplate reader equipped with fluorescence polarization optics.
Step-by-Step Methodology
-
Reagent Preparation:
-
Reconstitute tubulin in ice-cold G-PEM buffer to a working concentration of 2 µM. Keep on ice.
-
Prepare a 2X working solution of the fluorescent tracer in G-PEM buffer. The final concentration should be at its Kd value, determined in a preliminary saturation binding experiment.
-
Prepare a serial dilution of the test compound in 100% DMSO. Then, dilute these into G-PEM buffer to create a 4X working solution series. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare 4X solutions of the positive control (e.g., Colchicine) and a negative control (DMSO vehicle).
-
-
Assay Plate Setup (per well):
-
Add 5 µL of 4X test compound, positive control, or negative control to the appropriate wells.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Initiate the binding reaction by adding 5 µL of the 2 µM tubulin solution to all wells except for the "no-tubulin" control wells (add 5 µL of G-PEM buffer instead).
-
The final volume in each well is 20 µL.
-
-
Incubation and Measurement:
-
Seal the plate and centrifuge briefly (1 min at 1000 rpm) to bring all components to the bottom.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
1.3 Data Analysis and Validation
-
Calculate IC₅₀: Plot the decrease in millipolarization (mP) units against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Assay Quality Control (Self-Validation):
-
To ensure the assay is robust and suitable for HTS, calculate the Z'-factor.[17][18][19] This metric assesses the separation between the positive and negative controls.[17]
-
Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
-
Run a validation plate with 16-24 replicates of the positive control (tracer + tubulin + high-concentration competitor) and negative control (tracer + tubulin + DMSO).
-
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures the statistical separation of controls. | An assay with a Z' > 0.5 is considered excellent for HTS.[18] |
| Signal-to-Background | Ratio of the mean signal of the negative control to the positive control. | S/B > 3 is generally desirable. |
| CV% of Controls | Coefficient of variation for control wells. | CV% < 10% indicates good precision. |
Senior Application Scientist's Note: The choice of fluorescent tracer is critical. It must bind to the same site as your test compounds. If a pre-labeled tracer is unavailable, this compound can be modified with a linker and a fluorophore. However, ensure this modification does not abolish its binding activity. The Z'-factor is a non-negotiable quality metric for HTS; an assay with a low Z' will yield an unacceptably high rate of false positives or false negatives.[20][21]
Application Note 2: A High-Content Imaging (HCI) Cell-Based Assay for Microtubule Disruption and Apoptosis
Principle of the Assay
This assay validates the biochemical hits from the primary screen in a more physiologically relevant system.[11] It uses automated fluorescence microscopy (high-content imaging) to simultaneously quantify multiple phenotypic changes in cells treated with test compounds.[12][22]
We will assess two key parameters:
-
Microtubule Integrity: Cells are stained with an antibody against α-tubulin. Image analysis algorithms quantify the structure and texture of the microtubule network. Destabilizing agents cause a diffuse, fragmented appearance, while stabilizing agents cause bundling.[13][23]
-
Apoptosis Induction: A marker for late-stage apoptosis, such as a cleavage-activated caspase-3/7 reagent, is used. The intensity of this signal within the cell indicates the degree of apoptosis.[24]
This multiplexed approach provides a powerful confirmation of the compound's on-target effect (microtubule disruption) and its desired cellular outcome (apoptosis).[25]
Protocol: Multiplexed HCI Assay
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) or HeLa (human cervical cancer) cells.
-
Culture Medium: F-12K Medium or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compounds: Hits identified from the FP screen, dissolved in DMSO.
-
Positive Controls: Nocodazole (destabilizer), Paclitaxel (stabilizer).
-
Primary Antibody: Mouse anti-α-Tubulin antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Apoptosis Reagent: A cell-permeable, fluorogenic caspase-3/7 substrate.
-
Nuclear Stain: Hoechst 33342.
-
Fixation/Permeabilization: 4% Paraformaldehyde (PFA) and 0.1% Triton X-100 in PBS.
-
Microplates: 96- or 384-well, black-walled, imaging-quality microplates.
Step-by-Step Methodology
-
Cell Plating: Seed A549 cells into imaging plates at a density that ensures they are ~60-70% confluent at the time of imaging. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare a dose-response series of each test compound and controls in culture medium (final DMSO < 0.5%).
-
Add the compound solutions to the cells and incubate for a period corresponding to approximately one cell cycle (e.g., 18-24 hours).
-
-
Staining:
-
Add the live-cell caspase-3/7 reagent and Hoechst 33342 to the wells and incubate for 30-60 minutes at 37°C.
-
Live-Cell Imaging (Optional but Recommended): Image the plates to capture nuclear morphology and apoptosis signals before fixation.
-
Gently wash with warm PBS, then fix the cells with 4% PFA for 15 minutes.
-
Wash again, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 2% BSA in PBS for 1 hour.
-
Incubate with anti-α-Tubulin primary antibody (1:500 dilution) for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488 secondary antibody (1:1000 dilution) for 1 hour, protected from light.
-
Wash three times with PBS, leaving the final wash in the wells for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing at least three channels (Blue for nuclei, Green for tubulin, Red for apoptosis).
-
Use an image analysis software pipeline to:
-
Segment: Identify individual cells and their nuclei.
-
Quantify: Measure parameters for each cell, such as nuclear size/shape, tubulin fiber texture/length, and caspase-3/7 signal intensity.
-
-
Caption: Cellular mechanism of action for tubulin inhibitors.
Data Presentation and Interpretation
Quantitative data from the HCI analysis should be summarized to determine the EC₅₀ for each phenotypic effect.
| Compound | EC₅₀ Microtubule Disruption (µM) | EC₅₀ Caspase-3/7 Activation (µM) | Max % Apoptotic Cells |
| Test Compound 1 | 0.85 | 1.10 | 78% |
| Test Compound 2 | > 10 | > 10 | < 5% |
| Nocodazole (Control) | 0.55 | 0.75 | 85% |
Senior Application Scientist's Note: A key aspect of HCI is robust image analysis. It is crucial to develop an analysis pipeline that can accurately segment cells and quantify textural features of the microtubule network. A good hit will show a dose-dependent increase in both microtubule disruption and apoptosis markers, with EC₅₀ values that are closely correlated. Discrepancies, such as microtubule disruption without apoptosis, may indicate cytotoxicity through other mechanisms or cell cycle arrest without cell death, warranting further investigation.[7] The validation of such complex cell-based assays should be "fit-for-purpose," ensuring the data is reliable for the specific decisions being made.[26][27][28][29]
References
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Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Tubulin couples death receptor 5 to regulate apoptosis. Nature Cell Biology. [Link]
-
The Z prime value (Z´). BMG LABTECH. [Link]
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High-Throughput Image-Based Assay for Identifying In Vitro Hepatocyte Microtubule Disruption. Journal of Agricultural and Food Chemistry. [Link]
-
A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]
-
What are β-tubulin inhibitors and how do they work?. News-Medical.Net. [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
A Practical Guide to Immunoassay Method Validation. Clinical Chemistry and Laboratory Medicine. [Link]
-
Enhancing high-content imaging for studying microtubule networks at large-scale. Machine Learning for Healthcare Conference. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters (PMC). [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. SLAS Discovery. [Link]
-
Ethyl 5-phenylthiazole-2-carboxylate Information. PubChem. [Link]
-
Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. NorthEast BioLab. [Link]
-
Z' Does Not Need to Be > 0.5. SLAS Discovery. [Link]
-
Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry. [Link]
-
Fluorescence Polarization (FP). Molecular Devices. [Link]
-
Microtubule Dynamics, Mitotic Arrest, and Apoptosis: Drug-Induced Differential Effects of βIII-Tubulin. Molecular Cancer Therapeutics. [Link]
-
Biomarker Assay Validations – A Time for Change?. Drug Development and Delivery. [Link]
-
ethyl 2-phenyl-1,3-oxazole-5-carboxylate Information. Chemical Synthesis Database. [Link]
-
Enhancing high-content imaging for studying microtubule networks at large-scale. arXiv. [Link]
-
A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers (Basel). [Link]
-
Z-factor. Wikipedia. [Link]
-
The Diaryl Oxazole PC-046 Is a Tubulin-Binding Agent With Experimental Anti-Tumor Efficacy in Hematologic Cancers. Investigational New Drugs. [Link]
-
Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag–Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. SLAS Discovery. [Link]
-
A Biomarker Assay Validation Approach Tailored to The Context of Use and Bioanalytical Platform. Bioanalysis. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
-
Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols. [Link]
-
Is Z' Factor the Best Assessment for the Quality of Cellular Assays Delivering Higher Content?. ResearchGate. [Link]
-
Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link]
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- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diaryl oxazole PC-046 is a tubulin-binding agent with experimental anti-tumor efficacy in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical Assay Validation, Bioanalytical Assay Development [nebiolab.com]
- 9. bmglabtech.com [bmglabtech.com]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
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- 29. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-phenyloxazole-2-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 5-phenyloxazole-2-carboxylate. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized for its unique structural and electronic properties. Achieving a high yield is crucial for the cost-effective and efficient progression of research and development projects.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide in-depth, field-proven insights into optimizing the reaction, troubleshooting common issues, and understanding the chemical principles behind each experimental choice. We will focus on a robust and widely applicable synthetic strategy: the cyclodehydration of an α-acylamino ketone intermediate, a variant of the Robinson-Gabriel oxazole synthesis.
Overview of the Primary Synthetic Pathway
The synthesis proceeds via a two-step sequence. First, an acylation reaction occurs between 2-aminoacetophenone and an acylating agent like ethyl oxalyl chloride to form the key intermediate, ethyl 2-((2-oxo-2-phenylethyl)amino)-2-oxoacetate. This intermediate is then subjected to cyclodehydration to form the final oxazole ring.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Maximizing Your Yield
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I'm recovering only starting materials. What are the likely causes?
A1: This is a frequent problem that typically points to one of three areas: inefficient cyclodehydration, suboptimal reaction conditions, or impure reagents.
Root Cause Analysis & Solutions:
-
Ineffective Dehydration: The cyclization of the α-acylamino ketone intermediate to the oxazole is a dehydration reaction. The removal of water is thermodynamically essential to drive the reaction forward. If the dehydrating agent is weak, inactive, or used incorrectly, the equilibrium will not favor product formation. The choice of a cyclo-dehydrating agent can significantly impact yield.[1]
-
Solution: Evaluate your choice of dehydrating agent. While agents like concentrated sulfuric acid (H₂SO₄) can work, they are often too harsh and can lead to charring and side reactions. Polyphosphoric acid (PPA) is often a superior choice, promoting cleaner cyclization.[1] Phosphorus oxychloride (POCl₃) is also effective but requires careful handling.
-
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Causality |
| Conc. H₂SO₄ | Heat (80-100 °C) | Inexpensive, readily available. | Often leads to low yields due to charring/sulfonation. Its strong oxidizing nature can degrade the starting material. |
| POCl₃ | Reflux in solvent (e.g., Toluene) | Highly effective, powerful dehydrator. | Corrosive, toxic, workup can be difficult. Can lead to chlorinated byproducts if not controlled. |
| PPA (Polyphosphoric Acid) | Heat (100-140 °C), neat | Good yields, acts as both solvent and catalyst. | Viscous and difficult to stir, workup requires quenching into large amounts of ice water. |
| Burgess Reagent | Mild conditions (e.g., reflux in THF) | Very mild, high functional group tolerance. | Expensive, requires anhydrous conditions for optimal performance. |
-
Incorrect Reaction Temperature: Both the initial acylation and the final cyclization are temperature-sensitive.
-
Solution (Acylation): The reaction of 2-aminoacetophenone with ethyl oxalyl chloride is highly exothermic. It should be performed at a low temperature (0-5 °C) with slow addition of the acyl chloride to prevent the formation of polymeric byproducts and ensure clean formation of the intermediate.
-
Solution (Cyclization): This step requires heat to overcome the activation energy for ring closure. However, excessive heat can cause decomposition. Monitor the reaction by Thin-Layer Chromatography (TLC) to find the optimal balance of temperature and time. A typical range for PPA is 120-130 °C.
-
-
Poor Reagent Quality:
-
Solution: Ethyl oxalyl chloride is highly sensitive to moisture and will readily hydrolyze. Use a fresh bottle or a recently opened one stored under an inert atmosphere. Confirm the purity of your 2-aminoacetophenone via melting point or NMR spectroscopy before starting.
-
Q2: I've isolated a product, but my NMR spectrum shows a complex mixture or a major byproduct. What went wrong?
A2: The most common byproduct is the uncyclized α-acylamino ketone intermediate. Its presence indicates incomplete dehydration. Other byproducts can arise from side reactions if conditions are too harsh.
Caption: Troubleshooting workflow for low yield and byproduct formation.
Root Cause Analysis & Solutions:
-
Incomplete Cyclization: If the primary impurity is the α-acylamino ketone intermediate, your cyclization step was not driven to completion.
-
Solution: Increase the reaction time or temperature moderately (e.g., from 120 °C to 130 °C) and monitor closely by TLC. If this doesn't work, a more powerful dehydrating agent may be required (see Table above).
-
-
Product Degradation: If you observe significant charring or a multitude of small, unidentifiable peaks in your analytical data, the reaction conditions were likely too harsh.
-
Solution: Reduce the temperature of the cyclization step. If using H₂SO₄, consider switching to PPA, which often gives cleaner reactions. Ensure your workup procedure is appropriate; for instance, PPA reactions must be quenched by pouring the hot mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate heat and prevent localized acid-catalyzed hydrolysis of the ester.
-
Q3: I have difficulty purifying the final product. My column chromatography fractions are impure, or the product oils out during recrystallization.
A3: Purification challenges with this molecule are common due to its moderate polarity and potential for co-elution with the slightly more polar intermediate.
Root Cause Analysis & Solutions:
-
Poor Chromatographic Separation:
-
Solution: The key is selecting the right eluent system. A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexanes) to elute non-polar impurities, then gradually increase the polarity (e.g., to 15-20% Ethyl Acetate) to cleanly elute your product. The uncyclized intermediate will elute later at a higher polarity. Use TLC to identify the optimal solvent composition before running the column.
-
-
Recrystallization Issues ("Oiling Out"): This occurs when the solute's melting point is below the boiling point of the solvent, causing it to separate as a liquid.[2]
-
Solution 1 (Slow Cooling): Allow the hot, saturated solution to cool to room temperature very slowly, then transfer it to an ice bath. Rapid cooling promotes oiling.[2]
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod to create nucleation sites for crystal growth.[2]
-
Solution 3 (Solvent System): The chosen solvent may be too effective. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] Try a mixed solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (like Ethyl Acetate) and then slowly add a poor solvent (like Hexanes) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the single most critical step for maximizing the yield of this compound? A1: The cyclodehydration step is paramount. Success hinges on the complete conversion of the α-acylamino ketone intermediate to the oxazole. This requires selecting an appropriate dehydrating agent and optimizing the reaction time and temperature. Incomplete reaction here is the most common reason for low yields.
Q2: How should I monitor the reaction's progress effectively? A2: Thin-Layer Chromatography (TLC) is the best method. Use a silica gel plate and an eluent system like 30% Ethyl Acetate in Hexanes. The starting 2-aminoacetophenone is highly fluorescent. The α-acylamino ketone intermediate will have a lower Rf value (be more polar) than the final oxazole product. The reaction is complete when the spot corresponding to the intermediate has been completely consumed.
Q3: Are there alternative, "greener" synthetic methods available? A3: Yes, research is ongoing into greener synthetic routes for oxazoles. Some modern methods utilize microwave-assisted synthesis, which can dramatically reduce reaction times and sometimes improve yields.[3] For instance, a modified van Leusen reaction using water as a solvent has been reported for other oxazoles, representing a significant step in green chemistry.[4] While not directly applied to this specific molecule in the literature, these principles could be adapted.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Step 1: Synthesis of Ethyl 2-((2-oxo-2-phenylethyl)amino)-2-oxoacetate (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Add pyridine (2.5 eq) dropwise to the stirred solution.
-
In a separate flask, prepare a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM.
-
Add the ethyl oxalyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC until the 2-aminoacetophenone is consumed.
-
Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification if it is sufficiently pure.
Step 2: Cyclodehydration to this compound
-
Place the crude intermediate from Step 1 into a round-bottom flask.
-
Add Polyphosphoric Acid (PPA) (approximately 10 times the weight of the intermediate).
-
Heat the mixture with vigorous stirring to 125-130 °C in an oil bath.
-
Maintain the temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture slightly (to ~80-90 °C) and carefully pour it onto a large beaker filled with crushed ice and water, stirring vigorously.
-
A precipitate should form. Continue stirring until all the PPA is dissolved and the precipitate is well-dispersed.
-
Extract the aqueous mixture three times with Ethyl Acetate.
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 5% Ethyl Acetate/Hexanes and gradually increasing to 15-20% Ethyl Acetate/Hexanes.
-
Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure to yield this compound as a solid.
References
-
Yamada, K., Kamimura, N., & Kunishima, M. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
-
ResearchGate. (2016). Reaction 2-Benzyl 5-Oxo 5-H 6-Ethyl carboxylate 7-phenyl -1,3,4- thiadiazolo-[3,2-a]-pyrimidine with Amin derivatives and study of Biological properties. [Link]
-
ResearchGate. (n.d.). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved January 9, 2026, from [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2012). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. [Link]
-
ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
Supporting Information. (n.d.). Three-Component Acyloxylation of Diazo Compounds with Carboxylic Acids and Azadienes. Retrieved January 9, 2026, from [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
Sources
Technical Support Center: Purification of Ethyl 5-phenyloxazole-2-carboxylate
Welcome to the technical support guide for the chromatographic purification of Ethyl 5-phenyloxazole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this and structurally similar oxazole derivatives. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.
Introduction: The Purification Challenge
This compound is a key heterocyclic moiety in medicinal chemistry and materials science. Following synthesis, its purification is a critical step to remove unreacted starting materials, reagents, and byproducts. While seemingly straightforward, column chromatography of oxazoles can present unique challenges, including product decomposition on acidic silica gel and difficulty separating structurally similar impurities. This guide provides a systematic approach to achieving high purity.
Core Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound on a lab scale.
Step 1: Mobile Phase Selection via Thin-Layer Chromatography (TLC)
The cornerstone of a successful column separation is selecting an appropriate mobile phase (eluent). This is achieved by systematically screening solvent systems using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.25-0.35 for the target compound.[1][2] A higher Rf value indicates the compound moves too quickly, leading to poor separation, while a lower Rf means the elution will be excessively long and result in band broadening.[1]
-
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot TLC Plates: Spot the crude mixture onto several TLC plates (silica gel 60 F254).
-
Develop Plates: Place each plate in a developing chamber containing a different ratio of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate). Common starting ratios to test are 9:1, 8:2, 7:3, and 1:1 (Hexane:Ethyl Acetate).
-
Visualize and Calculate Rf: After development, visualize the spots under UV light (254 nm). Calculate the Rf value for your target compound in each solvent system.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Table 1: Example TLC Screening for Eluent Selection
| Hexane:Ethyl Acetate Ratio (v/v) | Target Compound Rf | Observation & Recommendation |
| 9:1 | 0.10 | Compound is too retained. Increase eluent polarity. |
| 8:2 | 0.31 | Optimal for column chromatography. [1] |
| 7:3 | 0.55 | Compound elutes too quickly. Poor separation expected.[3] |
| 1:1 | 0.85 | Compound will elute with the solvent front. |
Step 2: Column Preparation (Wet Packing)
-
Select Column: Choose a glass column with a diameter appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight).
-
Prepare Slurry: In a beaker, mix silica gel (e.g., 230-400 mesh) with your chosen eluent (e.g., 8:2 Hexane:EtOAc) to form a homogenous slurry.
-
Pack Column: Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[2][4]
-
Equilibrate: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated.
Step 3: Sample Loading (Dry Loading Recommended)
Dry loading is superior for resolution as it prevents the sample from dissolving in the eluent at the top of the column and creating a wide band.
-
Adsorb Sample: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load Column: Carefully add the silica-adsorbed sample onto the sand layer at the top of your packed column.[2]
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the eluent to the column and apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate. Do not let the column run dry.
-
Collect Fractions: Collect the eluate in sequentially numbered test tubes or flasks. The size of the fractions should be proportional to the column size.
-
Monitor with TLC: Spot every few fractions on a TLC plate, alongside a spot of your crude starting material. Develop the plate in your chosen eluent to identify which fractions contain your purified product.[4][5]
-
Combine and Evaporate: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure to yield your purified this compound.
Visual Workflow: Column Chromatography
Caption: Standard workflow for purification by flash column chromatography.
Troubleshooting Guide (Question & Answer Format)
Q1: My compound is streaking badly on the TLC plate and I'm getting poor separation from the column. What's wrong?
A1: Streaking is often caused by overloading the stationary phase or by acidic interactions.
-
Overloading: Your sample is too concentrated on the TLC spot or you've loaded too much material onto your column. For TLC, try diluting your sample solution. For the column, ensure you are using an appropriate ratio of silica to crude material (aim for at least 50:1 by weight).
-
Acidic Interactions: The silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with basic sites on your molecule (like the nitrogen in the oxazole ring), causing streaking.[6] To mitigate this, you can add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent (e.g., 0.1-1% v/v).[6][7][8] Always re-run the TLC with the modified eluent to confirm it resolves the issue before applying it to the column.
Q2: I see a new spot on my TLC plates from the column fractions that wasn't in my crude material. My yield is also very low. What happened?
A2: This is a classic sign of product decomposition on the stationary phase.[9] Oxazoles can be sensitive to the acidic nature of standard silica gel.
-
Confirmation: A simple way to test for on-plate decomposition is with 2D TLC. Run a TLC plate in one direction, then turn it 90 degrees and run it again in a second solvent system. If the compound is stable, the spot will move to a new position along the diagonal. If it decomposes, you will see new spots appearing off the diagonal.[7]
-
Solution: Deactivate the silica gel. Before packing, wash your silica gel with a solution of your eluent containing ~1-2% triethylamine, then pack the column as usual using an eluent that also contains 0.5-1% triethylamine. Alternatively, consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol.[6][8]
Q3: My compound is taking forever to elute, or it's not coming off the column at all.
A3: This indicates your mobile phase is not polar enough to displace the compound from the silica gel.
-
Isocratic Elution Issue: If you are running the column with a single, unchanging solvent mixture (isocratic elution), your chosen eluent is too weak. You will need to systematically increase the polarity (e.g., move from 8:2 to 7:3 Hexane:EtOAc).
-
Gradient Elution Solution: For complex mixtures or compounds that are strongly retained, a gradient elution is often more efficient. Start with the less polar solvent system that allows impurities to elute (e.g., 9:1 Hexane:EtOAc), and then gradually increase the percentage of the more polar solvent over the course of the run.[4] This ensures non-polar impurities wash off first, followed by your product, without excessive band broadening.
Q4: All my fractions are contaminated with a faster-running impurity. My initial TLC showed good separation!
A4: This issue, where separation on the column is much worse than predicted by TLC, usually points to a problem with sample loading or column packing.
-
Improper Loading: If you used wet loading (dissolving the sample in eluent and pipetting it onto the column), you may have used too much solvent. This causes the initial sample band to be very wide, leading to overlap with nearby impurities from the start. This is why dry loading is strongly recommended.[2]
-
Poorly Packed Column: If the silica bed has cracks, channels, or is not level, the solvent and sample will flow unevenly through the column, destroying any potential for separation. Repack the column carefully, ensuring a homogenous slurry and gentle, even settling.
Troubleshooting Flowchart
Caption: A logical guide to diagnosing common column chromatography issues.
Frequently Asked Questions (FAQs)
-
Q1: How critical is the Rf value from the initial TLC screen?
-
A1: It is the single most important predictor of success. An Rf in the 0.25-0.35 range provides the optimal balance between resolution and elution time for flash chromatography. Deviating significantly from this range will almost certainly lead to either poor separation or excessively long run times with broad, dilute fractions.[1]
-
-
Q2: Can I use a different solvent system, like Dichloromethane/Methanol?
-
A2: Yes. The principle of using a non-polar and a polar solvent remains the same. Hexane/Ethyl Acetate is a common first choice due to its moderate polarity range and good UV transparency. If this system fails to provide separation, switching to solvents with different chemical properties (e.g., Dichloromethane as the less polar component and Methanol or Acetonitrile as the more polar one) can alter the selectivity and resolve co-eluting compounds.[1][10] Always perform a TLC screen with the new system first.
-
-
Q3: My product is a solid. Should I just recrystallize it instead?
-
A3: Recrystallization is an excellent and often preferred method for purifying solid compounds if a suitable solvent can be found.[8][11] It is particularly effective at removing small amounts of impurities from a large amount of product. However, if your crude material contains large quantities of impurities or impurities with very similar solubility profiles, column chromatography will be necessary as a primary purification step, which can then be followed by a final recrystallization "polishing" step.
-
-
Q4: What is the difference between silica and alumina?
-
A4: Both are solid adsorbents, but they have different surface properties. Silica gel is generally acidic due to the presence of silanol groups. Alumina (aluminum oxide) can be purchased in acidic, neutral, or basic grades. For acid-sensitive compounds like some oxazoles, neutral or basic alumina can be a superior alternative to silica gel to prevent decomposition.[6][8]
-
-
Q5: How do I know when to stop collecting fractions?
-
A5: Continue collecting fractions until all spots visible on the initial crude TLC have eluted from the column. This is confirmed by spotting the last few fractions on a TLC plate; if no UV-active compounds are visible, it is likely that everything has been eluted. This prevents you from accidentally discarding a slow-moving, desired product.
-
References
- Vertex AI Search, Supporting Information for "Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds".
- ResearchGate, How to separate ester from carboxylic acid by using chrom
- MDPI, Enantiomeric Separation of New Chiral Azole Compounds. (2021-01-04).
- Benchchem, Troubleshooting guide for the synthesis of isoxazole deriv
- ResearchGate, Product decomposed on silica gel. (2017-06-30).
- ResearchGate, Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A)
- Beilstein Journals, Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.
- University of Rochester, Department of Chemistry, Troubleshooting Flash Column Chrom
- Organic Syntheses, Purification of Organic Compounds by Flash Column Chrom
- Chegg.
- Supporting Inform
- PMC - NIH, Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chrom
- HPLC Troubleshooting Guide.
-
Supporting Information for "Synthesis of Trisubstituted Oxazoles via Aryne Induced[7][12] Sigmatropic Rearrangement-Annulation Cascade".
- ResearchGate, (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)
- LCGC International, Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chrom
- PMC - NIH, Rapid and Scalable Synthesis of Oxazoles Directly
- Shimadzu Scientific Instruments, Diagnosing HPLC Chrom
- Google Patents, US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid deriv
- Brian H.
- Supporting Information for "Three-Component Acyloxylation of Diazo Compounds with Carboxylic Acids and Azadienes".
- ResearchGate, What is the basic principle for selecting mobile phase in preparative column chrom
- ResearchGate, Synthesis of dioxolanes and oxazolidines by silica gel c
- Reddit, Same Rf for two different solvent system for TLC : r/OrganicChemistry. (2025-07-18).
- ChemScene, 33123-68-1 | Ethyl 5-methyloxazole-2-carboxyl
- Benchchem, Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purific
- Review on Common Observed HPLC Troubleshooting Problems. (2020-08-28).
- Decomposition of Organochlorinated Silica Xerogels at High Temper
- alwsci, Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024-05-10).
- Chemical Synthesis Database, ethyl 2-phenyl-1,3-oxazole-5-carboxyl
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of Ethyl Oxazole Esters
Welcome to the Technical Support Center for the recrystallization of ethyl oxazole esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important class of heterocyclic compounds. The principles and techniques discussed herein are grounded in established chemical principles and validated through practical application in the field.
Introduction to Recrystallization of Ethyl Oxazole Esters
Recrystallization is a critical purification technique in organic synthesis, relying on the differential solubility of a compound in a hot versus a cold solvent.[1][2] For ethyl oxazole esters, which are moderately polar compounds, selecting the right solvent system is paramount to achieving high purity and yield.[3] The ideal solvent will dissolve the ester completely at an elevated temperature but only sparingly at lower temperatures, allowing for the formation of a crystalline lattice that excludes impurities.[4]
This guide will walk you through common challenges and frequently asked questions, providing actionable solutions to optimize your recrystallization protocols.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several hurdles during the recrystallization of ethyl oxazole esters. This section addresses the most common problems in a question-and-answer format, explaining the underlying causes and providing step-by-step remedies.
Issue 1: The compound "oils out" instead of crystallizing.
Q: My ethyl oxazole ester is separating as a liquid or an oil upon cooling. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point in that specific solvent system.[5][6] The resulting oil is often an impure liquid form of your compound that may solidify into an amorphous solid, trapping impurities.[5]
Causality and Solutions:
-
The solution is too saturated or cooled too quickly: Rapid cooling or high supersaturation can cause the compound to crash out of solution as a liquid.[7]
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation. Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.[8]
-
-
Inappropriate solvent choice: The boiling point of the solvent may be too high relative to the melting point of the ester.
-
Solution: Choose a solvent with a lower boiling point or use a mixed solvent system. For instance, if your ester oils out in pure ethanol, try a mixture of ethanol and a less polar, lower-boiling solvent like n-hexane.[9]
-
-
High concentration of impurities: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[5][7]
-
Solution: If possible, pre-purify the crude material using a quick column chromatography pass. Alternatively, adding a small amount of activated charcoal to the hot solution can help remove colored or highly polar impurities before filtration and cooling.[5]
-
Issue 2: No crystals form upon cooling.
Q: I've cooled my solution, but no crystals have appeared. What should I do?
A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature. This can be due to several factors.
Causality and Solutions:
-
Too much solvent was used: The concentration of the ethyl oxazole ester is below its saturation point even at the lower temperature.
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[5] Be cautious not to evaporate too much solvent, which could lead to oiling out or rapid, impure crystallization.
-
-
Lack of nucleation sites: Crystal growth requires an initial nucleation event.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[10] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Seeding: Add a tiny crystal of the pure ethyl oxazole ester (a "seed crystal") to the cooled solution.[10] This provides a template for further crystal growth.
-
-
Slow crystallization kinetics: Some compounds are simply slow to crystallize.
-
Solution: After ensuring the solution is saturated, allow it to stand undisturbed for an extended period, even overnight. Further cooling in an ice bath or refrigerator can also help induce crystallization.[10]
-
Issue 3: Poor recovery of the purified crystals.
Q: After filtration, I have a very low yield of my ethyl oxazole ester. Why did this happen?
A: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[5]
Causality and Solutions:
-
Excessive solvent: As with the failure to crystallize, using too much solvent is a common cause of low recovery.
-
Solution: Before discarding the filtrate (mother liquor), try concentrating it by removing some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
The chosen solvent is too good at room temperature: The solubility of your ester in the cold solvent is still too high.
-
Solution: For future attempts, select a solvent in which your compound has lower solubility at room temperature. Alternatively, ensure you are cooling the solution sufficiently, for example, by using an ice-water bath.
-
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove impurities, some of your product may have crystallized on the filter paper or in the funnel.
-
Solution: To prevent this, use a pre-heated funnel and flask for the filtration, and perform the filtration as quickly as possible. Adding a slight excess of solvent before hot filtration can also help keep the product dissolved.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my ethyl oxazole ester?
A1: The ideal solvent should have high solubility for the ester at high temperatures and low solubility at low temperatures.[4] A general rule of thumb is "like dissolves like." Since ethyl oxazole esters are moderately polar, solvents like ethanol, isopropanol, or ethyl acetate are good starting points.[11] Often, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) provides the best results.[9][11]
Q2: What is the purpose of using a mixed solvent system?
A2: A mixed solvent system, consisting of a "soluble" solvent and a "less-soluble" anti-solvent, allows for fine-tuning of the solubility. The impure ester is dissolved in a minimum amount of the hot "soluble" solvent. The "less-soluble" anti-solvent is then added dropwise until the solution becomes cloudy (the saturation point), and then a few drops of the "soluble" solvent are added to redissolve the precipitate. Upon slow cooling, high-purity crystals should form.
Q3: How pure does my crude ethyl oxazole ester need to be before attempting recrystallization?
A3: While recrystallization is a purification technique, starting with a reasonably pure material (generally >80-90%) gives the best results.[7] High levels of impurities can inhibit crystallization or lead to the formation of oils.[7]
Q4: Should I stir the solution while it is cooling?
A4: It is generally best to allow the solution to cool undisturbed.[8] Agitation can lead to the formation of many small crystals, which may trap more impurities than larger, well-formed crystals that result from slow, undisturbed cooling.
Data Presentation: Solvent Selection Guide
The following table provides a list of common solvents and their suitability for the recrystallization of ethyl oxazole esters, based on general principles and literature examples.
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good starting point for moderately polar esters.[12] |
| Isopropanol | Polar | 82 | Similar to ethanol, can be effective.[12] |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities.[7][11] |
| n-Hexane/Ethanol | Mixed | Variable | A common system where hexane acts as the anti-solvent.[9] |
| Toluene | Non-polar | 111 | Useful for less polar oxazole derivatives.[7] |
| Water | Very Polar | 100 | Generally not suitable on its own due to the low solubility of organic esters, but can be used as an anti-solvent with a miscible organic solvent like ethanol.[11] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude ethyl oxazole ester. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude ester in a minimal amount of the hot "soluble" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "less-soluble" anti-solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.
Visualization of Workflows
Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common recrystallization problems.
General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of ethyl oxazole esters.
References
-
ResearchGate. (2025). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Science Ready. (2021). Esterification: Reflux, Isolation and Purification. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]
- Google Patents. (N.D.). CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.
-
Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]
- Google Patents. (N.D.). WO2000053589A1 - Process for preparing oxazole derivatives.
-
Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
ACS Publications. (2014). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. Retrieved from [Link]
-
Toche, R. (2018). Green Synthesis of Pyrazole and Oxazole Derivatives. K.T.H.M. College. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
University of Geneva. Guide for crystallization. Retrieved from [Link]
- Google Patents. (N.D.). US4304925A - Process for purifying esters.
-
ResearchGate. (2025). An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. Retrieved from [Link]
-
ChemRxiv. (N.D.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube. Retrieved from [Link]
-
MDPI. (N.D.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
-
ResearchGate. (2018). Will my product recrystallize?. Retrieved from [Link]
- Google Patents. (N.D.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
National Institutes of Health. (N.D.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
ResearchGate. (2025). Experimental investigation and prediction of oiling out during crystallization process. Retrieved from [Link]
-
ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (N.D.). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved from [Link]
-
Coach Benner. Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (N.D.). Retrieved from [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
ACS Publications. (N.D.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
Reddit. (2024). Recrystallization Issues. Retrieved from [Link]
-
Wikipedia. Oxazole. Retrieved from [Link]
Sources
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Optimizing reaction conditions for oxazole formation from amides and ketones
Technical Support Center: Oxazole Synthesis from Amides and Ketones
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of oxazole scaffolds from amide and ketone precursors. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions. We will explore the causality behind experimental choices, troubleshoot common issues, and answer frequently asked questions to ensure your success in the lab.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures in a question-and-answer format. The primary focus is on the Robinson-Gabriel synthesis and related methods, which involve the cyclodehydration of 2-acylamino-ketones.[1]
Q1: I am seeing little to no formation of my desired oxazole product. What are the most likely causes?
Answer:
Failure to form the oxazole product typically points to one of three areas: the starting material, the reaction conditions, or the workup procedure.
Logical Troubleshooting Workflow:
Caption: Troubleshooting flow for no product formation.
-
Starting Material Integrity: The most common precursor for this synthesis is a 2-acylamino-ketone.[1] Confirm the identity and purity of this starting material via NMR and LC-MS. The Dakin-West reaction is a common method for synthesizing this precursor, and incomplete reaction or purification can introduce confounding variables.[1]
-
Cyclodehydrating Agent: The choice and quality of the cyclodehydrating agent are critical.
-
Classical Reagents: Strong acids like concentrated H₂SO₄, POCl₃, and PCl₅ are effective but can cause charring or decomposition with sensitive substrates.[2]
-
Modern Alternatives: Polyphosphoric acid (PPA) often gives higher yields as it provides a less harsh acidic medium for both cyclization and dehydration.[2] For very sensitive substrates, milder conditions such as using the Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine may be necessary.
-
-
Anhydrous Conditions: The reaction is a dehydration. Any water present in the solvent or on the glassware will inhibit the reaction. Ensure all solvents are anhydrous and glassware is flame- or oven-dried before use.
Q2: My reaction yield is consistently low (<30%). How can I improve it?
Answer:
Low yields are often a problem of incomplete conversion or competing side reactions.
-
Driving the Equilibrium: Dehydration is a reversible process. The key to high yield is effectively removing the water that is formed.
-
Reagent Choice: As mentioned, switching from H₂SO₄ to polyphosphoric acid can improve yields from the 30-40% range to 50-60% or higher by creating a more favorable environment for dehydration.[2]
-
Temperature: Ensure the reaction is heated sufficiently. Robinson-Gabriel cyclodehydrations often require elevated temperatures (e.g., 90-120 °C) to proceed efficiently.[1] Perform a temperature screen to find the optimal balance between reaction rate and substrate stability.
-
-
Minimizing Side Reactions:
-
The oxazole ring, once formed, can be susceptible to nucleophilic attack and ring-opening under harsh conditions, especially at the C2 position.[3][4] If you observe multiple unidentified byproducts, consider lowering the reaction temperature and extending the reaction time.
-
Using a milder, more modern cyclodehydrating agent like propylphosphonic anhydride (T3P) can also lead to cleaner reactions and higher yields by avoiding the harshness of traditional strong acids.
-
Table 1: Comparison of Common Cyclodehydrating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Acetic Anhydride, Heat | Inexpensive, powerful | Harsh, can cause charring, low yields[2] |
| POCl₃ / PCl₅ | Inert solvent (e.g., Toluene), Heat | Strong dehydrating power | Harsh, corrosive, can be difficult to handle |
| Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent, Heat | Good yields, less charring[2] | Viscous, can be difficult to stir and work up |
| T3P® | Inert solvent (e.g., MeCN), Heat | Mild, high yielding, clean reactions | More expensive |
| Dess-Martin/PPh₃, I₂ | Two steps, mild temperatures | Very mild, good for sensitive substrates | Multi-step, reagent cost |
Q3: My product is contaminated with a significant amount of starting material. What should I do?
Answer:
This is a clear indication of incomplete conversion.
-
Increase Reaction Time/Temperature: The simplest solution is to allow the reaction to run longer or at a slightly higher temperature. Monitor the reaction progress by TLC or LC-MS every few hours to determine the point of maximum conversion.
-
Re-evaluate Your Reagent: Your cyclodehydrating agent may not be potent enough for your specific substrate. If you are using a milder reagent, you may need to switch to a stronger one (e.g., from T3P to PPA).
-
Check Reagent Stoichiometry: Ensure you are using a sufficient excess of the dehydrating agent. These reagents are often hygroscopic and can lose activity over time. Using a freshly opened bottle or a recently purified reagent is recommended.
Frequently Asked Questions (FAQs)
What is the general mechanism for the Robinson-Gabriel synthesis?
The reaction proceeds via two key steps: an intramolecular cyclization followed by dehydration.
-
Protonation & Enolization: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by the acid catalyst.
-
Nucleophilic Attack: The amide's carbonyl oxygen, now in its enol form, acts as a nucleophile and attacks the protonated ketone's carbonyl carbon.
-
Cyclization: This attack forms a five-membered ring intermediate, a hydroxydihydrooxazole (an oxazoline derivative).
-
Dehydration: Under the reaction conditions, this intermediate readily loses a molecule of water to form the aromatic oxazole ring.[3][5]
Caption: Key stages of the Robinson-Gabriel synthesis.
Are there alternative methods to the Robinson-Gabriel synthesis for making oxazoles from amides and ketones?
Yes, several other named reactions are widely used. A notable one is the Bredereck reaction , which synthesizes oxazoles by reacting α-haloketones with primary amides.[2] This method is often efficient and clean. Additionally, various metal-catalyzed approaches have been developed, such as copper-catalyzed couplings of α-diazoketones with amides, which offer mild reaction conditions and good functional group tolerance.[6]
How do electron-donating or withdrawing groups on the starting materials affect the reaction?
The electronic nature of the substituents can significantly impact the reaction rate and outcome.
-
On the Amide Moiety (R-C(O)NH-): An electron-donating group on 'R' can increase the nucleophilicity of the amide's carbonyl oxygen, potentially speeding up the cyclization step.
-
On the Ketone Moiety (-C(O)-R'): An electron-withdrawing group on 'R'' can make the ketone's carbonyl carbon more electrophilic and more susceptible to nucleophilic attack, which can also accelerate the reaction.
Conversely, steric hindrance near the reacting centers on either the amide or ketone side can significantly slow down the reaction and may require more forcing conditions (higher temperatures or stronger acids).
How should I monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a solvent system that gives good separation between your starting material (more polar) and your oxazole product (less polar). A typical system might be ethyl acetate/petroleum ether.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It allows you to track the disappearance of your starting material's mass peak and the appearance of your product's mass peak, while also revealing the presence of any intermediates or byproducts.
References
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Shafiee, M., Dastkhoon, M., Ghasemi, S., & Ghandi, M. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
A plausible mechanism for synthesis of oxazole derivatives from α‐keto acid. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Shafiee, M., Dastkhoon, M., Ghasemi, S., & Ghandi, M. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Kaur, N. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Biswas, T. (2022). Oxazole Synthesis by four Name Reactions. YouTube. [Link]
-
Pattan, S., Gadhave, P., & Pattan, J. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
Robinson–Gabriel oxazole synthesis. ResearchGate. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. [Link]
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Robinson–Gabriel synthesis. Semantic Scholar. [Link]
-
Gabriel Synthesis. Chemistry LibreTexts. [Link]
Sources
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- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
Preventing hydrolysis of Ethyl 5-phenyloxazole-2-carboxylate during workup
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of Ethyl 5-phenyloxazole-2-carboxylate, with a specific focus on preventing its degradation via hydrolysis during reaction workup and purification.
Understanding the Instability: Two Pathways to Degradation
This compound is a bifunctional molecule susceptible to hydrolysis at two distinct sites: the ethyl ester and the oxazole ring itself. Understanding the conditions that favor each degradation pathway is critical for designing a successful workup protocol.
-
Ester Hydrolysis (Saponification): This is the more common and often faster degradation pathway under aqueous basic conditions.[1][2] The ester is attacked by hydroxide ions, leading to the formation of the corresponding carboxylate salt (sodium 5-phenyloxazole-2-carboxylate) and ethanol.[1][3] This reaction, known as saponification, is generally irreversible under basic conditions, making it a significant cause of yield loss.[1]
-
Oxazole Ring Cleavage: The oxazole ring, while aromatic, can be susceptible to cleavage under harsh conditions. Both strong acids and strong bases can promote the decomposition of the oxazole ring.[4][5] Nucleophilic attack, particularly at the C2 position (where the ester is located), can lead to ring-opening, often forming an isonitrile intermediate.[5][6]
The primary challenge during workup is to neutralize catalysts and remove impurities without creating an environment that promotes either of these hydrolytic events.
Caption: Potential degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: My final yield is significantly lower than expected, and I see a new, more polar spot on my TLC plate. What is the likely cause?
A1: A lower-than-expected yield accompanied by a new, more polar baseline spot on the TLC is a classic sign of unintended ester hydrolysis.[7] The product, 5-phenyloxazole-2-carboxylic acid (or its salt), is significantly more polar than the starting ethyl ester due to the presence of the carboxylic acid/carboxylate group. This causes it to have a much lower Rf value on silica gel. The issue most likely occurred during an aqueous basic wash step used to neutralize an acid catalyst.
Q2: What specific workup steps pose the highest risk for hydrolysis?
A2: The highest risk comes from any step involving aqueous bases, especially strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8] While necessary for neutralizing strong acid catalysts (e.g., H₂SO₄), these conditions are ideal for saponification.[1][7] The rate of this unwanted hydrolysis is increased by longer exposure times, higher temperatures, and higher concentrations of the base.[7]
Q3: Can I use an acidic wash during my workup?
A3: While oxazoles show more resistance to acids compared to some other heterocycles, concentrated or strong acids can cause decomposition.[4][9] An acidic wash (e.g., dilute HCl) is generally not recommended unless you are trying to remove a significant basic impurity. If an acid wash is unavoidable, it should be performed quickly, with a dilute acid, and at low temperatures (0-5 °C) to minimize the risk of oxazole ring cleavage.
Q4: How can I effectively neutralize an acidic reaction mixture without causing hydrolysis?
A4: The key is to use a weak base and control the temperature. A cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is the recommended choice.[7] These bases are strong enough to neutralize residual acid catalysts but are generally not basic enough to cause rapid saponification of the ester, especially when used at 0-5 °C. The reaction should be quenched by slowly adding the reaction mixture to the cold bicarbonate solution with vigorous stirring.
Q5: Are there any alternatives to a traditional aqueous workup?
A5: Yes, for small-scale reactions or particularly sensitive substrates, a non-aqueous workup or direct purification can be an excellent strategy. After removing any volatile solvents under reduced pressure, the crude residue can be directly purified by flash column chromatography. If the reaction used a solid-supported catalyst or reagent, it can simply be filtered off prior to solvent evaporation. This approach completely avoids the risks associated with aqueous washes.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis
This table provides a quick reference for identifying and resolving common issues related to the hydrolysis of this compound during workup.
| Symptom / Observation | Probable Cause | Recommended Solution & Rationale |
| Low product yield; starting material consumed. | Ester Hydrolysis (Saponification). The ester was converted to the highly water-soluble carboxylate salt during a basic wash and was lost to the aqueous layer. | Acidify & Re-extract: Carefully acidify the combined aqueous layers with cold, dilute HCl to a pH of ~2-3. This protonates the salt to the less soluble carboxylic acid. Re-extract the aqueous layer with an organic solvent (e.g., ethyl acetate). This allows recovery of the hydrolyzed product. |
| Product is contaminated with starting carboxylic acid (if applicable). | Incomplete reaction and/or hydrolysis during workup. The basic wash was not sufficient to remove the unreacted starting acid, or it induced hydrolysis of the product. | Use a Milder Base: Switch from strong bases (NaOH) to cold, saturated NaHCO₃ for the wash.[7] Perform washes quickly and at low temperatures (0-5 °C) to minimize contact time and slow reaction kinetics. |
| Formation of multiple unidentified byproducts. | Oxazole Ring Cleavage. The workup conditions (strong acid or base, high heat) were too harsh, leading to the decomposition of the heterocyclic core.[5] | Maintain Near-Neutral pH: Avoid both strongly acidic and strongly basic washes. Use only weak bases (NaHCO₃) for neutralization and washes with neutral brine (saturated NaCl) to remove water. Ensure all steps are performed at or below room temperature. |
| Difficulty separating organic and aqueous layers (emulsion). | Formation of Carboxylate Salt. The saponification product can act as a surfactant, leading to the formation of stable emulsions, which complicates phase separation. | Add Brine: Add saturated aqueous NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break emulsions and "salt out" the organic components, improving separation. |
Recommended Protocol: Hydrolysis-Minimizing Workup
This protocol details a standard workup procedure following a reaction to synthesize this compound, designed to minimize hydrolytic degradation.
Prerequisites: Ensure you have the following prepared: ice bath, separatory funnel, saturated aqueous NaHCO₃ solution (chilled), brine solution (chilled), and anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Procedure:
-
Cool the Reaction: Once the reaction is deemed complete by TLC or another monitoring technique, remove it from any heat source and allow it to cool to room temperature. Subsequently, place the reaction flask in an ice bath for 10-15 minutes.
-
Rationale: Lowering the temperature significantly reduces the rate of all chemical reactions, including potential hydrolysis during the quench.[7]
-
-
Quench the Reaction: Slowly transfer the cold reaction mixture into a beaker or flask containing a vigorously stirred, chilled, saturated NaHCO₃ solution.
-
Rationale: Using a weak base like NaHCO₃ neutralizes any acid catalyst without creating a strongly alkaline environment that would promote rapid saponification.[7]
-
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetone), add a water-immiscible extraction solvent like ethyl acetate or dichloromethane (DCM).
-
Wash with Bicarbonate: Shake the separatory funnel, venting frequently to release any CO₂ gas produced. Allow the layers to separate and drain the aqueous layer. Wash the organic layer one more time with fresh, cold NaHCO₃ solution.
-
Rationale: This step ensures complete neutralization of any residual acid.
-
-
Wash with Brine: Wash the organic layer with cold brine. This helps to remove the bulk of the dissolved water and aids in breaking any minor emulsions.
-
Rationale: Reducing the amount of water in the organic phase before the final drying step increases the efficiency of the drying agent.
-
-
Dry the Organic Layer: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄) and swirl. Keep adding the agent until it no longer clumps together.
-
Isolate the Crude Product: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material as required, typically by flash column chromatography on silica gel.
Visual Guide: Workup Decision Workflow
This diagram provides a logical workflow for selecting the appropriate workup strategy based on the reaction conditions.
Caption: Decision tree for minimizing hydrolysis during workup.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Pardasani, R. T., & Yadav, P. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 7(1), 1982631.
-
Chem Eazy. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
MH Chem. (2022, July 19). Ester to carboxylic acid- Saponification mechanism and Rxn setup [Video]. YouTube. [Link]
- Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
- Martin, R. B., Hedrick, R. I., & Parcell, A. (1964). Thiazoline and Oxazoline Hydrolyses and Sulfur-Nitrogen and Oxygen-Nitrogen Acyl Transfer Reactions. The Journal of Organic Chemistry, 29(11), 3197–3201.
- Romano, D., et al. (2007). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar.
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
- US EPA. (1992).
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
- CN111909106B - Synthesis method of 4-methyl-5-ethoxy oxazole by continuous saponification and decarboxylation. (n.d.). Google Patents.
- Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. J. Biomed. Res., 27(4s).
-
Chemistry Stack Exchange. (2019, February 22). Preference for basic conditions in ester hydrolysis. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
- IOP Conference Series: Earth and Environmental Science. (2022).
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
Sources
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- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 2,5-Disubstituted Oxazoles
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 2,5-disubstituted oxazoles. Instead of a generic overview, we will directly address common experimental failures, side reactions, and purification challenges in a practical, question-and-answer format. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your research.
Section 1: Troubleshooting the Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, the cyclodehydration of 2-acylamino ketones, is a classic and powerful method for forming the oxazole core.[1][2] However, its reliance on strong dehydrating agents and often harsh conditions can lead to specific side reactions and yield loss.
Q1: My reaction has stalled, and I've isolated a stable oxazoline intermediate instead of the desired oxazole. What is happening and how can I drive the reaction to completion?
A1: Mechanistic Insight & Solution
This is the most common failure mode in the Robinson-Gabriel synthesis. The reaction proceeds in two key stages: (1) an intramolecular cyclization of the 2-acylamino ketone to form a hydroxylated oxazoline intermediate, followed by (2) dehydration to furnish the aromatic oxazole. Isolating the oxazoline indicates that the second step, the elimination of water, is the kinetic bottleneck.
The cause is almost always an insufficiently powerful dehydrating agent or suboptimal reaction conditions (temperature, time). Standard dehydrating agents like concentrated sulfuric acid (H₂SO₄) can be effective but may not be strong enough for all substrates.[2]
Troubleshooting Steps:
-
Increase Dehydrating Agent Strength: Switch to a more potent cyclodehydrating agent. Phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or trifluoromethanesulfonic acid are excellent alternatives for stubborn substrates.[1][3]
-
Elevate Reaction Temperature: Gently increase the reaction temperature in 10-20 °C increments while monitoring by TLC or LC-MS. This will provide the necessary activation energy for the elimination step.
-
Increase Reaction Time: If the reaction is clean but incomplete, extending the reaction time may be sufficient to drive it to completion.
dot
Caption: Robinson-Gabriel pathway vs. reaction stalling.
Q2: My reaction mixture is turning black, and the final yield is very low. What causes this degradation?
A2: Causality and Mitigation
Extensive decomposition or "charring" is typically caused by the harsh, non-specific nature of the dehydrating agent, especially at elevated temperatures. Strong mineral acids like H₂SO₄ can catalyze a host of side reactions, including polymerization and degradation of sensitive functional groups on your starting material.
Preventative Measures:
-
Use Milder, Specific Reagents: Modern variations of the Robinson-Gabriel synthesis offer milder conditions. A popular method developed by Wipf and Miller uses triphenylphosphine (PPh₃), iodine (I₂), and a base like triethylamine (Et₃N) to achieve cyclodehydration under significantly less harsh conditions.[1] This system converts the hydroxyl group of the oxazoline intermediate into a better leaving group in situ, facilitating elimination without strong acid.
-
Control Temperature: If using a strong acid is unavoidable, maintain the lowest possible temperature that still allows the reaction to proceed. Adding the acid slowly at 0 °C before gradually warming can help control the initial exotherm.
Table 1: Comparison of Common Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Neat or in solvent, 80-120 °C | Inexpensive, readily available | Harsh, can cause charring, not suitable for sensitive substrates |
| POCl₃ | Reflux in pyridine or neat | Very powerful, effective for difficult substrates | Corrosive, requires careful handling and quenching |
| TFAA | Ethereal solvent, RT to reflux | Milder than H₂SO₄, volatile byproducts | Expensive, moisture-sensitive |
| PPh₃ / I₂ / Et₃N | CH₂Cl₂ or CH₃CN, RT | Very mild, high functional group tolerance | Stoichiometric phosphine oxide byproduct can complicate purification |
Section 2: Navigating Side Reactions in the Van Leusen Synthesis
The Van Leusen oxazole synthesis, reacting an aldehyde with tosylmethyl isocyanide (TosMIC), is a versatile method for preparing 5-substituted and 4,5-disubstituted oxazoles.[4][5] However, the reactivity of the TosMIC anion and the nature of the byproducts present unique challenges.
Q3: My reaction produced a nitrile (R-CN) instead of the expected oxazole. Why did this happen?
A3: Competing Reaction Pathway
The formation of a nitrile byproduct is a classic sign that your aldehyde starting material is contaminated with a ketone.[6] The deprotonated TosMIC anion will react with ketones, but the resulting intermediate cannot undergo the necessary cyclization to form an oxazole. Instead, it fragments to yield a nitrile and a tosyl byproduct.
Solution:
-
Purify the Aldehyde: The most direct solution is to rigorously purify the aldehyde starting material immediately before use. Distillation is effective for liquids, while flash column chromatography or recrystallization works well for solids.
-
Confirm Purity: Before starting the reaction, confirm the purity of your aldehyde by ¹H NMR to ensure no contaminating ketone signals are present.
Q4: My purification is challenging due to a persistent, polar impurity. How do I effectively remove the p-toluenesulfinic acid byproduct?
A4: Workup and Purification Protocol
The elimination step of the Van Leusen reaction generates p-toluenesulfinic acid as a byproduct.[6] This non-volatile, polar, and acidic compound can interfere with chromatography and crystallization. A standard aqueous workup is often insufficient for its complete removal.
Optimized Workup Protocol:
-
Quench and Dilute: After the reaction is complete (as judged by TLC), quench the reaction mixture with water and dilute with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Aqueous Base Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH). This will deprotonate the acidic sulfinic acid, rendering it highly water-soluble and pulling it into the aqueous layer. Repeat this wash 2-3 times.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to break any emulsions and remove residual water.[6]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: The resulting crude product should be significantly cleaner, making subsequent purification by flash chromatography more straightforward.
dot
Caption: Logical map of Van Leusen reaction outcomes.
Section 3: General Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. The following workflow can help diagnose issues in any oxazole synthesis.
dot
Caption: A systematic workflow for troubleshooting failed reactions.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Vedejs, E., & Monahan, S. D. (2005). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 7(16), 3497–3499. Also available from NIH Public Access: [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Li, G., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3986–3989. [Link]
-
Vedejs, E., & Monahan, S. D. (2005). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters, 7(16), 3497-3499. [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
Zhong, C. L., et al. (2018). Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts. The Journal of Organic Chemistry, 83(7), 3876–3884. [Link]
-
Yu, X., et al. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications, 54(10), 1197-1200. [Link]
-
Organic Chemistry Portal. (n.d.). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Request PDF. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected synthetic strategies for 2,5-disubstituted oxazoles. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
PubMed Central. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]
-
NIH Public Access. (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]
-
Request PDF. (n.d.). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Retrieved from [Link]
Sources
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- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impurity Identification in Ethyl 5-phenyloxazole-2-carboxylate via NMR
Welcome to the technical support guide for the analysis of Ethyl 5-phenyloxazole-2-carboxylate. This resource is designed for researchers, analytical scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment and impurity profiling. Adherence to strict purity standards is critical in pharmaceutical development, as even trace impurities can impact the safety and efficacy of an Active Pharmaceutical Ingredient (API).[1] This guide provides practical, in-depth answers and troubleshooting workflows to address common challenges encountered during the analysis of this specific heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should look for in my synthesis of this compound?
A1: Impurities are typically process-related or degradation products.[1][2] For common synthetic routes to oxazoles, such as the Robinson-Gabriel synthesis or variations involving the cyclization of α-acylamino ketones, you should primarily look for:
-
Unreacted Starting Materials: These are the most common impurities. Depending on your specific synthesis, this could include N-benzoyl glycine ethyl ester or related precursors.
-
Reaction Intermediates: Incomplete cyclization can leave intermediates in the final product. For instance, an open-chain precursor might persist if the dehydration step is inefficient.
-
Byproducts from Side Reactions: The synthesis of substituted oxazoles can sometimes yield regioisomers or products from alternative reaction pathways.[3][4]
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane) are common inorganic impurities.[1][5]
Q2: I have the ¹H NMR spectrum of my sample. How do I know if it's pure this compound?
A2: A pure sample will exhibit a distinct set of signals corresponding to the molecular structure. Compare your spectrum against the reference data in the table below. Key indicators of purity are:
-
Correct Chemical Shifts: The signals in your spectrum should match the expected δ values for each proton environment.
-
Accurate Integration: The relative integral values of the signals must correspond to the number of protons they represent (e.g., the ratio of the phenyl protons to the ethyl group's CH₃ protons should be 5:3).
-
Expected Splitting Patterns (Multiplicity): The ethyl group should show a clear quartet for the -CH₂- and a triplet for the -CH₃-. The phenyl protons will appear as multiplets.
-
Absence of Unexplained Signals: Any significant peak that does not correspond to the target molecule, the deuterated solvent, or a known standard (like TMS) is likely an impurity.
Q3: Which deuterated solvent is best for this analysis, and what sample concentration should I use?
A3: Deuterated chloroform (CDCl₃) is the recommended solvent. It is an excellent solvent for this compound and has a well-defined residual solvent peak (CHCl₃ at ~7.26 ppm) that serves as a convenient internal reference.
For routine purity assessment using ¹H NMR, a sample concentration of 5-10 mg/mL is generally sufficient. For identifying and quantifying low-level impurities (<1%), a higher concentration of 20-30 mg/mL may be necessary to improve the signal-to-noise ratio of the impurity peaks.
Troubleshooting Guide: A Workflow for Impurity Identification
This section provides a systematic approach to identifying and characterizing impurities in your sample, from initial detection to structural elucidation and quantification.
Step 1: Initial ¹H NMR Spectrum Analysis - Triage and Detection
The first step is a critical examination of the standard one-dimensional ¹H NMR spectrum to determine if impurities are present.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10 mg of your this compound sample and dissolve it in 0.6-0.7 mL of CDCl₃.
-
Vortexing: Vortex the sample for 30 seconds to ensure complete dissolution and homogeneity.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
Data Analysis Workflow
The following diagram illustrates the decision-making process for analyzing the initial spectrum.
Caption: Workflow for the initial assessment of sample purity.
Step 2: Identification of Known Impurities
If Step 1 reveals the presence of unknown signals, the next action is to compare them against the known chemical shifts of common starting materials and byproducts.
Data Table: ¹H and ¹³C NMR Chemical Shifts
The table below summarizes the expected NMR data for this compound and two common process-related impurities. Chemical shifts (δ) are reported in ppm.
| Compound Name | Structure | ¹H NMR (CDCl₃) δ [ppm] (Multiplicity, Integration) | ¹³C NMR (CDCl₃) δ [ppm] |
| This compound (Product) | ![]() | 7.80-7.75 (m, 2H, Ar-H), 7.55 (s, 1H, Oxazole-H), 7.50-7.40 (m, 3H, Ar-H), 4.45 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -OCH₂CH₃) | 160.5 (C=O), 152.0 (C-Ar), 145.0 (C-O), 131.0 (Ar-CH), 129.0 (Ar-CH), 128.5 (Oxazole-CH), 127.0 (Ar-C), 125.0 (Ar-CH), 62.0 (-OCH₂), 14.5 (-CH₃) |
| N-Benzoyl glycine ethyl ester (Impurity A) | ![]() | 7.85-7.80 (m, 2H), 7.55-7.40 (m, 3H), 6.80 (br s, 1H, -NH-), 4.25 (d, 2H), 4.20 (q, 2H), 1.28 (t, 3H) | 169.5 , 167.5 , 134.0 , 132.0 , 128.8 , 127.3 , 61.8 , 42.0 , 14.2 [6] |
| Ethyl Glycinate (Impurity B) | ![]() | 4.18 (q, 2H), 3.45 (s, 2H), 1.60 (br s, 2H, -NH₂), 1.27 (t, 3H) | 172.5 , 61.0 , 43.0 , 14.3 [7] |
Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration.
By comparing the unknown signals in your spectrum to the data in this table, you can often identify common process impurities quickly.
Step 3: Elucidating Unknown Impurities with 2D NMR
If an impurity does not match any known compounds, advanced 2D NMR techniques are required for structural elucidation. These experiments reveal correlations between nuclei, allowing you to piece together the molecular structure.
Experimental Protocol: Acquiring a 2D NMR Dataset
-
Prepare a Concentrated Sample: Use a sample of 20-30 mg/mL to ensure adequate signal for correlation experiments.
-
Acquire Key Spectra: Run the following suite of experiments:
-
¹H NMR: High-resolution 1D proton spectrum.
-
¹³C NMR: Standard 1D carbon spectrum.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system (e.g., which protons are neighbors).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds (¹H-¹³C long-range correlations), which is crucial for connecting molecular fragments.
-
Structure Elucidation Workflow
The following diagram outlines the logical process for using 2D NMR data to determine the structure of an unknown impurity.
Caption: Logical workflow for elucidating an unknown structure using 2D NMR.
Step 4: Quantification of Impurities (qNMR)
Once an impurity is identified, regulatory guidelines often require its quantification.[5][8] Quantitative NMR (qNMR) is a powerful primary method that can determine the purity of a substance or the concentration of an impurity without needing a reference standard of the impurity itself.[9][10][11]
Experimental Protocol: qNMR for Impurity Quantification
-
Select an Internal Standard (IS): Choose a high-purity (>99.9%) certified internal standard that is stable, does not react with the sample, and has at least one signal that is sharp, singlet, and in a clear region of the spectrum. Maleic acid or dimethyl sulfone are common choices.
-
Accurate Weighing: Precisely weigh the sample (analyte) and the internal standard into the same vial. Record the masses accurately to four decimal places.
-
Sample Preparation: Dissolve the mixture in a known volume of deuterated solvent (e.g., CDCl₃).
-
Optimized Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification. This includes ensuring a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full relaxation of the nuclei between scans.
-
Data Processing: Carefully process the spectrum with zero-filling and manual phase and baseline correction to ensure accurate integration.[11]
Calculation
The purity of the analyte (Purityₐ) can be calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral value of the signal for the analyte (a) or standard (std)
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
Purityₛₜd: Purity of the internal standard
This method provides a highly accurate and precise determination of impurity levels, crucial for meeting regulatory requirements set by bodies like the ICH.[8][9]
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Almac. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy.
- CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- PubChem. (n.d.). Ethyl Hippurate | C11H13NO3 | CID 226558.
- PubChem. (n.d.). N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
Sources
- 1. jpionline.org [jpionline.org]
- 2. emerypharma.com [emerypharma.com]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. database.ich.org [database.ich.org]
- 6. Ethyl Hippurate | C11H13NO3 | CID 226558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. emerypharma.com [emerypharma.com]
Technical Support Center: Challenges in the Scale-Up Synthesis of Phenyloxazole Compounds
Welcome to the Technical Support Center for Phenyloxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for overcoming the challenges associated with scaling up the synthesis of phenyloxazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for phenyloxazoles, and which are most amenable to scale-up?
A1: Several robust methods exist for synthesizing the oxazole core, but their suitability for large-scale production varies. The most prominent routes include:
-
Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylamino ketones.[1][2] It is a widely used and generally reliable method for scale-up, particularly due to the availability of starting materials. The primary challenge at scale is managing the often harsh dehydrating agents (e.g., sulfuric acid, phosphorus pentoxide) and the exothermic nature of the cyclization.[3][4]
-
Van Leusen Oxazole Synthesis: This route utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, offering a convergent and often high-yielding approach to 5-substituted oxazoles.[5] It is valued for its flexibility and tolerance of various functional groups.[5] On a larger scale, the cost and handling of TosMIC and potential side reactions need careful consideration.
-
Hantzsch Oxazole Synthesis: This method involves the reaction of an α-haloketone with an amide. While effective for certain substitution patterns, the use of α-haloketones, which can be lachrymatory and toxic, presents significant handling challenges and safety concerns at an industrial scale.[6][7]
For large-scale synthesis, the Robinson-Gabriel and related cyclodehydration methods are often preferred due to lower raw material costs and more established process safety protocols.[8]
Q2: We are seeing a significant drop in yield when moving our phenyloxazole synthesis from a 1L flask to a 20L reactor. What are the likely causes?
A2: This is a classic scale-up challenge that is rarely due to a single issue. The transition from a lab to a pilot-plant scale introduces variables that can break a previously optimized reaction.[4] Key factors include:
-
Inefficient Mixing and Mass Transfer: A magnetic stir bar's efficiency in a small flask does not translate to a large reactor with a mechanical stirrer.[4] Poor mixing can lead to localized concentration gradients and "dead zones," resulting in incomplete reactions and increased byproduct formation.[3][4]
-
Poor Temperature Control: The surface-area-to-volume ratio decreases dramatically upon scale-up. This makes heat dissipation from exothermic reactions, like the cyclodehydration step, far less efficient.[4] Localized "hot spots" can form, leading to thermal degradation of reactants or products and promoting side reactions.[3]
-
Changes in Reaction Kinetics: The rates of reagent addition, which are trivial at the lab scale, become critical at a larger scale. A slow addition rate might unnecessarily prolong the reaction, while a rate that is too fast can lead to an accumulation of unreacted starting materials and a dangerous, uncontrolled exotherm.[3]
Q3: What are the primary safety concerns when scaling up an exothermic cyclodehydration step?
A3: Thermal instability is the most critical safety concern.[3] A highly exothermic reaction, if not properly controlled, can lead to a thermal runaway, where the reaction rate and heat generation increase uncontrollably, potentially causing a dangerous rise in temperature and pressure.[3]
To mitigate this, you must:
-
Conduct a Thermal Hazard Assessment: Before any scale-up, perform a Differential Scanning Calorimetry (DSC) analysis to understand the reaction's heat output and onset temperature for decomposition.[3]
-
Ensure Adequate Cooling Capacity: The reactor's cooling system (e.g., jacketed vessel) must be capable of handling the maximum heat output of the reaction.[3][9]
-
Implement Controlled Addition: Add the dehydrating agent or one of the reactants slowly using a controlled-flow addition funnel or pump to manage the rate of heat generation.[3]
Troubleshooting Guide
This section addresses specific issues encountered during the scale-up of phenyloxazole synthesis.
Issue 1: Low or Inconsistent Yields
Q: Our yield has dropped from 85% at the 100g scale to under 60% at the 2kg scale. How can we troubleshoot this?
A: Low yields upon scale-up are often multifactorial, stemming from physical and chemical parameter deviations. A systematic approach is required to identify the root cause.
Potential Causes & Solutions
| Potential Cause | Underlying Science | Recommended Solution |
| Inefficient Mixing | In large reactors, different impeller designs are needed to ensure homogeneity. Poor mass transfer between reactants slows the desired reaction, allowing side reactions to dominate.[4] | Optimize the stirrer design (e.g., propeller, turbine) and agitation speed for the specific reactor geometry and reaction viscosity. Re-evaluate and potentially increase the solvent-to-product ratio to improve mixing.[3] |
| Poor Temperature Control | The exothermic cyclization step generates significant heat. Without efficient removal, localized overheating can degrade the product or starting materials, directly impacting yield.[4] | Implement a more precise temperature control system, such as a jacketed reactor with an automated feedback loop.[3] For highly exothermic steps, consider a semi-batch process with controlled addition of a key reagent.[10] |
| Incomplete Conversion | Reaction times do not always scale linearly. Slower heat and mass transfer at scale can mean the reaction requires more time to reach completion than in the lab.[3] | Monitor the reaction closely using in-process controls like TLC, HPLC, or NMR to determine the true endpoint.[3][11] Consider a modest excess of one reactant if purification allows for its easy removal. |
| Product Loss During Workup | Large-scale liquid-liquid extractions can lead to emulsions or significant product remaining in the aqueous layer, especially if the product has some water solubility.[12] | Re-optimize the extraction solvent system. If emulsions form, consider adjusting the pH or adding a salting-out agent like potassium carbonate.[13] Always check the aqueous layer for dissolved product before discarding.[12] |
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yields.
Issue 2: Formation of Impurities and Byproducts
Q: Our scaled-up batch has a new, significant impurity peak in the HPLC analysis that we didn't see at the lab scale. What could it be?
A: The impurity profile often changes with scale due to variations in local temperature and concentration.[3] Identifying and mitigating these byproducts is crucial for achieving the desired product quality.
Common Byproducts & Prevention Strategies
-
Uncyclized Intermediates: In the Robinson-Gabriel synthesis, the 2-acylamino-ketone intermediate may fail to cyclize completely. This is often due to insufficient activity of the dehydrating agent or temperatures that are too low.
-
Solution: Increase the reaction temperature or extend the reaction time.[11] Ensure the dehydrating agent is active and used in the correct stoichiometric amount.
-
-
Side Products from "Hot Spots": Localized overheating can cause degradation or polymerization of starting materials or the final product.[3]
-
Oxidation Byproducts: Many reagents, particularly aminophenol derivatives, can be sensitive to air, leading to colored oxidation impurities.[11]
Issue 3: Difficulties in Product Isolation and Purification
Q: Our phenyloxazole product "oiled out" instead of crystallizing from the solvent during our large-scale run. How can we achieve a solid product?
A: Crystallization is highly sensitive to scale, solvent environment, and cooling rates. "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline lattice.
Potential Causes & Solutions
| Potential Cause | Underlying Science | Recommended Solution |
| Supersaturation Issues | Rapid cooling or using a solvent in which the product is too soluble can lead to a supersaturated state that favors oiling out over nucleation and crystal growth. | Screen a variety of crystallization solvents and solvent/anti-solvent mixtures to find optimal conditions.[3] Implement a slow, controlled cooling profile. Slow cooling provides more time for ordered crystal growth.[3] |
| Presence of Impurities | Impurities can inhibit crystal nucleation and growth, leading to the formation of an amorphous solid or oil. | Employ seeding strategies. Introducing a small amount of pure product crystals can induce crystallization and lead to a more consistent particle size and form.[3] If seeding fails, consider an alternative purification step (e.g., flash chromatography) before the final crystallization. |
| Inefficient Extractions | Large-scale liquid-liquid extractions are prone to forming stable emulsions, making phase separation difficult and leading to product loss.[12] | Adjust the solvent-to-aqueous phase ratio. Sometimes, diluting the mixture can break an emulsion. Consider using a different extraction solvent or filtration through a pad of celite. |
Experimental Protocols
Protocol 1: Scaled-Up Robinson-Gabriel Synthesis of a 4-Methyl-5-phenyloxazole Derivative
This protocol describes a generalized workflow for the cyclodehydration of a 2-acylamino-ketone in a 20L jacketed glass reactor.
Safety First: This reaction involves strong acid and is exothermic. A thorough thermal hazard assessment must be conducted prior to scale-up.[3] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2-Acetamido-1-phenylethan-1-one (1.77 kg, 10.0 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%, ~5 L)
-
Jacketed Glass Reactor (20L) with overhead stirrer and temperature probe
-
Addition Funnel (2L)
-
Ice-water bath / Chiller for reactor jacket
Workflow Diagram
Caption: Scaled-up workflow for Robinson-Gabriel synthesis.
Detailed Procedure:
-
Reactor Setup: Charge the 20L jacketed reactor with 2-acetamido-1-phenylethan-1-one (1.77 kg).
-
Cooling: Begin cooling the reactor jacket to achieve an internal temperature of 0–5 °C.
-
Reagent Addition: Slowly add concentrated sulfuric acid (~5 L) dropwise via the addition funnel over 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition to control the exotherm.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.[1]
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (~20 kg) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is ~7-8.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 5L).
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration & Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 4-methyl-5-phenyloxazole.[1]
References
-
Van Leusen Oxazole Synthesis Review. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]
-
HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Blog. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Chemistry Department. [Link]
-
Pollák, P., et al. (n.d.). Robinson–Gabriel oxazole synthesis. ResearchGate. [Link]
- Google Patents. (n.d.). Temperature control in exothermic/endothermic reaction systems.
-
Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (n.d.). Journal of the Mexican Chemical Society. [Link]
-
Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. (n.d.). National Institutes of Health. [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). National Institutes of Health. [Link]
-
SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. (n.d.). CORE. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2025). ResearchGate. [Link]
-
Scope and Limitations of a Modified Hantzsch Reaction for the Synthesis of Oxazole-Dehydroamino Acid Derivatives from Dehydroamino Acid Amides. (2025). ResearchGate. [Link]
-
Stuck on synthesis problem, no idea how to add benzaldehyde into ring structure. (2025). Reddit. [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.). National Institutes of Health. [Link]
-
Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (2025). ResearchGate. [Link]
-
PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA. (n.d.). Modelling, Simulation & Computing Laboratory (mscLab). [Link]
-
Development of a diversity-oriented approach to oxazole-5-amide libraries. (2009). PubMed. [Link]
-
Mesophase Formation Stabilizes High-Purity Magic-Sized Clusters. (2018). Journal of the American Chemical Society. [Link]
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Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2025). ResearchGate. [Link]
-
Drug Substances: Scale-Up Challenges. (2019). Contract Pharma. [Link]
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In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). National Institutes of Health. [Link]
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The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. (n.d.). MDPI. [Link]
-
MedChem Tips and Tricks. (2016). ACSGCIPR. [Link]
-
A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (n.d.). Royal Society of Chemistry. [Link]
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (n.d.). National Institutes of Health. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. [Link]
-
The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. (2025). C&EN. [Link]
-
Recent Advances in the Synthesis of Aromatic Azo Compounds. (n.d.). MDPI. [Link]
-
Microwave Promoted Oxazole Synthesis: Cyclocondensation Cascade of Oximes and Acyl Chlorides. (2025). ResearchGate. [Link]
-
Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. (2025). YouTube. [Link]
-
Effects of Co-Solvent Nature and Acid Concentration in the Size and Morphology of Wrinkled Mesoporous Silica Nanoparticles for Drug Delivery Applications. (2021). National Institutes of Health. [Link]
-
Oligonucleotide manufacturing – challenges & solutions. (2024). Single Use Support. [Link]
-
Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. (n.d.). National Institutes of Health. [Link]
-
Advanced Control of Batch Reactor Temperature. (n.d.). Emerson. [Link]
-
Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. (n.d.). Royal Society of Chemistry. [Link]
-
A practical method for oxazole synthesis by cycloisomerization of propargyl amides. (n.d.). PubMed. [Link]
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Technical Support Center: Alternative Dehydrating Agents for Oxazole Cyclization
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their oxazole cyclization reactions by exploring alternative dehydrating agents. Here, we move beyond traditional reagents to provide you with a comprehensive resource for troubleshooting common issues and improving reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to traditional dehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₄O₁₀) for oxazole synthesis?
A1: While classic reagents like concentrated H₂SO₄ and P₄O₁₀ are effective, they often require harsh reaction conditions that can lead to low yields, charring, and undesired side products, particularly with sensitive substrates.[1] Alternative agents can offer milder reaction conditions, improved yields, and greater functional group tolerance.
Q2: My Robinson-Gabriel synthesis is resulting in a low yield. What are the likely causes and how can I fix it?
A2: Low yields in the Robinson-Gabriel synthesis, a common method for creating oxazoles, can often be attributed to the choice of dehydrating agent.[1] Strong acids may cause decomposition of your starting material or product.[1]
-
Solution: Consider switching to a milder dehydrating agent. Polyphosphoric acid (PPA) has been reported to increase yields.[1] Other effective alternatives include thionyl chloride, a combination of triphenylphosphine/iodine, and the Burgess reagent.[1][2]
Q3: I am observing significant byproduct formation in my reaction. What are some common side reactions and how can I minimize them?
A3: Byproduct formation is heavily influenced by your choice of dehydrating agent. For example, using phosphorus pentachloride (PCl₅) can lead to the formation of geminal dichlorides from ketone groups.[1] In the Fischer oxazole synthesis, incomplete elimination of HCl can result in chloro-oxazoline byproducts.[1]
-
Solution: To minimize these side reactions, ensure your reaction is carried out under strictly anhydrous conditions. Use oven-dried glassware and anhydrous solvents.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can also be beneficial.[1]
Q4: What are the advantages of using Triflic Anhydride (Tf₂O) as a dehydrating agent?
A4: Triflic anhydride is a powerful and efficient reagent for promoting the cyclodehydration of N-acyl amino acid esters to form oxazoles.[3] This method is notable for being a simple, one-pot transformation.[3] It is also effective for the solid-phase synthesis of oxazoles.[4][5]
Q5: Can the Burgess reagent be used for oxazole synthesis? What are its benefits?
A5: Yes, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective dehydrating agent that has found significant use in the synthesis of heterocycles, including oxazoles.[6][7][8] Its primary advantages are the mild reaction conditions required, which helps in preserving sensitive functional groups and preventing side reactions.[6][8] It is particularly effective in the cyclodehydration of hydroxy amides and thioamides.[6][8][9]
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Ineffective dehydrating agent for the specific substrate. | Switch to a more powerful or suitable agent. For example, if PPA is failing, consider Triflic Anhydride or the Burgess reagent.[3][6] |
| Reaction temperature is too low for the chosen reagent. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Presence of water, leading to hydrolysis of intermediates. | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[1] | |
| Significant Byproduct Formation | Dehydrating agent is too harsh, causing decomposition or side reactions. | Use a milder reagent like the Burgess reagent or optimize reaction conditions (lower temperature, shorter reaction time).[1][6] |
| Incorrect stoichiometry of reagents. | Carefully re-evaluate and measure the molar equivalents of all reactants. | |
| Charring or Tar Formation | Use of strong, corrosive acids like concentrated H₂SO₄ at elevated temperatures. | Switch to a less aggressive dehydrating agent such as polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).[1][4] |
| Difficulty in Product Isolation | The product is highly soluble in the reaction solvent. | If precipitation is expected, try cooling the reaction mixture. Otherwise, carefully remove the solvent under reduced pressure.[1] |
| Formation of stable intermediates that do not proceed to the final product. | Adjust reaction conditions (e.g., temperature, time) or consider a different catalyst/dehydrating agent to facilitate the final cyclization step. |
Comparative Analysis of Alternative Dehydrating Agents
| Dehydrating Agent | Mechanism of Action | Typical Reaction Conditions | Advantages | Limitations |
| Polyphosphoric Acid (PPA) | Acts as both a catalyst and a dehydrating agent. | High temperatures (often >100 °C). | Generally provides better yields than H₂SO₄.[1] | Viscous, making it difficult to handle; requires high temperatures. |
| Phosphorus Oxychloride (POCl₃) | Converts the amide oxygen into a better leaving group. | Often used with a base like pyridine at elevated temperatures. | Effective for a range of substrates. | Can be harsh and lead to chlorinated byproducts.[10] |
| Thionyl Chloride (SOCl₂) | Similar mechanism to POCl₃. | Typically used in refluxing solvent. | Readily available and effective. | Generates corrosive HCl and SO₂ gas.[10] |
| Triflic Anhydride (Tf₂O) | Activates the amide carbonyl for intramolecular cyclization. | Mild conditions, often at room temperature. | High yields, short reaction times, one-pot procedure.[3] | Expensive, moisture-sensitive. |
| Trifluoroacetic Anhydride (TFAA) | Similar to Triflic Anhydride but less reactive. | Room temperature to mild heating. | Effective for solid-phase synthesis, generates volatile byproducts.[4][5] | Can be less effective for challenging substrates compared to Tf₂O. |
| Burgess Reagent | Forms a sulfamate ester intermediate followed by intramolecular cyclization. | Mild, often pyrolytic conditions. | Highly selective, tolerates sensitive functional groups.[6][7][8] | Can be expensive, moisture-sensitive.[11] |
| Triphenylphosphine (PPh₃) / Iodine (I₂) | Forms a phosphonium intermediate that facilitates cyclization. | Mild conditions, often with a base like triethylamine. | A milder alternative to strong acids.[2] | Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct. |
Experimental Protocols
Protocol 1: Oxazole Synthesis via Triflic Anhydride-Mediated Cyclodehydration
This protocol is adapted from methodologies describing the use of triflic anhydride for the cyclodehydration of N-acyl amino acid esters.[3]
Materials:
-
N-acyl amino acid ester
-
Triflic Anhydride (Tf₂O)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-acyl amino acid ester in anhydrous DCM in an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (1.1 equivalents) to the solution.
-
Add triflic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Burgess Reagent-Mediated Cyclodehydration for Oxazole Synthesis
This protocol outlines a general procedure for the cyclodehydration of a β-hydroxy amide using the Burgess reagent.[6][11]
Materials:
-
β-hydroxy amide
-
Burgess Reagent
-
Anhydrous Tetrahydrofuran (THF) or Benzene
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the β-hydroxy amide in anhydrous THF or benzene.
-
Add the Burgess reagent (1.1 - 1.5 equivalents) to the solution in one portion.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product via flash column chromatography.
Visualizing the Process: Reaction Workflow
The following diagram illustrates a generalized workflow for troubleshooting and optimizing oxazole cyclization reactions.
Caption: Troubleshooting workflow for oxazole cyclization.
Mechanism Overview: Robinson-Gabriel Cyclization
The Robinson-Gabriel synthesis proceeds through the cyclodehydration of a 2-acylamino-ketone. The dehydrating agent plays a crucial role in activating the carbonyl group for intramolecular attack.
Caption: Simplified mechanism of Robinson-Gabriel oxazole synthesis.
References
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]
-
Chiacchio, M. A., Lanza, G., Chiacchio, U., Giofre, S. V., Romeo, R., Iannazzo, D., & Legnani, L. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1587. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 9, 2026, from [Link]
-
Joshi, S., Singh, P., & Kumar, R. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(21), 3221-3253. [Link]
-
Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved January 9, 2026, from [Link]
-
Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2018, May 29). SlideShare. [Link]
-
Dehydration by Pervaporation of an Organic Solution for the Direct Synthesis of Diethyl Carbonate. (2024). MDPI. [Link]
-
Robinson–Gabriel synthesis. (2023, December 2). In Wikipedia. [Link]
-
Is phosphorus pentoxide a better dehydrating agent than sulphuric acid? (2019, September 14). Quora. [Link]
-
Triflic anhydride-mediated synthesis of oxazoles. (2025, August 6). ResearchGate. [Link]
-
Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 81, 461-476. [Link]
-
Synthetic applications of Burgess reagent. (n.d.). Atlanchim Pharma. [Link]
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules, 27(24), 9042. [Link]
-
How phosphorus pentoxide can be dehydrated? (2019, August 28). ResearchGate. [Link]
-
Hjerrild, P., Tørring, T., & Poulsen, T. B. (2020). Dehydration reactions in polyfunctional natural products. Natural Product Reports, 37(8), 1043-1064. [Link]
-
Pulici, M., Quartieri, F., & Felder, E. R. (2005). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 70(7), 2326–2333. [Link]
-
Burgess reagent. (2023, November 28). In Wikipedia. [Link]
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2025, August 6). ResearchGate. [Link]
-
P2O5 and P4O10. (2004, March 30). Sciencemadness Discussion Board. [Link]
-
Why is phosphorous pentoxide a dehydrating agent? (2020, July 26). Chemistry Stack Exchange. [Link]
-
Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. (2019). Organic & Biomolecular Chemistry, 17(33), 7783-7791. [Link]
-
Dehydration reactions in polyfunctional natural products. (2025, August 6). ResearchGate. [Link]
-
Burgess Reagent. (n.d.). Synlett. Retrieved January 9, 2026, from [Link]
-
Phosphorus pentoxide. (2023, December 26). In Wikipedia. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). The Journal of Organic Chemistry. [Link]
-
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). Molecules, 25(20), 4648. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
-
Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. (2005). The Journal of Organic Chemistry, 70(7), 2326-2333. [Link]
-
What Role Does Burgess reagent Play? (2022, March 29). Medium. [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). The Journal of Organic Chemistry. [Link]
-
The Synthesis of Oxazole-containing Natural Products. (2011). D-Scholarship@Pitt. [Link]
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Minimizing dimer formation in 1,3-dipolar cycloaddition for isoxazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for isoxazole synthesis. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. As Senior Application Scientists, we have compiled field-proven insights to help you overcome common challenges, with a particular focus on minimizing the formation of nitrile oxide dimers (furoxans).
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each solution is grounded in established chemical principles to help you understand the "why" behind the "how."
Problem 1: My reaction is producing a significant amount of a solid byproduct, which I suspect is a nitrile oxide dimer.
Question: I'm attempting a 1,3-dipolar cycloaddition to synthesize a 3,5-disubstituted isoxazole. However, upon workup, I isolate a significant quantity of a white solid that doesn't correspond to my desired product. NMR analysis is complex, but mass spectrometry suggests a molecular weight double that of my nitrile oxide. How can I prevent the formation of this byproduct?
Answer: This is a classic case of nitrile oxide dimerization, a common side reaction in 1,3-dipolar cycloadditions. Nitrile oxides are highly reactive intermediates that can readily undergo a [3+2] cycloaddition with themselves to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[1][2] The key to minimizing this unwanted pathway is to ensure the nitrile oxide reacts with your alkyne (the dipolarophile) as soon as it is formed.
Here is a systematic approach to suppress dimer formation:
Core Strategy: In Situ Generation and Controlled Concentration
The most effective strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile. This ensures that the concentration of the free nitrile oxide remains low at any given moment, favoring the intermolecular reaction with the alkyne over dimerization.[2][3]
Step-by-Step Protocol for Minimizing Dimerization:
-
Reactant Setup: Dissolve your alkyne in a suitable solvent.
-
Slow Addition of Precursor: If generating the nitrile oxide from a precursor like an aldoxime or hydroximoyl chloride, add the precursor and the reagent for its conversion (e.g., an oxidant like chloramine-T or a base like triethylamine) slowly and portion-wise or via a syringe pump to the solution containing the alkyne.[2][4] This maintains a low instantaneous concentration of the nitrile oxide.
-
Temperature Control: The generation of nitrile oxides can sometimes be performed at a lower temperature to decrease the rate of dimerization, followed by warming the reaction mixture to facilitate the cycloaddition.[2] Monitor your specific reaction to find the optimal temperature profile.
-
Solvent Choice: The polarity of the solvent can influence the reaction rates. While there is no universal "best" solvent, consider that polar solvents can sometimes accelerate 1,3-dipolar cycloadditions.[5] However, the primary factor remains the relative rates of cycloaddition versus dimerization. Experiment with different solvents (e.g., THF, acetonitrile, or even greener options like deep eutectic solvents) to find the optimal conditions for your specific substrates.[6]
Problem 2: My reaction is sluggish, and I'm still getting dimer formation even with slow addition.
Question: I've implemented the slow addition protocol, but my reaction is very slow, and I still observe significant dimer formation by TLC analysis. How can I accelerate the desired cycloaddition?
Answer: If the desired cycloaddition is inherently slow, the nitrile oxide will have a longer residence time in the reaction mixture, increasing the probability of dimerization. In such cases, you need to find ways to accelerate the reaction between the nitrile oxide and the alkyne.
Strategies to Accelerate Cycloaddition:
-
Increase Temperature: After the slow addition of the nitrile oxide precursor at a lower temperature, you can try increasing the reaction temperature to promote the cycloaddition.[2] Be mindful that this can also increase the rate of dimerization, so careful optimization is needed.
-
Catalysis: The use of catalysts can significantly enhance the rate of 1,3-dipolar cycloadditions.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture, which can favor the desired cycloaddition over dimerization in some cases.[9]
-
Solvent Effects: As mentioned earlier, solvent polarity can play a role. "On-water" conditions or the use of polar solvents can sometimes lead to a rate acceleration due to hydrophobic effects and stabilization of the transition state through hydrogen bonding.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of nitrile oxide dimerization?
A1: The dimerization of nitrile oxides to form furoxans is generally understood to be a stepwise process.[10][11] It involves the formation of a dinitrosoalkene-like intermediate, which has significant diradical character.[10] The rate-determining step is typically the initial C-C bond formation between two nitrile oxide molecules.[11]
Q2: Are aromatic or aliphatic nitrile oxides more prone to dimerization?
A2: Generally, aliphatic nitrile oxides are more prone to rapid dimerization than their aromatic counterparts. The retardation of dimerization in aromatic nitrile oxides is attributed to the interruption of conjugation between the aromatic ring and the nitrile oxide group during the C-C bond formation step of dimerization.[10][11]
Q3: How does the choice of oxidant for generating nitrile oxides in situ affect dimer formation?
A3: The choice of oxidant can influence the rate of nitrile oxide generation. A very rapid generation can lead to a transient high concentration, favoring dimerization. Common oxidants for converting aldoximes to nitrile oxides include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), and chloramine-T.[3][12] More recently, greener protocols using reagents like Oxone in the presence of NaCl have been developed.[13][14] The key is to match the rate of generation with the rate of consumption by the dipolarophile.
Q4: Can I pre-form the nitrile oxide and then add the alkyne?
A4: This is generally not recommended, especially for nitrile oxides that are prone to dimerization. Isolating nitrile oxides can be challenging due to their instability.[1] Generating them in situ is the most widely accepted and effective method to minimize side reactions like dimerization.[2][3]
Q5: Besides dimerization, what other common byproducts can I expect?
A5: While dimerization to furoxans is the most common side reaction, other byproducts can arise from the decomposition of the nitrile oxide or its reaction with the solvent or other species present in the reaction mixture. If your starting materials for generating the nitrile oxide (e.g., hydroximoyl chlorides) are not completely pure, you may also see byproducts from side reactions of these impurities.
Summary of Key Parameters for Minimizing Dimer Formation
| Parameter | Recommended Strategy | Rationale |
| Concentration | Maintain a low concentration of free nitrile oxide. | Favors the bimolecular reaction with the alkyne over the bimolecular self-reaction (dimerization). |
| Generation Method | In situ generation of the nitrile oxide. | Avoids isolation of the unstable intermediate and ensures it is consumed as it is formed.[2][3] |
| Addition Technique | Slow, portion-wise, or syringe pump addition of the nitrile oxide precursor. | Controls the rate of nitrile oxide generation, keeping its concentration low.[4] |
| Temperature | Optimize a temperature profile (e.g., low temperature for generation, higher for reaction). | Balances the rates of nitrile oxide generation, dimerization, and the desired cycloaddition.[2] |
| Catalysis | Use of catalysts (e.g., Cu(I) for terminal alkynes). | Accelerates the desired cycloaddition, making it more competitive with dimerization.[7][8] |
| Solvent | Screen different solvents, including polar and aqueous media. | Can accelerate the desired reaction through stabilization of the transition state.[5][6] |
References
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. Available at: [Link]
-
Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. Available at: [Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Available at: [Link]
-
Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. YouTube. Available at: [Link]
-
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available at: [Link]
-
Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Available at: [Link]
-
Theoretical Investigations on the Mechanism of Dual 1,3-Dipolar Cycloaddition of CO2 with Isocyanides and Alkynes. ACS Publications. Available at: [Link]
-
1,3-Dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds – an approach to spiro-N. Preprints.org. Available at: [Link]
-
Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. Available at: [Link]
-
Dynamics of 1,3-Dipolar Cycloadditions: Energy Partitioning of Reactants and Quantitation of Synchronicity. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. The Journal of Organic Chemistry. Available at: [Link]
-
Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]
-
Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. PubMed. Available at: [Link]
-
Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. ACS Publications. Available at: [Link]
-
In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. Available at: [Link]
-
(PDF) Suppressing Dimer Formation by Increasing Conformational Freedom in Multi-Carbazole Thermally Activated Delayed Fluorescence Emitters. ResearchGate. Available at: [Link]
-
Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley. Available at: [Link]
-
Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]
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Navigating Regioselectivity in Oxazole Synthesis: A Technical Support Center
For researchers, synthetic chemists, and professionals in drug development, the oxazole core is a privileged scaffold due to its prevalence in biologically active compounds. However, the synthesis of substituted oxazoles, particularly from unsymmetrical starting materials, often presents a significant challenge: controlling regioselectivity. The formation of undesired regioisomers can lead to tedious purification processes, reduced yields, and ambiguous structure-activity relationships. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to master the influence of temperature on the regioselectivity of oxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of oxazole synthesis and why are they a concern?
A1: In oxazole synthesis, regioisomers are structural isomers that possess the same molecular formula but differ in the arrangement of substituents on the oxazole ring. This issue commonly arises when employing unsymmetrical precursors. For instance, in the Robinson-Gabriel synthesis, the cyclization of an unsymmetrical α-acylamino ketone can potentially yield two distinct oxazole products. The presence of a mixture of these isomers complicates downstream processing and purification, diminishes the yield of the desired compound, and can lead to misleading results in biological screening assays.[1]
Q2: How does temperature influence the regioselectivity of oxazole synthesis?
A2: Temperature is a critical parameter that dictates the regiochemical outcome of many oxazole syntheses by influencing the reaction's kinetic and thermodynamic pathways.[1] In general:
-
Low Temperatures often favor the kinetic product , which is the isomer formed through the reaction pathway with the lowest activation energy. This product is formed faster but is not necessarily the most stable.
-
High Temperatures tend to favor the thermodynamic product , which is the most stable isomer. At elevated temperatures, the reaction becomes reversible, allowing the initially formed kinetic product to revert to the starting materials or intermediates and then proceed through the higher activation energy pathway to form the more stable thermodynamic product.[2][3]
Q3: Which common oxazole synthesis methods are susceptible to temperature-dependent regioselectivity issues?
A3: Several classical and modern oxazole synthesis methods can yield mixtures of regioisomers, with the product ratio being sensitive to temperature:
-
Robinson-Gabriel Synthesis: This method, involving the cyclodehydration of 2-acylamino ketones, is a prime example where unsymmetrical substrates can lead to two different enol/enolate intermediates, resulting in a mixture of oxazole regioisomers.[1]
-
Fischer Oxazole Synthesis: While often employed for symmetrical 2,5-disubstituted oxazoles, the use of different aromatic groups on the cyanohydrin and aldehyde precursors can introduce regiochemical challenges that may be influenced by temperature.[1]
-
Van Leusen Oxazole Synthesis: The reaction of aldehydes with tosylmethyl isocyanide (TosMIC) can also lead to regiochemical ambiguity, particularly when substituted TosMIC derivatives or α,β-unsaturated aldehydes are used.
Troubleshooting Guides
This section provides practical, question-and-answer-formatted guides to address specific experimental challenges related to regioselectivity in oxazole synthesis.
Problem 1: My Robinson-Gabriel synthesis of a 2,4,5-trisubstituted oxazole from an unsymmetrical α-acylamino ketone is producing a mixture of regioisomers. How can I favor one isomer over the other?
Answer: This is a classic challenge in the Robinson-Gabriel synthesis. The formation of two regioisomers stems from the two possible directions of enolization of the ketone. By carefully controlling the reaction temperature, you can often favor one isomer.
Underlying Principle: Kinetic vs. Thermodynamic Enolate Formation
The regioselectivity in the Robinson-Gabriel synthesis is often determined by the relative stability of the two possible enolate intermediates. The enolate that is formed faster (kinetic enolate) will predominate at lower temperatures, leading to the kinetic oxazole product. The more stable enolate (thermodynamic enolate) will be favored at higher temperatures, leading to the thermodynamic oxazole product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioselectivity in Fischer oxazole synthesis.
Experimental Protocol (Stepwise Approach):
-
Cyanohydrin Formation (Low Temperature): In a fume hood, dissolve the first aromatic aldehyde in a suitable solvent (e.g., diethyl ether). Cool the solution to 0 °C. Cautiously add a solution of a cyanide source (e.g., sodium cyanide in water, or trimethylsilyl cyanide). Stir at 0 °C for 1-2 hours.
-
Condensation and Cyclization: To the reaction mixture containing the in-situ formed cyanohydrin, slowly add the second aromatic aldehyde at 0 °C.
-
Acid-Catalyzed Cyclization: With vigorous stirring, bubble dry hydrogen chloride gas through the solution at 0 °C. Alternatively, a solution of HCl in an anhydrous solvent can be added.
-
Allow the reaction to proceed at a low temperature (e.g., 0 °C to room temperature) until the reaction is complete. Higher temperatures may lead to decomposition of the cyanohydrin and other side reactions.
-
Isolate the product according to standard procedures.
Mechanistic Insights: The Role of Temperature in Transition States
The influence of temperature on regioselectivity is fundamentally rooted in the relative energies of the transition states leading to the different regioisomers.
Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.
At lower temperatures, the reacting system has enough energy to overcome the lower activation barrier (ΔG‡ (Kinetic)) to form the kinetic product. The reverse reaction is slow, so the product distribution is governed by the relative rates of formation. At higher temperatures, the system has sufficient energy to overcome both activation barriers, and the reactions become reversible. The product distribution then reflects the relative stabilities of the products, favoring the thermodynamically more stable isomer. Computational studies can provide valuable insights into the geometries and energies of these transition states, helping to rationalize and predict the regiochemical outcomes of oxazole syntheses. [4] By understanding and applying the principles of kinetic and thermodynamic control, researchers can effectively steer their oxazole syntheses towards the desired regioisomer, ultimately streamlining their synthetic efforts and accelerating the drug discovery process.
References
Please note that the links provided are for verification and may not be persistently available.
-
Pollák, P., Milen, M., Volk, B., & Ábrányi-Balogh, P. (2021). Comparative Computational Study on the Robinson–Gabriel Synthesis and Bischler–Napieralski Reaction: Density Functional Theory Investigation of T3P-Mediated Ring Closure. European Journal of Organic Chemistry, 2021(20), 2861-2868. [Link]
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]
-
Keni, P. V., et al. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Organic Letters, 9(15), 2847–2850. [Link]
-
Gandini, A., & Lacerda, T. M. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers, 12(1), 163. [Link]
-
Macmillan Group. (n.d.). Oxazole. [Link]
-
Li, W., et al. (2021). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules, 26(23), 7291. [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
ResearchGate. (n.d.). Robinson–Gabriel oxazole synthesis. [Link]
-
Taylor & Francis. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. [Link]
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- 4. researchgate.net [researchgate.net]
Solvent effects on the rate of Ethyl 5-phenyloxazole-2-carboxylate formation
Welcome to the technical support center for the synthesis of Ethyl 5-phenyloxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the solvent effects on this important synthetic transformation. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yields, and understand the underlying chemical principles at play.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis, focusing on the reaction mechanism and the critical role of the solvent.
Q1: What are the primary synthetic routes for this compound?
The formation of this compound typically proceeds via two well-established pathways in organic synthesis:
-
Hantzsch-Type Oxazole Synthesis: This is a direct and common method involving the condensation of an α-haloketone with a primary amide. For the target molecule, this would involve the reaction of Ethyl 2-chloro-3-oxo-3-phenylpropanoate with benzamide.[1][2]
-
Robinson-Gabriel Cyclodehydration: This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone intermediate.[1][3] This intermediate would first need to be synthesized, for instance, by reacting an α-aminoketone with an acylating agent.
The Hantzsch-type synthesis is often more direct for this specific target, and the subsequent discussion will focus primarily on this route.
Q2: Can you illustrate the reaction mechanism for the Hantzsch-type synthesis?
Certainly. The Hantzsch-type synthesis of this compound from Ethyl 2-chloro-3-oxo-3-phenylpropanoate and benzamide is a two-step process:
-
Nucleophilic Substitution (SN2): The reaction initiates with the benzamide acting as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in Ethyl 2-chloro-3-oxo-3-phenylpropanoate. This is a bimolecular nucleophilic substitution (SN2) reaction that forms a 2-acylamino-ketone intermediate.[4]
-
Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, where the oxygen of the amide carbonyl attacks the ketone carbonyl. This is typically followed by dehydration, often acid-catalyzed, to yield the aromatic oxazole ring.[3][5]
Below is a diagram illustrating this mechanistic pathway.
Caption: Reaction mechanism for Hantzsch-type oxazole synthesis.
Q3: How does the choice of solvent impact the rate of this reaction?
The solvent plays a crucial role in influencing the rate of both key steps of the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. The primary solvent properties to consider are polarity and whether the solvent is protic (contains acidic protons, e.g., alcohols) or aprotic (lacks acidic protons, e.g., DMF, DMSO, acetone).
-
For the SN2 Step: This step is highly sensitive to the solvent.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SN2 reactions. They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile (benzamide). This leaves the nucleophile "naked" and highly reactive, leading to a faster reaction rate.[6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can slow down the SN2 reaction. They form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and increases the energy required for it to attack the electrophile.[7][8]
-
-
For the Cyclization/Dehydration Step:
-
The rate of this step is often enhanced by polar solvents that can stabilize the charged intermediates and transition states involved in the cyclization process. Acidic or basic catalysts are frequently used to accelerate the dehydration, and the solvent must be compatible with these catalysts.
-
Given that the SN2 step is often the rate-determining step, the overall reaction rate is typically faster in polar aprotic solvents.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the synthesis of this compound.
Issue 1: The reaction is very slow or is not proceeding to completion.
-
Potential Cause 1: Inappropriate Solvent Choice.
-
Diagnosis: Are you using a polar protic solvent like ethanol or methanol? As discussed in the FAQ, these solvents can significantly slow down the initial SN2 step by solvating the benzamide nucleophile.[8]
-
Solution: Switch to a polar aprotic solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they will increase the reactivity of the nucleophile. Acetonitrile is another viable option.
-
-
Potential Cause 2: Insufficient Temperature.
-
Diagnosis: Many organic reactions require thermal energy to overcome the activation energy barrier.
-
Solution: Gently heat the reaction mixture. For many oxazole syntheses, temperatures between 80-120 °C are effective. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
-
Potential Cause 3: Low Purity of Starting Materials.
-
Diagnosis: The starting material, Ethyl 2-chloro-3-oxo-3-phenylpropanoate, can be unstable. Impurities in the benzamide can also inhibit the reaction.
-
Solution: Ensure the α-haloketone is fresh or has been stored properly. Recrystallize the benzamide if its purity is questionable.
-
Issue 2: The reaction yield is low, and multiple side products are observed on the TLC plate.
-
Potential Cause 1: Side Reactions of Benzamide.
-
Diagnosis: In the presence of a strong base or high temperatures, benzamide can undergo self-condensation or hydrolysis.
-
Solution: If a base is used to deprotonate the benzamide, use a non-nucleophilic base like potassium carbonate and add it portion-wise. Avoid excessively high temperatures.
-
-
Potential Cause 2: Instability of the 2-Acylamino-ketone Intermediate.
-
Diagnosis: The intermediate can potentially undergo other reactions if the cyclization to the oxazole is slow.
-
Solution: The use of a dehydrating agent or an acid catalyst can accelerate the cyclization and dehydration steps, favoring the formation of the desired product.[3] Concentrated sulfuric acid or polyphosphoric acid are effective but harsh; milder conditions might involve using reagents like triphenylphosphine and iodine.[3]
-
-
Potential Cause 3: Over-alkylation.
-
Diagnosis: While less common with amides compared to amines, it's a possibility.
-
Solution: Use a 1:1 stoichiometry of the reactants.
-
The following flowchart provides a systematic approach to troubleshooting common issues.
Caption: A workflow for troubleshooting the oxazole synthesis.
Data Presentation & Experimental Protocols
Table 1: Influence of Solvent Choice on Reaction Rate
The following table summarizes the expected qualitative effects of different solvent types on the rate of this compound formation via the Hantzsch-type synthesis.
| Solvent Type | Examples | Polarity | Protic/Aprotic | Expected SN2 Rate | Overall Reaction Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Aprotic | Fast | Fast | Solvates the cation but not the nucleophile, increasing nucleophile reactivity.[6] |
| Polar Protic | Ethanol, Methanol, Water | High | Protic | Slow | Slow | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[7][8] |
| Nonpolar | Toluene, Hexane | Low | Aprotic | Very Slow | Very Slow | Reactants have poor solubility, limiting reaction. |
Experimental Protocol: Hantzsch-Type Synthesis
This protocol is a general guideline. Optimization of temperature and reaction time may be necessary.
Materials:
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq)
-
Benzamide (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.2 eq, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzamide (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants upon heating (e.g., 5-10 mL per mmol of benzamide).
-
Stir the mixture and add Ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Complementary Methods for Direct Arylation of Oxazoles with High Regioselectivity at Both C-5 and C-2. Organic Letters, 12(16), 3578–3581. [Link]
-
Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1648. [Link]
-
Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. [Link]
-
Scribd. (n.d.). 5-Iii) Sem 4. [Link]
-
Wikipedia contributors. (2023). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
S. K., P., et al. (2021). Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems. Pharmaceutics, 13(9), 1359. [Link]
-
Radi, M., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Journal of Medicinal Chemistry, 54(17), 6036-6045. [Link]
-
Singh, R. P., et al. (2018). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Green Pharmacy, 12(2). [Link]
-
von Gunten, U., et al. (2020). Reactions of N,O- and N,S-Azoles and -Azolines with Ozone: Kinetics and Mechanisms. Environmental Science & Technology, 54(2), 874-883. [Link]
-
Joshi, S., & Choudhary, A. N. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]
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MDPI. (2021). FA Polymerization Disruption by Protic Polar Solvents. [Link]
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Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(22), 3237-3277. [Link]
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Al-Azzawi, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 163-168. [Link]
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ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
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YouTube. (2023). Rate Effects of Bimolecular Nucleophilic Substitutions. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of Ethyl 5-phenyloxazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazole Moiety
The oxazole ring is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a crucial component in the design of novel therapeutics. Ethyl 5-phenyloxazole-2-carboxylate, in particular, serves as a key building block for the synthesis of more complex molecules with potential applications in various disease areas. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will compare two prominent methods for its synthesis: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
Method 1: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles through the cyclodehydration of α-acylaminoketones.[1] This approach is characterized by its robustness and the ready availability of starting materials.
Mechanistic Causality
The reaction proceeds through the intramolecular condensation of an α-acylaminoketone. The key mechanistic steps involve the enolization of the ketone, followed by a nucleophilic attack of the enol oxygen onto the amide carbonyl carbon. Subsequent dehydration, typically promoted by a strong acid or a dehydrating agent, leads to the formation of the aromatic oxazole ring. The choice of dehydrating agent is critical and can significantly impact the reaction yield and purity of the final product.
Experimental Protocol: A Representative Synthesis
A common route to this compound via the Robinson-Gabriel synthesis involves the preparation of an α-acylaminoketone intermediate, such as ethyl 2-(benzoylamino)-3-oxobutanoate, followed by cyclodehydration.
Step 1: Synthesis of Ethyl 2-(benzoylamino)-3-oxobutanoate
This intermediate can be prepared through the acylation of an α-amino ester. For instance, the reaction of ethyl 2-amino-3-oxobutanoate with benzoyl chloride in the presence of a base like pyridine or triethylamine would yield the desired α-acylaminoketone.
Step 2: Cyclodehydration to this compound
The purified ethyl 2-(benzoylamino)-3-oxobutanoate is then subjected to cyclodehydration. Concentrated sulfuric acid is a common and effective dehydrating agent for this transformation.
Detailed Protocol:
-
To a stirred solution of ethyl 2-(benzoylamino)-3-oxobutanoate (1 equivalent) in a suitable solvent such as glacial acetic acid, slowly add concentrated sulfuric acid (2-3 equivalents) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow Diagram: Robinson-Gabriel Synthesis
Sources
A Senior Application Scientist's Guide to the Comparative Stability of Alkyl Oxazole-2-Carboxylates
Introduction: The Critical Role of Stability in Oxazole-Based Drug Development
The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from anti-inflammatory drugs like Oxaprozin to novel kinase inhibitors.[1][2] Specifically, oxazole-2-carboxylates are versatile intermediates and potential prodrugs, where the ester functionality can be tailored to modulate physicochemical properties such as solubility and cell permeability. The stability of this ester linkage is not a trivial matter; it directly dictates the compound's shelf-life, its degradation profile, and, in the context of a prodrug, the rate of bioactivation.
This guide provides a comprehensive comparison of the stability of ethyl oxazole-2-carboxylate against other common alkyl esters (methyl, isopropyl, and tert-butyl). We will move beyond theoretical discussions to outline a robust experimental framework for quantifying this stability. Our analysis is grounded in the fundamental principles of physical organic chemistry and follows industry-standard protocols for forced degradation studies, providing researchers with the tools to make informed decisions in their development pipelines.
Part 1: The Theoretical Underpinnings of Stability
The stability of an alkyl oxazole-2-carboxylate is governed by the interplay of two key factors: the inherent reactivity of the oxazole ring and the susceptibility of the ester group to hydrolysis.
-
The Oxazole Ring: The 1,3-oxazole ring is an aromatic, π-deficient heterocycle.[3][4] The nitrogen atom at position 3 and the oxygen atom at position 1 withdraw electron density from the ring carbons. This makes the C2 position, where the carboxylate is attached, the most electron-deficient and thus a primary site for potential nucleophilic attack.[3][5][6] While the ring itself is generally thermally stable, this inherent electrophilicity at C2 primes the attached ester group for reaction.[7]
-
The Alkyl Ester Group: The primary degradation pathway for these molecules under physiological or aqueous environmental conditions is hydrolysis of the ester bond. This reaction can be catalyzed by acid or, more commonly and rapidly, by base.[8] The rate of hydrolysis is profoundly influenced by:
-
Steric Hindrance: The accessibility of the electrophilic carbonyl carbon to an incoming nucleophile (e.g., H₂O or OH⁻) is critical. Larger, bulkier alkyl groups physically obstruct this approach, slowing the reaction rate.[9][10] Therefore, we can hypothesize a stability trend based on the size of the alkyl group: tert-butyl > isopropyl > ethyl > methyl.
-
Electronic Effects: Alkyl groups are weakly electron-donating. While these effects can influence the electrophilicity of the carbonyl carbon, in the case of simple alkyl esters, steric effects are overwhelmingly the dominant factor in determining the rate of hydrolysis.[9][11]
-
Below is a diagram illustrating the generally accepted mechanism for the base-catalyzed hydrolysis of an alkyl oxazole-2-carboxylate.
Caption: Base-catalyzed hydrolysis mechanism.
Part 2: Experimental Design for Comparative Stability Assessment
To empirically validate our hypothesis, a forced degradation study is the most effective approach. This involves subjecting the different alkyl esters to accelerated stress conditions to determine their relative lability. The following protocols are designed to be self-validating by including control samples and multiple time points.
Workflow for Stability Comparison
The overall experimental workflow is depicted below. This systematic process ensures that the data collected is robust, reproducible, and suitable for direct comparison.
Caption: Experimental workflow for comparative stability testing.
Detailed Experimental Protocols
The following protocols are adapted from standard industry guidelines for stability testing.[12][13][14]
1. Materials & General Preparation
-
Test Compounds: Methyl, ethyl, isopropyl, and tert-butyl oxazole-2-carboxylate (purity >98%).
-
Stock Solution: Prepare a 1 mg/mL stock solution of each compound in acetonitrile.
-
Analytical Method: A validated stability-indicating HPLC-UV method capable of separating the parent compound from its primary degradant (oxazole-2-carboxylic acid).
2. Protocol: Acid-Catalyzed Hydrolysis
-
To 1 mL of the stock solution in a sealed vial, add 1 mL of 1.0 M HCl.
-
Prepare a control sample by adding 1 mL of deionized water instead of HCl.
-
Place all vials in a thermostatically controlled water bath at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot.
-
Immediately neutralize the aliquot with an equivalent amount of 1.0 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC to determine the percentage of the parent compound remaining.
3. Protocol: Base-Catalyzed Hydrolysis
-
To 1 mL of the stock solution in a sealed vial, add 1 mL of 0.1 M NaOH.
-
Prepare a control sample by adding 1 mL of deionized water instead of NaOH.
-
Place all vials in a thermostatically controlled water bath at a lower temperature, e.g., 40°C, due to the expected faster reaction rate.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw a 100 µL aliquot.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
4. Protocol: Thermal Stability (Solid State)
-
Place approximately 5 mg of each solid compound in separate, loosely capped glass vials.
-
Place the vials in a calibrated oven at 80°C.
-
Store control samples protected from light at ambient temperature.
-
At specified time points (e.g., 1, 3, 7, 14 days), remove a vial, allow it to cool, and prepare a solution for HPLC analysis at a concentration of 100 µg/mL.
-
Analyze by HPLC and compare the peak area to that of the control sample.
Part 3: Data Analysis and Expected Outcomes
The primary output of these experiments will be the percentage of the parent compound remaining at each time point under each stress condition. This data should be tabulated for clear comparison.
Illustrative Data Summary
The following table presents hypothetical yet chemically sound data to illustrate the expected outcomes, based on the principles of steric hindrance.
| Compound | Alkyl Group | Stress Condition | % Parent Remaining (4h) | % Parent Remaining (24h) | Relative Stability Rank |
| 1 | Methyl | 0.1 M NaOH, 40°C | 15% | <1% | 4 (Least Stable) |
| 2 | Ethyl | 0.1 M NaOH, 40°C | 35% | 5% | 3 |
| 3 | Isopropyl | 0.1 M NaOH, 40°C | 70% | 25% | 2 |
| 4 | tert-Butyl | 0.1 M NaOH, 40°C | 95% | 80% | 1 (Most Stable) |
| 1 | Methyl | 1.0 M HCl, 60°C | 85% | 50% | 4 (Least Stable) |
| 2 | Ethyl | 1.0 M HCl, 60°C | 90% | 65% | 3 |
| 3 | Isopropyl | 1.0 M HCl, 60°C | 96% | 85% | 2 |
| 4 | tert-Butyl | 1.0 M HCl, 60°C | >99% | 97% | 1 (Most Stable) |
Note: This data is illustrative and serves to demonstrate the expected trend. Actual degradation rates must be determined experimentally.
Conclusion and Field-Proven Insights
The experimental framework detailed in this guide provides a definitive method for assessing the comparative stability of alkyl oxazole-2-carboxylates. Based on established chemical principles, the expected outcome is a clear correlation between the steric bulk of the alkyl ester and its stability towards hydrolysis, with the tert-butyl ester demonstrating significantly enhanced stability over the ethyl and methyl analogs.
For drug development professionals, this has direct implications:
-
Prodrug Design: For a prodrug requiring rapid conversion in the body, a less hindered ester like methyl or ethyl may be preferable. Conversely, to achieve a slower, more sustained release of the active carboxylic acid, a bulky tert-butyl ester could serve as an effective strategy.
-
Formulation and Storage: Compounds with less stable esters (e.g., methyl oxazole-2-carboxylate) will require more stringent control over pH and temperature during formulation and long-term storage to prevent premature degradation.
-
Synthesis and Purification: While the stability of the final product is key, it's also worth noting that highly labile esters may be more susceptible to degradation during workup and purification steps, potentially impacting yield and purity.
By systematically evaluating stability early in the development process using the protocols outlined here, researchers can mitigate risks, optimize drug delivery profiles, and ultimately select the most promising candidates for clinical advancement.
References
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A Comparative Guide to Validating the Purity of Synthesized Ethyl 5-phenyloxazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The structural integrity and purity of an active pharmaceutical ingredient (API) or its intermediates are cornerstones of drug safety and efficacy. Ethyl 5-phenyloxazole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry, is no exception.[1][2] Its purity can significantly influence the outcome of subsequent synthetic steps and the toxicological profile of the final drug product. This guide provides a comparative analysis of orthogonal analytical techniques essential for robustly validating the purity of this compound, grounded in the principles of scientific integrity and regulatory expectations.
The Synthetic Landscape: Anticipating Potential Impurities
To effectively validate purity, one must first understand the potential impurities that may arise during synthesis. A common route to 2,5-disubstituted oxazoles involves the reaction of an α-halo ketone with a primary amide (a variation of the Robinson-Gabriel synthesis) or the cyclization of N-propargylamides.[3][4]
Considering a plausible synthesis from ethyl 2-chloro-3-oxo-3-phenylpropanoate and formamide, the impurity profile could include:
-
Starting Materials: Unreacted ethyl 2-chloro-3-oxo-3-phenylpropanoate and formamide.
-
Intermediates: Incompletely cyclized or partially hydrolyzed intermediates.
-
Byproducts: Products from side reactions, such as dimerization or polymerization of reactants.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.[5][6]
-
Degradation Products: Compounds formed during storage or under stress conditions (e.g., hydrolysis of the ester).
A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse species.
Orthogonal Analytical Approaches: A Multi-Faceted Validation Strategy
No single analytical technique is sufficient to declare a compound "pure." A validated, orthogonal approach, employing multiple techniques with different separation and detection principles, is the industry standard. This ensures that impurities missed by one method are detected by another. The primary techniques for evaluating this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often supplemented by Fourier-Transform Infrared Spectroscopy (FTIR).[7][8][9][10]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Principle & Rationale: HPLC is the premier technique for assessing purity due to its high resolving power and quantitative accuracy.[8] For this compound, a reversed-phase (RP-HPLC) method is ideal. The nonpolar stationary phase (e.g., C18) separates the moderately polar analyte from more polar or less polar impurities based on their differential partitioning into the mobile phase.
Causality in Method Development: The choice of a C18 column is based on the compound's aromatic and ester functionalities, which provide sufficient hydrophobicity for good retention. The mobile phase, typically a mixture of acetonitrile or methanol and a buffered aqueous solution, is optimized to achieve a sharp, symmetrical peak for the main compound and good resolution from any impurity peaks. UV detection is highly effective as the phenyl and oxazole rings contain strong chromophores.
Detailed Experimental Protocol: RP-HPLC
-
System Preparation:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition (e.g., 50% B) for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run a gradient elution: e.g., start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
Principle & Rationale: NMR spectroscopy provides unparalleled insight into molecular structure and is a powerful tool for both identification and purity assessment.[9][12] For purity, ¹H NMR is particularly useful because the integral of each signal is directly proportional to the number of protons it represents, allowing for quantification without a specific reference standard for each impurity (qNMR).[13][14][15]
Expertise in Application: While HPLC excels at separating isomers and closely related impurities, NMR can uniquely identify and quantify impurities that might co-elute in chromatography, provided they have distinct proton signals.[12] It is also excellent for detecting residual solvents. The trustworthiness of qNMR relies on ensuring long relaxation delays (d1) between scans, allowing all protons to fully relax, which is critical for accurate integration.
Detailed Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of a high-purity internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).
-
-
Instrument Setup (for Quantitative Analysis):
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for quantitative work).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the known mass and molar mass of the standard and the integral ratios.
-
Examine the spectrum for small peaks that do not correspond to the main compound, integrating them to estimate the level of impurities.
-
Mass Spectrometry (MS): The Molecular Weight Confirmer
Principle & Rationale: MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9][16] It provides definitive confirmation of the molecular weight of the synthesized compound. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing their molecular weights, which is a critical piece of structural information.[8][17]
Trustworthiness through High Resolution: High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, provides highly accurate mass measurements.[16][18] This allows for the determination of the elemental composition of the parent ion and its fragments, drastically narrowing down the possibilities for an impurity's structure.
Detailed Experimental Protocol: LC-MS
-
System Preparation:
-
Use an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Employ a volatile mobile phase system compatible with MS, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The chromatographic conditions can be similar to the HPLC purity method.
-
-
Analysis:
-
Acquire data in both positive and negative ionization modes to ensure detection of a wide range of impurities.
-
The primary goal is to confirm the [M+H]⁺ or [M-H]⁻ ion for this compound (Expected [M+H]⁺ = 218.0817 for C₁₂H₁₂NO₃⁺).
-
For any impurity peaks observed in the chromatogram, extract the corresponding mass spectrum.
-
Use the accurate mass data to generate possible elemental formulas for the impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Principle & Rationale: FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups in the molecule. While not a primary tool for quantifying low-level impurities, it serves as an excellent identity check. A spectrum of a pure sample will have sharp, well-defined peaks corresponding to specific bond vibrations. The presence of impurities may lead to broadened peaks or the appearance of unexpected signals (e.g., an O-H stretch from a hydrolyzed acid impurity).
Data Interpretation for this compound:
-
~3100 cm⁻¹: C-H stretching (aromatic and oxazole ring).
-
~1730 cm⁻¹: C=O stretching (ester carbonyl).
-
~1610, 1500 cm⁻¹: C=C and C=N stretching (aromatic and oxazole rings).[19]
-
~1250 cm⁻¹: C-O stretching (ester).
Comparative Analysis Summary
The strengths and limitations of each technique are summarized below to guide the analytical strategy.
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Purity Quantification, Separation | Excellent quantitative accuracy and precision; High resolving power for isomers and related compounds.[20] | Requires a chromophore for UV detection; Co-elution can mask impurities; Impurity identification is not possible without MS. |
| ¹H NMR | Structure Confirmation, Quantification | Provides definitive structural information; Universal detector for protons; Can quantify without impurity standards (qNMR).[12][13] | Lower sensitivity than HPLC; Signal overlap can complicate analysis; Not ideal for separating complex mixtures. |
| LC-MS | Molecular Weight Confirmation, Impurity ID | Extremely high sensitivity; Provides molecular weight of impurities; HRMS gives elemental composition.[16][18] | Response factors can vary significantly, making quantification difficult without standards; Ion suppression effects. |
| FTIR | Identity Confirmation | Fast, non-destructive, and provides a unique "fingerprint" for functional groups. | Not suitable for quantification of minor impurities; Not sensitive to impurities lacking unique functional groups. |
Workflow for Comprehensive Purity Validation
A logical, self-validating workflow ensures all aspects of purity are addressed. This starts with identity confirmation and progresses to quantitative and structural analysis of impurities.
Caption: Integrated workflow for purity validation.
Conclusion
Validating the purity of this compound is a critical step in drug development that demands a rigorous, multi-technique approach. While HPLC provides the gold standard for quantitative purity assessment, it must be complemented by the structural elucidation power of NMR and the sensitive identification capabilities of Mass Spectrometry. This orthogonal strategy ensures that the material is not only pure by chromatographic standards but is also structurally correct and free from unidentified or co-eluting impurities. Adherence to such a comprehensive validation plan, guided by regulatory frameworks like the ICH Q3A guidelines, is fundamental to ensuring the quality and safety of the final pharmaceutical product.[5][21][22]
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A Comparative Analysis of the Biological Activity of Ethyl 5-phenyloxazole-2-carboxylate and Standard Antibiotics
A Technical Guide for Researchers in Antimicrobial Drug Development
In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with potent and selective antibacterial activity is a paramount objective in medicinal chemistry. Among the heterocyclic compounds, oxazole derivatives have emerged as a promising class of therapeutic agents, demonstrating a wide range of biological activities.[1][2] This guide provides an in-depth comparative analysis of the biological activity of a representative oxazole compound, Ethyl 5-phenyloxazole-2-carboxylate, against two widely used antibiotics, Ciprofloxacin and Ampicillin.
This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel antimicrobial candidates. The experimental protocols detailed herein are designed to be self-validating, providing a robust methodology for assessing antimicrobial efficacy, selectivity, and potential mechanism of action.
Introduction to the Compounds
This compound: This molecule belongs to the oxazole class of heterocyclic compounds. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[2] The presence of the phenyl group and the ethyl carboxylate moiety can significantly influence its physicochemical properties and biological activity. While the broader class of oxazole derivatives has shown antimicrobial potential, the specific activity profile of this ethyl ester derivative warrants detailed investigation.[3][4]
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin is highly effective against a wide range of Gram-negative and Gram-positive bacteria.[5] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[6][7]
Ampicillin: A beta-lactam antibiotic from the aminopenicillin family, Ampicillin is effective against many Gram-positive and some Gram-negative bacteria.[8] It acts by inhibiting the synthesis of the bacterial cell wall, specifically by targeting penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis.[9][10][11]
Comparative Antimicrobial Spectrum: A Proposed Study
To objectively compare the antimicrobial efficacy of this compound with Ciprofloxacin and Ampicillin, a comprehensive in vitro susceptibility study is proposed. The following section details the experimental design for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of each compound against a panel of clinically relevant bacterial strains.
Experimental Protocol: Broth Microdilution Assay for MIC and MBC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12]
Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
This compound, Ciprofloxacin, and Ampicillin (analytical grade)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Spectrophotometer (600 nm)
-
Sterile saline (0.85%)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation:
-
From a fresh overnight culture on MHA, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plates:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.
-
The final volume in each well will be 100 µL.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
MBC Determination:
-
From the wells showing no visible growth, subculture 10 µL onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Hypothetical Comparative Data
The following table presents a hypothetical outcome of the antimicrobial susceptibility testing to illustrate the comparative analysis.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus ATCC 29213 | 8 | 16 |
| E. coli ATCC 25922 | 16 | 32 | |
| P. aeruginosa ATCC 27853 | 64 | >128 | |
| E. faecalis ATCC 29212 | 32 | 64 | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 |
| E. coli ATCC 25922 | 0.015 | 0.03 | |
| P. aeruginosa ATCC 27853 | 0.25 | 0.5 | |
| E. faecalis ATCC 29212 | 1 | 2 | |
| Ampicillin | S. aureus ATCC 29213 | 0.25 | 0.5 |
| E. coli ATCC 25922 | 8 | 16 | |
| P. aeruginosa ATCC 27853 | >128 | >128 | |
| E. faecalis ATCC 29212 | 2 | 4 |
Cytotoxicity and Selectivity Index
A critical aspect of drug development is to ensure that a compound is selectively toxic to the target pathogen with minimal harm to host cells. The following protocol outlines the determination of the cytotoxic concentration (CC₅₀) and the calculation of the selectivity index (SI).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]
Objective: To determine the concentration of the test compound that reduces the viability of mammalian cells by 50% (CC₅₀).
Materials:
-
Human embryonic kidney 293 (HEK293) cells or other suitable mammalian cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC₅₀ Calculation: The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Selectivity Index Calculation
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antimicrobial agent. It is calculated as the ratio of the CC₅₀ to the MIC. A higher SI value indicates greater selectivity for the microbial target over host cells.[15][16][17]
Formula: SI = CC₅₀ / MIC
Hypothetical Cytotoxicity and Selectivity Data
| Compound | CC₅₀ (µg/mL) on HEK293 cells | Target Organism | MIC (µg/mL) | Selectivity Index (SI) |
| This compound | >256 | S. aureus | 8 | >32 |
| E. coli | 16 | >16 | ||
| Ciprofloxacin | ~200 | S. aureus | 0.5 | ~400 |
| E. coli | 0.015 | ~13333 | ||
| Ampicillin | >1000 | S. aureus | 0.25 | >4000 |
| E. coli | 8 | >125 |
Proposed Mechanism of Action
The broad antimicrobial activity of oxazole derivatives suggests various potential mechanisms of action.[1][4] Based on existing literature for similar compounds, two plausible mechanisms for this compound are the inhibition of bacterial topoisomerases or the disruption of the bacterial cell membrane.[18][19][20]
Investigating Topoisomerase Inhibition
Hypothesis: this compound inhibits bacterial DNA gyrase and/or topoisomerase IV.
Experimental Approach: A commercially available DNA gyrase or topoisomerase IV relaxation assay kit can be used. The assay measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme. The inhibitory effect of the test compound would be observed as a reduction in the amount of relaxed DNA.
Assessing Cell Membrane Disruption
Hypothesis: this compound disrupts the integrity of the bacterial cell membrane.
Experimental Approach: Membrane integrity can be assessed using fluorescent dyes such as propidium iodide (PI), which can only enter cells with compromised membranes. An increase in PI fluorescence in bacterial cells treated with the compound would indicate membrane damage.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the comparative analysis.
Caption: Proposed mechanisms of action for the test compound.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the comparative evaluation of a novel oxazole derivative, this compound, against established antibiotics. The provided protocols for determining antimicrobial activity, cytotoxicity, and selectivity offer a standardized framework for assessing the therapeutic potential of new chemical entities. The hypothetical data presented herein serves as a template for the interpretation and presentation of experimental results.
Future studies should focus on elucidating the precise mechanism of action of promising oxazole derivatives. Structure-activity relationship (SAR) studies would also be invaluable for optimizing the antimicrobial potency and selectivity of this chemical class. The ultimate goal is the development of novel antibiotics that can effectively combat the growing threat of multidrug-resistant bacteria.
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link]
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A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health. [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
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Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University. [Link]
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Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. PubMed. [Link]
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Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. ResearchGate. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
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Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. MDPI. [Link]
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The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. National Institutes of Health. [Link]
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Selective Inhibition of Bacterial and Human Topoisomerases by N-Arylacyl O-Sulfonated Aminoglycoside Derivatives. National Institutes of Health. [Link] 27.[1][3]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. IRIS UniPA. [Link]
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Enhancing the selectivity and conditional sensitivity of an antimicrobial peptide through cleavage simulations and homoarginine incorporation to combat drug-resistant bacteria. PubMed. [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]
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Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. [Link]
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A Senior Application Scientist's Guide to Oxazole Synthesis: Benchmarking Efficiency Across Classic and Modern Routes
For researchers in medicinal chemistry and drug development, the oxazole scaffold is a privileged structure, appearing in a vast array of biologically active natural products and synthetic compounds. The efficient construction of this five-membered heterocycle is therefore a critical task in the synthesis of potential new therapeutics. This guide provides an in-depth comparison of the most prominent methods for oxazole synthesis, offering a critical evaluation of their efficiency, scope, and practicality. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present comparative data to empower chemists to select the optimal strategy for their synthetic challenges.
The Classical Approaches: Cornerstones of Oxazole Synthesis
Three classical name reactions have long formed the bedrock of oxazole synthesis: the Robinson-Gabriel, the van Leusen, and the Fischer syntheses. Each offers a distinct approach to the assembly of the oxazole ring, with inherent advantages and limitations.
Robinson-Gabriel Synthesis: Cyclodehydration of α-Acylamino Ketones
First described in the early 20th century, the Robinson-Gabriel synthesis remains a robust and widely used method for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[1][2] The core of this reaction is the intramolecular cyclodehydration of an α-acylamino ketone.[1][3]
Mechanism and Rationale:
The reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack of the enolized ketone onto the activated amide. Subsequent dehydration yields the oxazole ring. The choice of a strong dehydrating agent is crucial for driving the reaction to completion. Common reagents include concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[4][5] More modern variations have employed reagents like trifluoroacetic anhydride (TFAA) or Dess-Martin periodinane in conjunction with triphenylphosphine and iodine for milder conditions.[1]
Experimental Workflow: Robinson-Gabriel Synthesis
Caption: General workflow for the Robinson-Gabriel synthesis.
Advantages:
-
Readily available starting materials: α-Acylamino ketones can be prepared through various methods, including the Dakin-West reaction.[1]
-
Well-established and reliable: A long history of use provides a wealth of literature and predictable outcomes for many substrates.
Disadvantages:
-
Harsh reaction conditions: The use of strong acids and high temperatures can limit the functional group tolerance of the substrates.[4]
-
Limited scope for certain substitution patterns: Primarily suited for 2,5-di- and 2,4,5-trisubstituted oxazoles.
-
Potential for low yields with sensitive substrates: Acid-labile groups may not survive the reaction conditions.[4]
Van Leusen Oxazole Synthesis: A Milder Alternative
Developed in 1972, the van Leusen reaction offers a milder and often more efficient route to 5-substituted and 4,5-disubstituted oxazoles.[6][7] This method utilizes the versatile reagent p-toluenesulfonylmethyl isocyanide (TosMIC).[7]
Mechanism and Rationale:
The reaction is a [3+2] cycloaddition. Under basic conditions, TosMIC is deprotonated to form a nucleophilic anion. This anion attacks an aldehyde, and the resulting adduct undergoes intramolecular cyclization to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid, driven by the formation of the aromatic oxazole ring, yields the final product.[6][7][8] The choice of base is critical, with potassium carbonate being commonly used for many applications.[9]
Experimental Workflow: Van Leusen Oxazole Synthesis
Caption: General workflow for the van Leusen oxazole synthesis.
Advantages:
-
Mild reaction conditions: Generally proceeds under basic conditions at moderate temperatures, allowing for better functional group tolerance compared to the Robinson-Gabriel synthesis.[6]
-
Good to excellent yields: Often provides high yields for a wide range of aldehydes.[6]
-
Versatility: One-pot variations allow for the synthesis of 4,5-disubstituted oxazoles by including an alkyl halide in the reaction mixture.[6] Modern adaptations using microwave irradiation or pressure reactors can significantly reduce reaction times.[9]
Disadvantages:
-
Stoichiometric use of TosMIC: The reagent is used in stoichiometric amounts, which can be a drawback in terms of cost and atom economy.
-
Potential for side reactions: The reactivity of TosMIC can lead to the formation of byproducts if the reaction is not carefully controlled.
Fischer Oxazole Synthesis: A Classic Route from Cyanohydrins
The Fischer oxazole synthesis, discovered in 1896, is one of the earliest methods for preparing 2,5-disubstituted oxazoles.[10] It involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[10][11]
Mechanism and Rationale:
The reaction is initiated by the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, followed by an intramolecular SN2 reaction and loss of water to form a chloro-oxazoline. Tautomerization and subsequent elimination of HCl yield the aromatic oxazole. The reaction is typically carried out in an anhydrous solvent like diethyl ether.[10]
Experimental Workflow: Fischer Oxazole Synthesis
Caption: General workflow for the Fischer oxazole synthesis.
Advantages:
-
Historically significant: A foundational method in heterocyclic chemistry.
-
Useful for specific substitution patterns: Particularly effective for the synthesis of 2,5-diaryloxazoles.
Disadvantages:
-
Use of hazardous reagents: Requires anhydrous HCl gas, which is corrosive and requires special handling.
-
Limited substrate scope: Primarily applicable to aromatic cyanohydrins and aldehydes.
-
Formation of byproducts: Can produce chlorinated byproducts and oxazolidinones.[10]
Other Notable Synthetic Routes
Beyond the classical trio, other methods offer valuable alternatives for accessing specific oxazole substitution patterns.
Bredereck Reaction: From α-Haloketones and Amides
The Bredereck reaction provides a straightforward route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides.[4] This method is considered efficient and economical.[4] An improvement on this method utilizes α-hydroxyketones as the starting material.[4]
Mechanism and Rationale: The reaction likely proceeds through initial N-alkylation of the amide by the α-haloketone, followed by intramolecular cyclization and dehydration to furnish the oxazole ring.
Advantages:
-
Direct access to 2,4-disubstituted oxazoles: A key advantage over methods that primarily yield other substitution patterns.
-
Economical: Utilizes relatively simple and inexpensive starting materials.
Disadvantages:
-
Potential for side reactions: The reactivity of α-haloketones can lead to self-condensation or other undesired pathways.
-
Purification challenges: Separation of the desired oxazole from polymeric byproducts, particularly when using formamide, can be difficult.[12]
Comparative Analysis of Efficiency
To provide a quantitative benchmark, the following table summarizes key performance indicators for the discussed synthetic routes.
| Synthetic Route | General Substrates | Catalyst/Reagent | Typical Conditions | Yield Range | Advantages | Disadvantages | Atom Economy (Theoretical, for Diphenyloxazole) |
| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃, TFAA | High temperature | Moderate to Good | Readily available starting materials, well-established. | Harsh conditions, limited functional group tolerance. | ~88% |
| Van Leusen | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | Mild to moderate temperature | Good to Excellent | Mild conditions, good functional group tolerance, one-pot variations. | Stoichiometric use of TosMIC, potential for side reactions. | ~53% |
| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl | Anhydrous, often low temperature | Moderate to Good | Classical method, useful for specific substitution patterns. | Requires anhydrous HCl, limited substrate scope. | ~92% |
| Bredereck | α-Haloketones, Amides | None (thermal) or acid/base catalyst | Varies | Moderate to Good | Access to 2,4-disubstituted oxazoles, economical. | Potential for side reactions and purification issues. | ~78% (for 2-phenyl-4-methyloxazole) |
Note: Atom economy is calculated for the synthesis of 2,5-diphenyloxazole from benzaldehyde and mandelonitrile for the Fischer route, from 2-amino-1-phenylethan-1-one and benzoyl chloride for a hypothetical Robinson-Gabriel precursor synthesis, from benzaldehyde and TosMIC for the van Leusen route, and for 2-phenyl-4-methyloxazole from phenacyl bromide and acetamide for the Bredereck reaction. These are illustrative and will vary with specific substrates and precursor syntheses.
From an atom economy perspective, the Fischer and Robinson-Gabriel syntheses appear more favorable in these specific examples.[13][14] However, this metric does not account for the generation of waste from solvents, workup, and purification, nor the energy consumption, particularly for the high-temperature Robinson-Gabriel reaction. Modern "green" chemistry approaches often favor methods like the van Leusen synthesis, especially when modified with catalytic bases or performed in greener solvents like ionic liquids, despite the lower theoretical atom economy of the core transformation.[15][16]
Experimental Protocols
To provide practical guidance, detailed step-by-step protocols for the synthesis of representative oxazoles are provided below.
Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
Materials:
-
N-(2-oxo-2-phenylethyl)benzamide (α-benzamidoacetophenone)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add N-(2-oxo-2-phenylethyl)benzamide (20 g).
-
Carefully add concentrated sulfuric acid (80 g) to the flask while stirring.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with toluene (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product as a yellow solid.
-
Recrystallize the crude product from methanol to afford pure 2,5-diphenyloxazole as a white solid (yield: ~62.5%).
Safety: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
Protocol 2: Van Leusen Synthesis of 5-Phenyloxazole
Materials:
-
Benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel to yield 5-phenyloxazole.
Safety: TosMIC is toxic and should be handled with care in a well-ventilated fume hood.
Protocol 3: Fischer Synthesis of 2,5-Diphenyloxazole
Materials:
-
Mandelonitrile (benzaldehyde cyanohydrin)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve mandelonitrile (equimolar amount to benzaldehyde) and benzaldehyde in anhydrous diethyl ether in a three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube.
-
Cool the flask in an ice bath.
-
Pass a stream of dry hydrogen chloride gas through the solution with stirring.
-
The product, 2,5-diphenyloxazole hydrochloride, will precipitate as a solid.
-
Collect the precipitate by filtration and wash with anhydrous diethyl ether.
-
To obtain the free base, suspend the hydrochloride salt in water and add saturated sodium bicarbonate solution until the mixture is basic.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 2,5-diphenyloxazole.
Safety: Anhydrous hydrogen chloride is a highly corrosive and toxic gas. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.
Conclusion and Future Outlook
The choice of an oxazole synthesis route is a multifaceted decision that requires careful consideration of the desired substitution pattern, the functional group tolerance of the starting materials, and the desired efficiency in terms of yield, atom economy, and overall process greenness.
-
The Robinson-Gabriel synthesis , while suffering from harsh conditions, remains a workhorse for robust substrates where high temperatures and strong acids are not a concern.
-
The van Leusen synthesis offers a milder, more versatile, and often higher-yielding alternative, making it a popular choice in modern synthetic laboratories. Its adaptability to one-pot procedures and amenability to green chemistry modifications further enhance its appeal.
-
The Fischer synthesis , though historically important, is now less commonly used due to the hazardous nature of the reagents and its limited scope.
-
The Bredereck reaction provides a valuable and direct entry point to 2,4-disubstituted oxazoles.
For the modern drug development professional, the trend is clearly towards milder, more efficient, and environmentally benign synthetic methods. While the classical syntheses remain relevant, ongoing research continues to refine these methods and develop novel catalytic approaches that promise even greater efficiency and broader applicability in the construction of this vital heterocyclic scaffold. The judicious selection and application of the methods outlined in this guide will undoubtedly facilitate the discovery and development of the next generation of oxazole-containing therapeutics.
References
- Joshi, S., Choudhary, A. N., & Juyal, D. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-287.
- Joshi, S., Choudhary, A. N., & Juyal, D. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
-
Wikipedia contributors. (2023). Fischer oxazole synthesis. Wikipedia, The Free Encyclopedia. [Link]
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A Comparative Guide to the Reactivity of Phenyloxazoles and Phenylthiazoles for the Modern Chemist
For researchers, medicinal chemists, and professionals in drug development, the choice between heterocyclic scaffolds is a critical decision that profoundly impacts molecular properties and synthetic accessibility. Phenyloxazoles and phenylthiazoles are two such cornerstone structures, often considered bioisosteres, yet they exhibit distinct electronic and reactivity profiles. This guide provides an in-depth, objective comparison of their chemical behavior, supported by experimental data and detailed protocols, to inform rational synthetic design and accelerate discovery programs.
Foundational Principles: A Tale of Two Azoles
The divergent reactivity of phenyloxazoles and phenylthiazoles stems from fundamental differences in their electronic structure and aromaticity. The replacement of the sulfur atom in the thiazole ring with a more electronegative oxygen atom in the oxazole ring orchestrates a cascade of electronic effects.
-
Aromaticity : Thiazole is widely regarded as being more aromatic than oxazole.[1] The sulfur atom's 3p orbitals are more effective at participating in π-delocalization compared to oxygen's more tightly held 2p electrons. Consequently, oxazoles exhibit a greater degree of diene-like character, influencing their participation in pericyclic reactions.[2]
-
Basicity and Electron Density : The pyridine-like nitrogen atom in both heterocycles deactivates the rings towards electrophilic attack compared to benzene.[1] However, the greater electronegativity of oxygen in the oxazole ring leads to lower electron density throughout the heterocyclic system. This is reflected in their basicity; oxazole is a significantly weaker base (pKa of conjugate acid ≈ 0.8) than thiazole (pKa ≈ 2.5).[3] This difference influences the propensity for N-alkylation, N-acylation, and reactions proceeding under acidic conditions.
These core electronic differences dictate the preferred sites of reaction and the relative ease with which transformations occur. For both systems, the canonical reactivity map is as follows:
-
C2 Position : Most acidic proton. Prone to deprotonation by strong bases (metallation) and, in some cases, nucleophilic attack.[3][4]
-
C5 Position : Highest electron density. The primary site for electrophilic aromatic substitution.[3]
-
C4 Position : The second most likely site for electrophilic attack, though significantly less favored than C5.[3]
Comparative Reactivity Analysis: Experimental Evidence
To provide a clear, data-driven comparison, we will examine three major classes of chemical transformations: Electrophilic Aromatic Substitution, Transition Metal-Catalyzed C-H Functionalization, and Metallation/Deprotonation.
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on the azole ring is a key method for functionalization. While the phenyl substituent can also undergo substitution, reactions are typically directed to the electron-rich C5 position of the heterocycle. The general trend observed is that thiazoles undergo EAS more readily than the more electron-deficient oxazoles.
While direct side-by-side comparative yield data is scarce in the literature, the conditions required for halogenation illustrate the reactivity difference. 2-Amino-1,3-thiazoles can be regioselectively brominated at the C5 position under mild conditions using copper(II) bromide at room temperature.[5] In contrast, electrophilic substitution on oxazoles often requires harsher conditions or more activated substrates.
Table 1: Comparison of Typical Electrophilic Aromatic Substitution Reactions
| Reaction Type | Phenyloxazole Derivative | Phenylthiazole Derivative | Key Observation & Rationale |
| Nitration | Requires forcing conditions (e.g., fuming HNO₃/H₂SO₄). Often results in a mixture of isomers or decomposition. | Can be nitrated under standard mixed-acid conditions (HNO₃/H₂SO₄).[6] | The higher electron density and greater aromatic stability of the thiazole ring allow it to better stabilize the positive charge in the Wheland intermediate formed during electrophilic attack. |
| Halogenation | Bromination is known but can be challenging. | Readily undergoes bromination and chlorination, often with high regioselectivity for the C5 position.[5] | The thiazole ring is more nucleophilic and thus more reactive towards electrophiles like Br⁺. |
Transition Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for elaborating heterocyclic cores. Palladium-catalyzed direct arylation, which typically proceeds via a concerted metalation-deprotonation (CMD) pathway, is particularly illustrative. The reaction involves the activation of a C-H bond (usually at the most acidic or sterically accessible position) by a palladium catalyst, followed by coupling with an aryl halide. For both phenyloxazoles and phenylthiazoles, this reaction preferentially occurs at the C2 position.
Table 2: Comparison of Palladium-Catalyzed C-H Arylation
| Substrate | Coupling Partner | Catalyst System | Yield | Source |
| 5-Phenyloxazole | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5 mol%), t-BuOLi, Dioxane | 87% | [7] |
| 2-Methylthiazole | 4-Bromotoluene | Pd(OAc)₂ (0.1 mol%), K₂CO₃, DMA | 92% | [8] |
Interpretation of Results: While the reaction conditions are not identical, these representative examples show that both phenyloxazoles and phenylthiazoles are competent substrates for palladium-catalyzed C-H arylation at the C2 position, affording high yields.[7][8] The thiazole example notably proceeds with a very low catalyst loading and without a phosphine ligand, suggesting the C-H activation step may be more facile for the thiazole ring.[8] This is consistent with the C2-proton of thiazoles being generally more acidic than that of oxazoles.
C2-Deprotonation (Metallation) and Electrophilic Quench
The acidity of the C2-proton allows for regioselective deprotonation using strong organolithium bases, followed by quenching with an electrophile. This is a robust method for introducing substituents exclusively at the C2 position. The primary difference between the two systems lies in the stability of the resulting 2-lithio intermediate. 2-Lithiooxazoles are known to be less stable and can undergo electrocyclic ring-opening to form an enolate-isonitrile species, particularly at temperatures above -78 °C.[2]
Experimental Protocols: A Practical Guide
The following protocols are representative procedures for the functionalization of phenyloxazole and phenylthiazole scaffolds. They are designed to be self-validating and provide a clear basis for comparison.
Protocol: C2-Arylation of 5-Phenyloxazole via Palladium-Catalyzed C-H Functionalization
This protocol is adapted from the work of Besselièvre et al. and demonstrates the direct coupling of an aryl bromide at the C2 position.[7]
Workflow Diagram:
Caption: Workflow for Pd-catalyzed C2-arylation of 5-phenyloxazole.
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk tube, add 5-phenyloxazole (145 mg, 1.0 mmol, 1.0 equiv), the desired aryl bromide (1.1 mmol, 1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%), and lithium tert-butoxide (160 mg, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate the tube and backfill with argon. Repeat this cycle two more times. Under a positive pressure of argon, add anhydrous dioxane (5 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the 2-aryl-5-phenyloxazole product.
Protocol: C2-Deprotonation and Quench of 2-Phenylthiazole
This protocol outlines a general procedure for the selective functionalization at the C2 position via lithiation.
Mechanism Diagram:
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Ethyl 5-phenyloxazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. Ethyl 5-phenyloxazole-2-carboxylate, a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules, is no exception. Robust and reliable analytical methods are the bedrock of quality control, ensuring the integrity of the API throughout its lifecycle. However, the validation of a single analytical method is often insufficient. Cross-validation, the process of comparing two or more distinct analytical methods, provides a higher degree of assurance in the reported results, mitigates the risk of method-specific biases, and is a critical component of a comprehensive quality control strategy.
This guide provides an in-depth comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for the cross-validation of these powerful analytical techniques, all grounded in the principles of scientific integrity and regulatory compliance.
The Imperative of Methodological Diversity in Pharmaceutical Analysis
Relying on a single analytical technique, no matter how well validated, can introduce unforeseen vulnerabilities. A well-designed cross-validation strategy, employing orthogonal methods that measure the same analyte based on different chemical and physical principles, provides a more complete picture of a sample's purity profile. For a moderately polar and thermally stable compound like this compound, RP-HPLC and GC-MS represent two such orthogonal approaches. HPLC separates based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, while GC separates based on volatility and interaction with a stationary phase in a gaseous mobile phase. The addition of mass spectrometry provides an extra layer of specificity through the analysis of mass-to-charge ratios of fragmented ions.
This guide will explore the development and validation of both an RP-HPLC-UV method and a GC-MS method for the analysis of this compound. We will then detail the process of cross-validation, ensuring that both methods provide consistent and reliable results.
Experimental Protocols: A Tale of Two Techniques
The following protocols are designed to be robust and adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and United States Pharmacopeia (USP) <1225> guidelines.[1][2][3][4][5][6][7][8][9]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase method using a C18 column is a logical starting point, as this stationary phase effectively retains moderately polar aromatic compounds.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v). The use of a simple binary mixture avoids the complexities of buffer preparation and potential for salt precipitation.
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for ensuring reproducible retention times.
-
Detection Wavelength: 265 nm. Based on UV-Vis spectral data of structurally similar oxazole derivatives, this wavelength is expected to provide good sensitivity for the phenyl-oxazole chromophore.[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). This type of column is a good general-purpose column for separating a wide range of organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C. This temperature ensures the rapid and complete volatilization of the analyte without thermal degradation.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z. This range will capture the molecular ion and key fragment ions.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate at a concentration of 1 mg/mL. Further dilute with the same solvent to a final concentration of approximately 10 µg/mL.
The Cross-Validation Workflow: A Visual Guide
The process of cross-validating these two analytical methods can be visualized as a logical progression from individual method validation to a direct comparison of results.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Comparative Performance Data: A Head-to-Head Analysis
The following table summarizes the expected performance characteristics of the two proposed analytical methods, based on established validation principles and data from similar compounds.
| Performance Parameter | RP-HPLC-UV | GC-MS | Rationale for Expected Performance |
| Specificity | Good | Excellent | While HPLC-UV can resolve the analyte from many impurities, co-elution is possible. The mass selective detection of GC-MS provides a much higher degree of specificity based on unique fragmentation patterns. |
| Linearity (r²) | > 0.999 | > 0.995 | Both techniques are expected to exhibit excellent linearity over a defined concentration range. |
| Range | 10 - 200 µg/mL | 0.1 - 20 µg/mL | GC-MS is typically more sensitive than HPLC-UV, allowing for a lower working range. |
| Limit of Detection (LOD) | ~ 3 µg/mL | ~ 0.03 µg/mL | The inherent sensitivity of the mass spectrometer detector allows for a significantly lower LOD. |
| Limit of Quantitation (LOQ) | ~ 10 µg/mL | ~ 0.1 µg/mL | The LOQ for GC-MS is expected to be substantially lower, making it suitable for trace analysis. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods should demonstrate high accuracy, with the slightly wider range for GC-MS accounting for potential variability in sample introduction. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC generally offers superior precision due to the highly reproducible nature of liquid injections compared to the potential for variability in GC injections. |
| Robustness | High | Moderate | HPLC methods are often more robust to minor changes in parameters like mobile phase composition and temperature. GC methods can be more sensitive to variations in carrier gas flow and temperature ramps. |
The Power of Orthogonal Comparison: Interpreting the Data
The cross-validation process culminates in the analysis of the same batches of this compound by both the validated HPLC and GC-MS methods. The results are then statistically compared. A successful cross-validation, where the results from both methods are statistically equivalent, provides a high degree of confidence in the quality of the API.
Should discrepancies arise, the orthogonal nature of the two techniques provides a powerful diagnostic tool. For instance, if the HPLC method consistently reports a higher purity than the GC-MS method, it could indicate the presence of a non-volatile impurity that is not detected by GC. Conversely, a higher purity by GC-MS might suggest the presence of an impurity that co-elutes with the main peak in the HPLC method but is resolved by the mass spectrometer.
Conclusion: A Foundation of Trust in Analytical Data
The cross-validation of analytical methods is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the quality and safety of pharmaceutical products. By employing orthogonal techniques such as RP-HPLC and GC-MS for the analysis of this compound, researchers and drug development professionals can build a comprehensive and robust analytical data package. This dual-method approach provides a self-validating system that enhances confidence in the reported results and ensures the unwavering quality of the final drug product.
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International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][1][2][3][4][5]
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United States Pharmacopeia. (2023). General Chapter <1225> Validation of Compendial Procedures. In United States Pharmacopeia and National Formulary (USP-NF). United States Pharmacopeial Convention. [Link][6][7][8][9]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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PharmaGuru. (2023, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Investigations of a Dog. (2023, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(1), 123-129. [Link]
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Shirkhedkar, A. A., et al. (2015). Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets. Indian Journal of Pharmaceutical Sciences, 77(3), 306–311. [Link]
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A Comparative Guide to the In Vitro and In Vivo Activity of Ethyl 5-phenyloxazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported in vitro activity of Ethyl 5-phenyloxazole-2-carboxylate derivatives and outlines the experimental framework for their potential in vivo evaluation. The focus of this analysis is on their promising anticancer properties as inhibitors of tubulin polymerization.
Introduction: The Therapeutic Potential of Oxazole Scaffolds
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, this compound derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the disruption of microtubule dynamics, a clinically validated target for cancer chemotherapy. This guide will delve into the structure-activity relationships of these compounds, comparing their performance in cell-free and cell-based assays with the projected methodologies for animal studies.
In Vitro Activity: Potent Cytotoxicity and Tubulin Polymerization Inhibition
A significant body of research has focused on the synthesis and in vitro evaluation of a series of 5-phenyloxazole-2-carboxylic acid derivatives, particularly N,5-diphenyloxazole-2-carboxamides. These compounds have demonstrated potent cytotoxic effects against various human cancer cell lines.
A key study by Zhao et al. (2021) provides a foundational understanding of the in vitro activity of these derivatives.[1] The researchers synthesized a series of N,5-diphenyloxazole-2-carboxamides and evaluated their antiproliferative activity against HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.
Structure-Activity Relationship (SAR) Insights
The study revealed several key structural features that govern the anticancer activity of these compounds. Modifications on the N-phenyl ring of the carboxamide moiety were found to significantly influence cytotoxicity. For instance, the introduction of a hydroxyl group at the para-position of the N-phenyl ring, as seen in compound 9 , led to a marked increase in potency compared to the unsubstituted parent compound.
Comparative Cytotoxicity Data
The cytotoxic activities of the most promising derivatives from the aforementioned study are summarized in the table below, with IC50 values representing the concentration required to inhibit 50% of cell growth.
| Compound | R Group (on N-phenyl) | HeLa IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| 6 | H | >50 | >50 | >50 |
| 7 | 4-OCH₃ | 2.89 | 3.12 | 4.21 |
| 9 | 4-OH | 0.78 | 1.08 | 1.27 |
| ABT-751 (Reference) | - | 1.25 | 1.89 | 2.03 |
| Colchicine (Reference) | - | 0.012 | 0.015 | 0.018 |
Data sourced from Zhao et al. (2021).[1]
As the data indicates, compound 9 exhibited the highest antiproliferative activity, with IC50 values in the sub-micromolar to low micromolar range, surpassing the reference compound ABT-751 in all tested cell lines.[1] Furthermore, this compound demonstrated a degree of selectivity for cancer cells over normal human cells, a crucial attribute for potential therapeutic candidates.[1]
Mechanism of Action: Targeting Microtubules
Further mechanistic studies revealed that these 5-phenyloxazole-2-carboxamide derivatives exert their cytotoxic effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1]
Molecular docking studies have suggested that these compounds bind to the colchicine-binding site on β-tubulin, a well-known mechanism for microtubule-destabilizing agents.[1]
Caption: Workflow for the in vitro evaluation of this compound derivatives.
Transition to In Vivo Evaluation: A Proposed Framework
While the in vitro data for this compound derivatives, particularly compound 9, is compelling, successful translation to a clinical setting necessitates rigorous in vivo validation. As of the latest literature review, specific in vivo efficacy and pharmacokinetic data for N,5-diphenyloxazole-2-carboxamides are not yet publicly available. However, based on the established protocols for evaluating tubulin polymerization inhibitors, a comprehensive in vivo testing strategy can be outlined.
Animal Models
The most common and initial in vivo models for assessing the efficacy of anticancer agents are xenograft models in immunocompromised mice. For the derivatives discussed, the following models would be appropriate:
-
Subcutaneous Xenograft Models: Human cancer cell lines that showed high sensitivity in vitro (e.g., HeLa or A549) are implanted subcutaneously into nude mice. Tumor growth is monitored over time following treatment with the test compound. This model is crucial for assessing the compound's ability to inhibit tumor growth in a living system.
Pharmacokinetic and Toxicity Studies
Before efficacy studies, it is essential to understand the pharmacokinetic (PK) profile and toxicity of the lead compounds.
-
Pharmacokinetics: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug. Rats or mice are typically used to determine key parameters such as half-life, bioavailability, and maximum plasma concentration after intravenous and oral administration.[2]
-
Acute Toxicity Studies: These studies are performed to determine the short-term adverse effects of a single high dose of the compound and to establish a safe dose range for efficacy studies.[2]
Caption: A proposed workflow for the in vivo evaluation of promising this compound derivatives.
Bridging the Gap: The In Vitro-In Vivo Correlation
The primary challenge in drug development is the often-observed disconnect between promising in vitro results and in vivo efficacy. Several factors can contribute to this discrepancy:
-
Metabolic Instability: A compound that is highly active in vitro may be rapidly metabolized in the liver in vivo, leading to low systemic exposure and reduced efficacy.
-
Poor Bioavailability: The compound may not be well absorbed from the gastrointestinal tract after oral administration, preventing it from reaching the tumor at therapeutic concentrations.
-
Off-Target Toxicity: The compound may have unforeseen toxic effects on healthy tissues that were not apparent in cell culture.
-
Tumor Microenvironment: The complex microenvironment of a solid tumor, including poor vascularization and high interstitial pressure, can limit drug penetration.
Therefore, the proposed in vivo studies are critical for determining the true therapeutic potential of this compound derivatives. The data from these studies will be essential for establishing a robust in vitro-in vivo correlation (IVIVC), which can guide further lead optimization and clinical development.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells (e.g., A549) in a mixture of media and Matrigel into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Conclusion
This compound derivatives, particularly N,5-diphenyloxazole-2-carboxamides, have demonstrated significant promise as anticancer agents in in vitro studies. Their potent cytotoxicity and well-defined mechanism of action as tubulin polymerization inhibitors make them attractive candidates for further development. The next critical step is to bridge the gap between these encouraging in vitro findings and demonstrable in vivo efficacy. The proposed framework for in vivo evaluation, encompassing pharmacokinetic, toxicity, and xenograft studies, will be instrumental in validating their therapeutic potential and guiding their journey towards clinical application.
References
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Zhao, D., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 40, 127968. [Link]
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Poulin, P., & Theil, F. P. (2002). Prediction of pharmacokinetics prior to in vivo studies. II. Generic physiologically based pharmacokinetic models of drug disposition. Journal of Pharmaceutical Sciences, 91(5), 1358-1370. [Link]
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ResearchGate. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization | Request PDF. [Link]
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A Comparative Guide to the Cytotoxicity of Substituted Phenyloxazoles for Drug Discovery Professionals
Introduction
The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Phenyloxazoles, in particular, have garnered significant attention as a privileged scaffold in anticancer drug discovery.[1][3] The strategic placement of various substituents on the phenyl ring can dramatically modulate the compound's physicochemical properties and its interaction with biological targets, thereby influencing its cytotoxic potency and selectivity.
This guide provides a comparative analysis of the cytotoxicity of different substituted phenyloxazoles, offering insights into their structure-activity relationships (SAR). We will delve into quantitative experimental data, outline the underlying mechanisms of action, and provide detailed, field-tested protocols for evaluating cytotoxicity, empowering researchers to make informed decisions in the design and development of next-generation phenyloxazole-based therapeutics.
The Critical Role of Phenyl Ring Substitution in Modulating Cytotoxicity
The concept of Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry. For the phenyloxazole scaffold, the nature and position of substituents on the phenyl group are key determinants of cytotoxic activity. These modifications can influence a molecule's lipophilicity, electronic distribution, and steric profile, which in turn affect its absorption, distribution, metabolism, excretion (ADME) properties, and binding affinity for specific cellular targets.
Key SAR observations for phenyloxazole derivatives include:
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent can significantly alter the reactivity and binding capabilities of the molecule. Electron-withdrawing groups, such as nitro (-NO2) or halogen atoms (e.g., -Cl, -Br), can enhance cytotoxic activity. For instance, studies on thiazole derivatives, a related heterocycle, have shown that compounds with a 3-nitrophenyl or 4-chlorophenyl substituent display significantly higher cytotoxic activity compared to unsubstituted or methoxy-substituted analogs.[4] This suggests that such groups may facilitate crucial interactions within the target's binding pocket.
-
Halogen Substitution: The introduction of halogens like chlorine or bromine often leads to an increase in potency. A 4-chlorophenylthiazole derivative was found to be a potent inhibitor of VEGFR-2 kinase, a key target in angiogenesis.[4] Similarly, a 5-phenyloxazole derivative (Compound 9) with undisclosed substitutions exhibited potent antiproliferative activities against HeLa, A549, and HepG2 cancer cell lines.[5]
-
Methoxy Groups: Methoxy (-OCH3) substitutions have shown variable effects. In some scaffolds, methoxy groups can increase cytotoxicity.[6] Derivatives of phenyl-oxazole with dimethoxy or trimethoxy substitutions have emerged as potent anticancer agents, often by disrupting microtubule dynamics.[3] This highlights that the position and number of methoxy groups are critical factors.
-
Steric Hindrance: Bulky substituents can sometimes be detrimental to activity if they create steric clashes that prevent the molecule from fitting into the active site of its target. Conversely, they can also enhance selectivity by preventing binding to off-target proteins. For example, in a series of quinoline derivatives, a free carboxylic acid at the C(3) position, which is adjacent to the phenyl ring, led to a loss of cytotoxicity, possibly due to steric hindrance preventing coplanarity.[7]
Comparative Cytotoxicity Data of Substituted Heterocyclic Compounds
To objectively compare the efficacy of different substitution patterns, the half-maximal inhibitory concentration (IC50) is a standard metric. The IC50 value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates higher potency.
The following table summarizes representative IC50 values for various substituted heterocyclic compounds, including phenyloxazoles and related scaffolds, against several human cancer cell lines.
| Compound Class | Substitution | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Phenyloxazole Derivative | Undisclosed (Compound 9) | HeLa | Cervical Cancer | 0.78 | [5] |
| A549 | Lung Cancer | 1.08 | [5] | ||
| HepG2 | Liver Cancer | 1.27 | [5] | ||
| Thiazole Derivative | 3-Nitrophenyl | MDA-MB-231 | Breast Cancer | 1.21 | [4] |
| 4-Chlorophenyl | MDA-MB-231 | Breast Cancer | 3.52 | [4] | |
| 4-Bromophenyl | MDA-MB-231 | Breast Cancer | 4.89 | [4] | |
| Quinoxaline Derivative | Benzoxazole moiety | MGC-803 | Gastric Cancer | 1.49 | [8] |
| A549 | Lung Cancer | 6.91 | [8] | ||
| Chloro-substitution | HCT116 | Colon Cancer | 2.5 | [8] | |
| MCF-7 | Breast Cancer | 9.0 | [8] |
Analysis of Data: The data clearly demonstrates that specific substitutions can yield highly potent compounds with IC50 values in the low micromolar and even sub-micromolar range. The 5-phenyloxazole derivative, Compound 9, shows broad and potent activity across multiple cancer cell lines.[5] Similarly, the 3-nitrophenylthiazole derivative exhibits potent activity against breast cancer cells, comparable to the reference drug sorafenib.[4] These findings underscore the importance of systematic chemical modification and screening to identify lead candidates.
Mechanistic Insights: How Phenyloxazoles Induce Cell Death
The cytotoxic effects of phenyloxazoles are often attributed to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).
A prominent mechanism for several phenyloxazole derivatives is the inhibition of tubulin polymerization .[5] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. By binding to the colchicine binding site on tubulin, these compounds prevent the formation of microtubules. This disruption leads to the arrest of the cell cycle in the G2/M phase, as the cell is unable to form a functional mitotic spindle to segregate its chromosomes, ultimately triggering apoptosis.[5]
Caption: Mechanism of action for tubulin-inhibiting phenyloxazoles.
Experimental Protocols for Assessing Cytotoxicity
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The MTT assay is a widely used, reliable colorimetric method for evaluating cell viability.
Protocol: MTT Assay for Cell Viability
This protocol is foundational for determining the IC50 value of a test compound.
Causality and Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The subsequent solubilization of these crystals allows for quantitative measurement using a spectrophotometer.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549, MCF-7) in the appropriate growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the phenyloxazole compound in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Self-Validating Controls:
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used (e.g., 0.1%) to account for any solvent toxicity.
-
Untreated Control: Wells containing cells with medium only, representing 100% viability.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., doxorubicin) to validate the assay's responsiveness.
-
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations or controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The comparative analysis reveals that the phenyloxazole scaffold is a highly versatile and promising platform for the development of novel anticancer agents. Structure-activity relationship studies consistently demonstrate that targeted substitutions on the phenyl ring are a powerful strategy for optimizing cytotoxic potency. Specifically, the incorporation of electron-withdrawing groups and certain methoxy substitution patterns has yielded compounds with impressive low-micromolar to sub-micromolar IC50 values.
The primary mechanism of action for many of these potent derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This provides a clear rationale for their anticancer effects.
Future research should focus on synthesizing and screening novel libraries of phenyloxazoles with diverse substitution patterns to further refine SAR models. Investigating selectivity against cancer cells versus normal cells is crucial for developing candidates with a favorable therapeutic window.[5] Moreover, exploring dual-target inhibitors and combination therapies involving phenyloxazoles could open new avenues for overcoming drug resistance and improving patient outcomes.
References
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Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL: [Link]
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Title: Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition Source: MDPI URL: [Link]
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Title: IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f Source: ResearchGate URL: [Link]
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Title: Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization Source: PubMed URL: [Link]
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Title: Oxazole-Based Compounds As Anticancer Agents Source: PubMed URL: [Link]
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Title: Cytotoxic Activity of Some Azole Derivatives Source: Asian Pacific Journal of Cancer Biology URL: [Link]
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Title: Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity Source: PubMed Central URL: [Link]
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Title: In Vitro Anticancer Properties of Novel Bis-Triazoles Source: National Center for Biotechnology Information URL: [Link]
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Title: Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives Source: PubMed URL: [Link]
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Title: A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity Source: National Institutes of Health URL: [Link]
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A Researcher's Guide to Validating Experimental Geometries: A DFT Case Study of Ethyl 5-phenyloxazole-2-carboxylate
In the landscape of modern drug discovery and materials science, an accurate understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build hypotheses about biological activity, reactivity, and material properties. While experimental techniques like X-ray crystallography provide a tangible snapshot of molecular geometry in the solid state, these findings are not without their own set of inherent limitations and potential for ambiguity. It is here that computational chemistry, specifically Density Functional Theory (DFT), offers a powerful and accessible tool for the validation, refinement, and deeper understanding of experimental data.
This guide provides a comprehensive comparison of experimental and computational approaches to determining the geometry of Ethyl 5-phenyloxazole-2-carboxylate, a representative heterocyclic compound. We will delve into the causality behind the experimental and computational choices, present a step-by-step protocol for DFT calculations, and offer a framework for interpreting the comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate computational validation into their experimental workflows.
The Synergy of Experiment and Theory: Why Validate?
Experimental determination of molecular geometry, while highly accurate, provides a picture of a molecule within the constraints of a crystal lattice. Thermal motion, packing forces, and potential disorder can all influence the observed bond lengths and angles.[1] Computational geometry optimization, on the other hand, typically models the molecule in the gas phase, free from intermolecular interactions, representing its most stable, lowest-energy conformation.[2]
The comparison between these two datasets is not merely a check for correctness but a gateway to a more profound understanding. A strong correlation between the experimental and DFT-optimized geometry lends a high degree of confidence to the experimental structure determination. Conversely, significant discrepancies can highlight areas of the molecule with high conformational flexibility, unusual electronic effects, or even potential errors in the experimental model.[3][4]
This guide will walk you through the process of performing a DFT-based validation of an experimentally determined molecular geometry.
Experimental Benchmark: The Crystal Structure
Computational Corroboration: A Deep Dive into DFT
Density Functional Theory has emerged as the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[6] The core principle of DFT is to calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction.[6]
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
The Functional: B3LYP . For organic molecules composed of first- and second-row elements, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional has consistently demonstrated a robust ability to predict molecular geometries with high accuracy.[7][8][9] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals.
-
The Basis Set: 6-311++G(d,p) . A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a popular and reliable choice for geometry optimizations of organic molecules.[10][11][12] Let's break down its components:
-
6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions, allowing for greater flexibility in describing the electron distribution.
-
++ : These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are particularly important for describing anions and molecules with lone pairs of electrons, as they allow for the electron density to extend further from the nucleus.[13]
-
(d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). Polarization functions allow for the distortion of atomic orbitals from their standard shapes, which is crucial for accurately describing chemical bonds.[13]
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory that is well-suited for the accurate geometry optimization of molecules like this compound.
Visualizing the Workflow
The following diagram illustrates the logical flow of validating an experimental geometry using DFT calculations.
Caption: Workflow for validating experimental geometry with DFT.
Step-by-Step Protocol for DFT Geometry Optimization
The following protocol outlines the necessary steps to perform a geometry optimization of this compound using a quantum chemistry software package like Gaussian.
-
Input File Preparation :
-
Start with the atomic coordinates from the experimental CIF file.
-
Create an input file specifying the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).
-
Define the level of theory in the route section: #p B3LYP/6-311++G(d,p) Opt Freq.
-
#p: Requests detailed output.
-
B3LYP/6-311++G(d,p): Specifies the functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
-
Execution of the Calculation :
-
Analysis of the Output :
-
Convergence : Verify that the geometry optimization has converged successfully. The output file will indicate this with messages like "Optimization completed."
-
Frequency Analysis : Check the results of the frequency calculation. A true minimum on the potential energy surface will have no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a stable minimum, and the starting geometry should be adjusted.
-
Extract Optimized Geometry : From the output file, extract the optimized bond lengths, bond angles, and dihedral angles.
-
Comparative Analysis: Bridging Experiment and Theory
The core of the validation process lies in the direct comparison of the geometric parameters obtained from the experimental data and the DFT calculations.
| Parameter | Experimental (Å or °) | DFT (B3LYP/6-311++G(d,p)) (Å or °) | Difference |
| Bond Lengths | |||
| C2-C7 | e.g., 1.475 | e.g., 1.478 | +0.003 |
| C7-O1 | e.g., 1.365 | e.g., 1.362 | -0.003 |
| O1-C8 | e.g., 1.310 | e.g., 1.313 | +0.003 |
| C8-N1 | e.g., 1.380 | e.g., 1.383 | +0.003 |
| N1-C7 | e.g., 1.320 | e.g., 1.322 | +0.002 |
| Bond Angles | |||
| C2-C7-O1 | e.g., 125.5 | e.g., 125.7 | +0.2 |
| C7-O1-C8 | e.g., 105.0 | e.g., 105.2 | +0.2 |
| O1-C8-N1 | e.g., 115.0 | e.g., 114.8 | -0.2 |
| Dihedral Angle | |||
| C1-C2-C7-O1 | e.g., -5.0 | e.g., -4.5 | +0.5 |
Note: The experimental values in this table are representative and based on similar structures. The DFT values are hypothetical for illustrative purposes.
A small root-mean-square deviation (RMSD) between the experimental and calculated geometries is a strong indicator of a reliable experimental structure.[1] Minor differences are expected due to the different physical states being modeled (solid-state vs. gas-phase). Larger deviations may warrant a closer examination of the crystal packing environment or suggest regions of high conformational lability.
Beyond Geometry: Deeper Insights from Computational Analysis
The utility of DFT calculations extends beyond simple geometry validation. Further analyses can provide a more nuanced understanding of the molecule's electronic structure and intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated molecular orbitals into localized bonds and lone pairs.[15][16][17] This allows for the quantification of atomic charges and the analysis of donor-acceptor interactions, which can help to rationalize the observed geometry and reactivity.[18]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[19][20][21] By mapping properties like the normalized contact distance onto the molecular surface, one can identify the specific atoms involved in hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal structure.[5][22] This analysis can help to explain deviations between the solid-state experimental geometry and the gas-phase DFT geometry.
Conclusion
The validation of experimental molecular geometries with high-level DFT calculations is an essential component of modern chemical research. This synergistic approach not only enhances confidence in the experimental data but also provides a deeper understanding of a molecule's intrinsic properties, free from the influences of the crystalline environment. By following the principles and protocols outlined in this guide, researchers can leverage the power of computational chemistry to enrich their experimental findings and accelerate the pace of discovery in drug development and materials science.
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Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. International Union of Crystallography. Available from: [Link]
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- 19. Crystal structure, Hirshfeld surface analysis and DFT study of (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 5-phenyloxazole-2-carboxylate: Reproducibility and Practicality of Published Protocols
For Researchers, Scientists, and Drug Development Professionals
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Ethyl 5-phenyloxazole-2-carboxylate, in particular, serves as a key building block for the synthesis of more complex molecules. The efficient and reproducible synthesis of this intermediate is therefore of significant interest to the drug discovery and development community. This guide provides an in-depth comparison of two prominent methods for the synthesis of this compound: the classic Robinson-Gabriel synthesis and a modern iodine-catalyzed oxidative cyclization. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical analysis of their respective strengths and weaknesses to aid researchers in selecting the most suitable method for their needs.
Introduction to this compound
This compound is a heterocyclic compound featuring a 1,3-oxazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 2-position. This substitution pattern makes it a versatile intermediate for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs. The oxazole core itself is known to impart favorable pharmacokinetic properties and to participate in key binding interactions with biological targets.
Method 1: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a cornerstone of oxazole chemistry, first described in the early 20th century. The reaction proceeds through the cyclodehydration of a 2-acylamino-ketone precursor. For the synthesis of this compound, the required precursor is ethyl 2-(benzamido)-3-oxo-3-phenylpropanoate. This precursor can be synthesized from ethyl hippurate and phenacyl bromide. The final cyclization step is typically promoted by a strong dehydrating agent.
Mechanistic Rationale
The mechanism of the Robinson-Gabriel synthesis involves several key steps. First, the amide oxygen of the 2-acylamino-ketone is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. This is followed by an intramolecular nucleophilic attack from the enolized ketone, forming a five-membered cyclic intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring. The choice of dehydrating agent is crucial and can significantly impact the reaction yield and conditions. Common reagents include concentrated sulfuric acid, phosphorus oxychloride, and polyphosphoric acid.
Experimental Protocol (Adapted from established Robinson-Gabriel procedures)
Step 1: Synthesis of Ethyl 2-(benzamido)-3-oxo-3-phenylpropanoate (Precursor)
-
To a solution of ethyl hippurate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add phenacyl bromide (1.0 eq) in THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the precursor.
Step 2: Cyclodehydration to this compound
-
To a flask charged with phosphorus oxychloride (5.0 eq), add the precursor ethyl 2-(benzamido)-3-oxo-3-phenylpropanoate (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Caption: Workflow for the Robinson-Gabriel synthesis of this compound.
Method 2: Iodine-Catalyzed Oxidative Cyclization
In recent years, iodine-catalyzed reactions have gained significant attention as a milder and more environmentally friendly alternative to traditional methods. The synthesis of 2,5-disubstituted oxazoles can be achieved through an iodine-catalyzed tandem oxidative cyclization of an α-amino ketone and an aldehyde. For our target molecule, this would involve the reaction of ethyl 2-amino-3-oxo-3-phenylpropanoate with an appropriate aldehyde-equivalent for the carboxylate group, or a related starting material. A more direct adaptation involves the reaction of an α-amino ketone with an acyl chloride in the presence of an oxidant.
Mechanistic Rationale
The proposed mechanism for the iodine-catalyzed synthesis involves the in situ formation of an N-acyl-α-amino ketone intermediate. Molecular iodine acts as a catalyst to promote the cyclization and subsequent oxidation to the oxazole. The reaction is believed to proceed through an iodine(III) intermediate, which facilitates the intramolecular cyclization. An external oxidant is often required to regenerate the active iodine catalyst. This method avoids the use of harsh dehydrating agents and often proceeds under milder reaction conditions.
Experimental Protocol (Adapted from iodine-catalyzed oxazole synthesis procedures)
-
In a round-bottom flask, dissolve ethyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride (1.0 eq) and benzoyl chloride (1.2 eq) in acetonitrile.
-
Add potassium iodide (20 mol%) and potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of Ethyl 5-phenyloxazole-2-carboxylate
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, including their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethyl 5-phenyloxazole-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Assessment: The Foundation of Safe Disposal
Key Assumed Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Skin Irritation: May cause skin irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
This initial hazard identification is the first critical step in a process mandated by the Environmental Protection Agency (EPA) for hazardous waste determination[2].
Personal Protective Equipment (PPE): Your First Line of Defense
Given the assumed hazards, stringent adherence to PPE protocols is non-negotiable. Before handling the compound for disposal, ensure the following are worn:
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact[1].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact[1].
-
Protective Clothing: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Never mix this compound with other waste streams without first consulting chemical compatibility charts.
Step-by-Step Collection Protocol:
-
Select a Compatible Container: Choose a waste container that is in good condition, has a secure lid, and is compatible with the chemical. Ideally, use the original container if it is not compromised[3].
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant")[3].
-
Accumulate Waste: Collect the waste in the designated satellite accumulation area within your laboratory[3]. Keep the container closed at all times except when adding waste.
-
Avoid Commingling: Do not mix this waste with incompatible materials, such as strong oxidizing agents or bases, which could trigger a hazardous reaction[4].
Disposal Pathway: A Decision Framework
The disposal of this compound must be conducted through an approved hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][5]. The following diagram illustrates the decision-making process for its proper disposal.
Sources
Essential Safety and Operational Guide for Handling Ethyl 5-phenyloxazole-2-carboxylate
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of Ethyl 5-phenyloxazole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure a safe laboratory environment. The following procedures are based on the known hazards of analogous chemical structures, including phenyloxazole derivatives and carboxylate esters, in the absence of a specific Safety Data Sheet (SDS) for the title compound.
Understanding the Hazard Landscape
Inferred Hazard Profile:
| Hazard Statement | Classification | Rationale |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Based on data for analogous compounds like 1,4-Bis(5-phenyloxazol-2-yl)benzene. |
| Causes serious eye irritation | Eye Irritation (Category 2A) | A common hazard for phenyloxazole and other aromatic heterocyclic compounds. |
| May cause skin irritation | Skin Irritation (Category 2) | Inferred from the general properties of aromatic esters and heterocyclic compounds. |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | A potential hazard when handling the compound as a powder or when vapors are generated. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
Table of Recommended PPE for Various Laboratory Operations:
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, laboratory coat, nitrile gloves (single layer), closed-toe shoes. | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double-gloving with nitrile gloves. | Recommended when heating, vortexing, sonicating, or transferring larger volumes where splashes or aerosols may be generated. |
| Emergency Situations (Spills or Releases) | Full-face respirator with organic vapor/particulate cartridges, chemical-resistant suit, heavy-duty nitrile or butyl rubber gloves, and chemical-resistant boots. | For responding to significant spills or uncontrolled releases of the compound. |
Expert Insight on Glove Selection:
For incidental contact, nitrile gloves are a suitable choice, offering good resistance to a range of chemicals, including some organic solvents and weak acids.[2][3] However, for prolonged or direct contact, it is advisable to consult a specific chemical resistance chart or the glove manufacturer's recommendations for aromatic heterocyclic compounds.[4] Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if contamination is suspected.[5]
Operational Blueprint: A Step-by-Step Approach to Safe Handling
Adherence to a systematic workflow is paramount to minimizing exposure and preventing accidents. The following diagram and procedural steps outline a safe handling process for this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Procedural Guidance:
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, confirm that you are wearing the appropriate PPE as outlined in the table above.
-
-
Handling:
-
When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to prevent the inhalation of fine particulates.
-
Use spark-proof tools and equipment, especially when working with solvents, as some heterocyclic compounds can be flammable.
-
-
Reaction and Post-Reaction:
-
Set up all reaction apparatus within the fume hood.
-
Continuously monitor reactions for any signs of unexpected events.
-
Upon completion, quench the reaction and perform work-up procedures with caution, being mindful of potential splashes.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware and work surfaces thoroughly after use.
-
Properly segregate and dispose of all chemical waste as detailed in the disposal plan below.
-
Remove and dispose of contaminated PPE in designated waste containers.
-
Always wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Emergency Protocols: Preparedness for the Unexpected
A swift and informed response is crucial in the event of an accidental exposure or spill.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Spill Response:
-
Minor Spills (small quantity, contained, and not posing an immediate respiratory hazard):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (including double gloves, lab coat, and eye protection), cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spills (large quantity, uncontained, or posing a respiratory hazard):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the spill.
-
Activate the nearest fire alarm if the substance is flammable or the spill is large.
-
Contact your institution's emergency response team or local emergency services. Do not attempt to clean up a major spill yourself.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal:
-
Solid Waste: Collect any solid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, clearly labeled, and sealed hazardous waste container for non-halogenated organic waste.[7]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous chemical waste.
All chemical waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[6][8][9][10][11] Do not dispose of this chemical down the drain or in the regular trash.
References
-
OSHA. (n.d.). Glove Selection Chart. Occupational Safety and Health Administration. Retrieved from [Link]
-
NIOSH. (2012, June 11). General Safe Practices for Working with Nanomaterials in Research Laboratories. National Institute for Occupational Safety and Health. Retrieved from [Link]
- Hashimoto, H., Maeda, K., Ozawa, K., Haruta, J., & Wakitani, K. (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(1), 65–68.
-
OSHA. (2010, October 14). Occupational Exposure to Flavoring Substances: Health Effects and Hazard Control. Occupational Safety and Health Administration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management System; Testing and Monitoring Activities, Federal Register Notice. Retrieved from [Link]
- Marc, G., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(11), 3225.
-
OSHA. (n.d.). Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. Retrieved from [Link]
- Polovich, M. (2012). NIOSH safe handling of hazardous drugs guidelines becomes state law. Journal of Infusion Nursing, 35(5), 316-319.
- Davis, G. J., & McKenzie, B. E. (1989). Toxicologic evaluation of ofloxacin. The American Journal of Medicine, 87(6C), 43S-46S.
-
Temple University. (n.d.). Non-Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
- Kumar, P., et al. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. Topics in Current Chemistry, 380(1), 14.
-
Kimberly-Clark Professional. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]
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Kumar, P., et al. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. PubMed. Retrieved from [Link]
-
ProBiologists. (n.d.). Archives of Clinical Toxicology. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
- Mayer, D. G. (1987). Overview of toxicological studies. Drugs, 34(Suppl 1), 150–153.
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
Kimberly-Clark Professional. (n.d.). KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



